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  • Product: Ethyl 3-aminopent-4-enoate

Core Science & Biosynthesis

Foundational

Ethyl 3-aminopent-4-enoate CAS number and properties

An In-Depth Technical Guide to Ethyl 3-aminopent-4-enoate Abstract Ethyl 3-aminopent-4-enoate is a fascinating yet commercially elusive β,γ-unsaturated amino ester. Its unique structure, combining an allylic amine, a ter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 3-aminopent-4-enoate

Abstract

Ethyl 3-aminopent-4-enoate is a fascinating yet commercially elusive β,γ-unsaturated amino ester. Its unique structure, combining an allylic amine, a terminal alkene, and an ethyl ester, makes it a potentially valuable building block for complex molecular architectures in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this compound, addressing its identification, physicochemical properties, proposed synthesis, reactivity, and potential applications. Due to its limited availability, this document synthesizes information from closely related analogues and established chemical principles to offer expert insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Characterization

A thorough search of chemical databases reveals that Ethyl 3-aminopent-4-enoate does not have a readily assigned CAS number and is not available from major chemical suppliers. This suggests that the free amine is likely unstable or has not been isolated and characterized as a stable stock chemical. The primary amine in an allylic position can be susceptible to oxidation, rearrangement, or polymerization.

The most closely related commercially available compound is its N-protected form, Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS Number: 1335042-06-2). The use of the tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to enhance the stability and manage the reactivity of amines during multi-step sequences.

Physicochemical Properties

The properties for the target compound, Ethyl 3-aminopent-4-enoate, are calculated or estimated based on its structure. For comparison, the known data for its Boc-protected analogue are provided.

Table 1: Calculated Physicochemical Properties of Ethyl 3-aminopent-4-enoate

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name ethyl 3-aminopent-4-enoate
Canonical SMILES CCOC(=O)CC(N)C=C
Physical State Expected to be a liquid at room temperature
Boiling Point Estimated >180 °C
Solubility Expected to be soluble in organic solvents

Table 2: Properties of Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate

PropertyValueSource
CAS Number 1335042-06-2BLDpharm[1]
Molecular Formula C₁₂H₂₁NO₄BLDpharm[1]
Molecular Weight 243.30 g/mol BLDpharm[1]
Physical State LiquidBLDpharm[1]
Molecular Structure

The structure of Ethyl 3-aminopent-4-enoate features a chiral center at the C3 position, an ethyl ester, and a terminal vinyl group.

Caption: 2D Structure of Ethyl 3-aminopent-4-enoate.

Synthesis and Reactivity

A practical synthetic route to Ethyl 3-aminopent-4-enoate would likely involve the synthesis of a stable, N-protected precursor, followed by a final deprotection step.

Proposed Synthetic Workflow

A plausible approach begins with the conjugate addition of an amine to an appropriate α,β-unsaturated ester, followed by protection and subsequent functional group manipulations. A more direct route could involve the allylic amination of a simple alkene. Given the availability of the Boc-protected analog, a deprotection protocol is the most straightforward final step.

Step-by-Step Protocol: Deprotection of Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate

  • Dissolution: Dissolve Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (4M), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralization and Extraction: Dissolve the residue in water and basify carefully with a mild base (e.g., saturated sodium bicarbonate solution) to a pH of 8-9. Extract the aqueous layer with an organic solvent such as ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel if necessary. Note: Due to the potential instability of the free amine, it is often generated and used in situ for subsequent reactions.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis cluster_2 Downstream Application start Starting Materials (e.g., Pent-4-enoic acid derivative) step1 Introduction of Amine (e.g., Allylic Amination) start->step1 step2 Boc Protection (Boc)₂O, Base step1->step2 product1 Ethyl 3-((tert-butoxycarbonyl)amino)pent-4-enoate (CAS: 1335042-06-2) step2->product1 step3 Deprotection (TFA or HCl in Dioxane) product1->step3 product2 Ethyl 3-aminopent-4-enoate (Target Compound) step3->product2 step4 In situ reaction (e.g., Coupling, Cyclization) product2->step4 final_product Complex Molecules / APIs step4->final_product

Caption: Proposed workflow for the synthesis and use of Ethyl 3-aminopent-4-enoate.

Reactivity Profile

Ethyl 3-aminopent-4-enoate possesses three key reactive sites:

  • Allylic Amine: The secondary amine is nucleophilic and basic. It can undergo acylation, alkylation, and arylation. Its position adjacent to a double bond makes it a key handle for transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitution.[1][2]

  • Terminal Alkene: The vinyl group is susceptible to a wide range of transformations, including hydrogenation, epoxidation, dihydroxylation, and polymerization. It can also participate in cycloaddition reactions and cross-coupling reactions.

  • Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol or react with organometallic reagents to form ketones or tertiary alcohols.

The β,γ-unsaturation makes this amino acid prone to isomerization of the double bond into conjugation with the ester carbonyl, particularly under basic or acidic conditions.[3]

Applications in Research and Drug Development

Unnatural amino acids, including unsaturated variants like Ethyl 3-aminopent-4-enoate, are of significant interest in medicinal chemistry and drug discovery.[4]

Building Block for Novel Heterocycles

The bifunctional nature of this molecule makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as piperidines, pyrrolidines, and azepanes. These scaffolds are prevalent in many biologically active compounds and approved drugs.

Peptidomimetics and Drug Scaffolds

Incorporating β,γ-unsaturated amino acids into peptide sequences can introduce conformational constraints and improve metabolic stability compared to their natural counterparts.[5] This is a valuable strategy for designing potent and selective enzyme inhibitors or receptor ligands. The vinyl group also serves as a reactive handle for further "late-stage" functionalization, allowing for the rapid generation of compound libraries for screening.

Prodrug Development

Amino acid esters are frequently used as promoieties to enhance the pharmacokinetic properties of drugs, such as improving oral bioavailability or achieving targeted delivery.[6] The core structure of Ethyl 3-aminopent-4-enoate could be explored as a novel promoiety in prodrug design.

Safety and Handling

No specific safety data is available for Ethyl 3-aminopent-4-enoate. The following recommendations are based on the known hazards of structurally related allylic amines and amino esters.

  • Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Potential)

    • Skin Corrosion/Irritation

    • Serious Eye Damage/Irritation

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure appropriate skin coverage.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and strong acids.

    • Due to its potential instability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.

  • First Aid Measures:

    • If Inhaled: Move to fresh air.

    • In case of skin contact: Wash off immediately with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

References

Sources

Exploratory

Strategic Synthesis of β-Amino Acids via Allylic Amine Precursors: A Technical Guide

Executive Summary The development of -amino acids is a critical frontier in modern drug discovery and peptidomimetic design. Unlike their -amino acid counterparts, -amino acids impart profound proteolytic stability and u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of


-amino acids is a critical frontier in modern drug discovery and peptidomimetic design. Unlike their 

-amino acid counterparts,

-amino acids impart profound proteolytic stability and unique secondary structural motifs (foldamers) when incorporated into peptide backbones[1]. However, the stereoselective synthesis of these building blocks remains a complex challenge. This technical guide explores the strategic utilization of allylic amines as highly versatile precursors for

-amino acid synthesis. By leveraging the dual reactivity of the alkene and the amine functionalities, chemists can access diverse stereocenters through transition-metal catalysis, oxidative cleavage, and sigmatropic rearrangements.

Core Mechanistic Pathways

The transformation of allylic amines into


-amino acids relies on manipulating the carbon-carbon double bond while preserving or establishing the stereochemistry of the nitrogen-bearing carbon. Three primary mechanistic pathways dominate this landscape.
Aldehyde-Selective Wacker Oxidation

Traditional Wacker oxidations typically yield ketones from terminal olefins. However, demonstrated that phthalimide-protected allylic amines undergo highly regioselective Wacker oxidation to yield


-amino aldehydes, which are easily oxidized to 

-amino acids[2]. The phthalimide group is not merely a protecting group; its strong electron-withdrawing nature prevents the nitrogen from coordinating to and poisoning the palladium catalyst, while sterically directing the palladium-water nucleophilic attack to the terminal carbon[2].
Asymmetric Allylic Amination (AAA)

For the de novo construction of chiral


-amino acids, Asymmetric Allylic Amination (AAA) of allylic carbonates or acetates is highly effective. Using racemic Morita-Baylis-Hillman (MBH) adducts,  facilitates the enantioselective formation of aza-MBH derivatives[3]. The chiral ligand dictates the trajectory of the incoming amine nucleophile onto the 

-allyl palladium intermediate. Subsequent oxidative cleavage of the remaining alkene yields enantiopure cyclic or acyclic

-amino acids[3].
[3,3]-Sigmatropic Overman Rearrangement

When starting from chiral allylic alcohols, chirality can be perfectly transferred to the amine via an Overman rearrangement. As reported in the synthesis of


-unsaturated 

-amino acid derivatives, an enantioselective vinylzinc addition to an aldehyde first sets the stereocenter[4]. The resulting allylic alcohol is converted to a trichloroacetimidate, which undergoes a Pd(II)- or thermal-catalyzed [3,3]-sigmatropic rearrangement to form the allylic amine[4]. One-pot deprotection and oxidation of a pendant oxygen subsequently yield the target

-amino acid[4].

Workflow A Allylic Amine Precursors (Versatile Chiral Synthons) B Wacker Oxidation (Pd/Cu Catalysis) A->B Phthalimide protection directs regioselectivity C Asymmetric Allylic Amination (Pd/Ir/Rh Catalysis) A->C Allylic carbonates + Chiral Ligands D Overman Rearrangement ([3,3]-Sigmatropic) A->D Allylic alcohols + Trichloroacetonitrile E β-Amino Aldehydes (Intermediate) B->E Regioselective terminal oxidation F Chiral Allylic Amines (Intermediate) C->F Enantioselective C-N bond formation D->F Chirality transfer G β³-Amino Acids (Target Peptidomimetic Building Blocks) E->G Pinnick Oxidation (NaClO2) F->G Oxidative Cleavage (RuCl3/NaIO4)

Pathways converting allylic amines to β-amino acids via oxidation, amination, or rearrangement.

Quantitative Pathway Analysis

To assist in route scouting, the following table summarizes the quantitative efficiency of the three primary methodologies discussed.

Synthetic PathwayStarting PrecursorCatalyst / Reagent SystemTarget Intermediate/ProductTypical Yield (%)Enantiomeric Excess (ee %)
Wacker Oxidation N-Phthalimide Allylic AminePdCl

/ CuCl / O


-Amino Aldehyde
85–94%N/A (Chirality preserved)
Asymmetric Allylic Amination MBH Allylic CarbonatePd

(dba)

/ DIAPHOX
Cyclic

-Amino Acid
80–95%Up to 99%
Overman Rearrangement Chiral Allylic AlcoholVinylzinc / Pd(II)

-Unsat.

-Amino Acid
75–88%>95%

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Wacker Oxidation of N-Allylphthalimides to -Amino Aldehydes

This protocol utilizes complementary catalyst systems to selectively oxidize the terminal alkene[2].

Causality & Reagent Selection:

  • Solvent: DMA/H

    
    O (N,N-Dimethylacetamide/Water) is selected. DMA solubilizes the highly lipophilic phthalimide precursor, while H
    
    
    
    O serves as the obligate nucleophile for the Wacker cycle.
  • Co-Catalyst: CuCl is used to re-oxidize the inactive Pd(0) back to the active Pd(II) species, allowing the reaction to proceed under a balloon of O

    
     rather than requiring stoichiometric palladium.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve the chiral N-allylphthalimide (1.0 mmol) in a 7:1 mixture of DMA/H

    
    O (8 mL).
    
  • Catalyst Addition: Add PdCl

    
     (10 mol%) and CuCl (1.0 equiv). Purge the flask with O
    
    
    
    and maintain under an O
    
    
    balloon at ambient temperature.
  • Reaction: Stir vigorously for 12–24 hours. The solution will transition from dark brown to a lighter green/blue as the Cu(II) species is generated.

  • Self-Validation Checkpoint (TLC & NMR): Quench a 0.1 mL aliquot. Perform a rapid

    
    H NMR of the crude mixture. The reaction is successful if a sharp singlet appears at 
    
    
    
    9.6 ppm (aldehyde proton) and the terminal olefin multiplets (5.0–6.0 ppm) have completely disappeared. The absence of a broad peak at
    
    
    11.0 ppm confirms the aldehyde has not prematurely over-oxidized to the carboxylic acid.
  • Downstream Processing: Subject the crude

    
    -amino aldehyde to Pinnick oxidation conditions (NaClO
    
    
    
    , NaH
    
    
    PO
    
    
    , 2-methyl-2-butene) to yield the final
    
    
    -amino acid. Note: 2-methyl-2-butene is strictly required as a hypochlorite scavenger to prevent unwanted chlorination of the aromatic phthalimide ring.

CatalyticCycle Pd2 Pd(II) Active Coord Alkene Complex Pd2->Coord + Allylic Amine Nu Water Attack Coord->Nu + H2O Elim β-Hydride Elim. Nu->Elim - H+ Pd0 Pd(0) Inactive Elim->Pd0 Release of β-Amino Aldehyde Pd0->Pd2 Cu(II) / O2 Oxidation

Palladium-catalyzed Wacker oxidation cycle of protected allylic amines to β-amino aldehydes.

Protocol B: Pd-Catalyzed Asymmetric Allylic Amination of MBH Carbonates

This protocol describes the enantioselective C-N bond formation to generate chiral allylic amines[3].

Causality & Reagent Selection:

  • Activator: N,O-Bis(trimethylsilyl)acetamide (BSA) is utilized as a mild, non-nucleophilic silylating agent. It activates the amine nucleophile by forming a silylamine intermediate, avoiding the use of harsh Brønsted bases that would trigger racemic background amination of the MBH carbonate[3].

  • Ligand: DIAPHOX ligands are chosen because their rigid hydrogen-bonding network stabilizes the transition state of the nucleophilic attack on the

    
    -allyl palladium intermediate, dictating high enantioselectivity[3].
    

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, dissolve Pd

    
    (dba)
    
    
    
    (2.5 mol%) and the chiral DIAPHOX ligand (5.5 mol%) in anhydrous CH
    
    
    Cl
    
    
    (2 mL). Stir for 30 minutes until a homogenous yellow-orange solution forms.
  • Substrate Addition: Add the racemic MBH allylic carbonate (1.0 mmol) dissolved in CH

    
    Cl
    
    
    
    (1 mL), followed by the amine nucleophile (1.2 equiv).
  • Activation: Dropwise add BSA (1.2 equiv) via syringe. Stir the reaction at 0 °C to room temperature for 14 hours.

  • Self-Validation Checkpoint (Chiral HPLC): After standard aqueous workup, validate the enantiomeric excess (ee) immediately post-reaction using Chiral HPLC (e.g., Daicel Chiralpak AD-H column). A self-validating run must include a racemic standard to confirm baseline resolution of enantiomers before integrating the >95% ee product peaks.

  • Downstream Processing: The highly enantioenriched allylic amine is then subjected to oxidative cleavage (e.g., RuCl

    
    /NaIO
    
    
    
    ) to cleave the alkene, yielding the corresponding
    
    
    -amino acid[3].

Conclusion

Allylic amines serve as powerful, bifunctional precursors for the synthesis of complex


-amino acids. Whether utilizing the precise regiocontrol of the Wacker oxidation, the potent stereocontrol of Pd-catalyzed asymmetric allylic amination, or the reliable chirality transfer of the Overman rearrangement, these methodologies provide robust, scalable routes to critical peptidomimetic building blocks. Adherence to the mechanistic principles and validation checkpoints outlined above ensures high fidelity in both yield and enantiomeric purity.

References

  • Weiner, B., Baeza, A., Jerphagnon, T., & Feringa, B. L. (2009). Aldehyde selective Wacker oxidations of phthalimide protected allylic amines: a new catalytic route to beta3-amino acids. Journal of the American Chemical Society, 131(27), 9473–9474. URL:[Link]

  • Jiang, Y., & Singh, V. K. (2007). Pd-catalyzed asymmetric allylic amination of Morita-Baylis-Hillman adduct derivatives using chiral diaminophosphine oxides: DIAPHOXs. The Journal of Organic Chemistry, 72(8), 3141–3144. URL:[Link]

  • Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656–1691. URL:[Link]

  • Meyer, C., & Cossy, J. (2003). A catalytic asymmetric method for the synthesis of gamma-unsaturated beta-amino acid derivatives. Journal of the American Chemical Society, 125(39), 11788–11789. URL:[Link]

Sources

Foundational

Chiral beta-amino ester building blocks for peptidomimetics

Topic: Chiral Beta-Amino Ester Building Blocks for Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Engineering Stability: A Technical Guide to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Beta-Amino Ester Building Blocks for Peptidomimetics Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Engineering Stability: A Technical Guide to Chiral -Amino Ester Building Blocks in Peptidomimetics

Executive Summary

The incorporation of chiral


-amino esters into peptide backbones represents a paradigm shift in medicinal chemistry.[1] Unlike their 

-amino acid counterparts,

-amino acids introduce an additional methylene group (

) into the backbone, conferring unique conformational flexibility and profound resistance to proteolytic degradation. This guide details the strategic synthesis, structural implications, and application of these building blocks, providing actionable protocols for high-fidelity peptidomimetic design.

The -Advantage: Structural & Functional Significance[1][2][3][4][5][6]

The transition from


- to 

-peptides is not merely an elongation of the carbon chain; it is a reprogramming of molecular topology.
Proteolytic Stability

The primary driver for


-amino acid adoption is metabolic stability. Endogenous proteases (e.g., trypsin, chymotrypsin) specifically recognize the spatial arrangement of the amide bond relative to the 

-carbon side chain. The insertion of the

-carbon disrupts this recognition motif, rendering

-peptides largely "invisible" to standard proteolytic enzymes. This significantly extends the plasma half-life (

) of therapeutic candidates.
Foldamers and Secondary Structure

-Peptides exhibit a strong propensity to fold into stable secondary structures (helices, sheets, turns) even at short chain lengths (

residues), a phenomenon rarely seen in short

-peptides.
  • The 14-Helix: Formed by

    
    -amino acids, stabilized by hydrogen bonding between the carbonyl oxygen of residue 
    
    
    
    and the amide proton of residue
    
    
    (forming a 14-membered ring).
  • The 12-Helix: Often observed with cyclic

    
    -amino acids or specific substitution patterns (
    
    
    
    H-bonding).
Structural Logic Diagram

The following diagram illustrates the divergent structural outcomes based on the substitution pattern (


 vs 

).

BetaPeptideLogic Substrate Beta-Amino Acid Unit Sub_B2 Beta-2 Substitution (R group on alpha-C) Substrate->Sub_B2 Sub_B3 Beta-3 Substitution (R group on beta-C) Substrate->Sub_B3 Cyclic Cyclic Constraint (Ring spans alpha-beta) Substrate->Cyclic Structure_14 14-Helix (Stable in Organic Solvents) Sub_B2->Structure_14 Destabilizes 14-Helix Sheet Pleated Sheet (Self-Assembly) Sub_B2->Sheet Alternating B2/B3 Sub_B3->Structure_14 Promotes (H-bond i to i+2) Structure_12 12-Helix (Compact, Rigid) Cyclic->Structure_12 Promotes (H-bond i to i+3)

Figure 1: Structural propensity of


-amino acid subtypes. The substitution pattern dictates the hydrogen-bonding network and resulting secondary structure.

Synthetic Strategies: Comparative Analysis

Selecting the correct synthetic route is critical and depends on the starting material availability and the desired substitution pattern (


 vs 

).
Comparative Analysis of Synthetic Routes
FeatureArndt-Eistert HomologationAsymmetric Mannich ReactionEnzymatic Kinetic Resolution
Primary Substrate

-Amino Acids (Chiral Pool)
Aldimines + EnolatesRacemic

-Amino Esters
Stereochemistry Retains original chiralityEstablished de novo (Catalyst control)Resolves racemate (max 50% yield)
Atom Economy Moderate (Loss of leaving groups)High (Convergent synthesis)Low (Discard unwanted enantiomer)
Scalability High (with flow chemistry)Moderate (Catalyst cost)Very High (Industrial standard)
Safety Profile Low (Diazomethane risk)HighHigh
Best For

-amino acids from natural AA
Novel/Unnatural side chainsBulk manufacturing of simple esters

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure integrity at critical steps.

Protocol A: Arndt-Eistert Homologation (Safe Modification)

Objective: Conversion of Boc-protected L-Phenylalanine to Boc-


-Homophenylalanine methyl ester.
Causality: We use the mixed anhydride method to activate the acid because it minimizes racemization compared to acid chlorides. We employ 

instead of diazomethane to mitigate explosion risks.

Reagents:

  • Boc-L-Phe-OH (1.0 equiv)

  • Isobutyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • (Trimethylsilyl)diazomethane (

    
    ) (2.0 M in hexanes, 1.5 equiv)
    
  • Silver benzoate (

    
    ) (0.1 equiv)
    
  • Methanol (solvent/nucleophile)

Workflow:

  • Activation: Dissolve Boc-L-Phe-OH in anhydrous THF at

    
     (ice/salt bath). Add NMM followed by isobutyl chloroformate dropwise.
    
    • Checkpoint: White precipitate (NMM·HCl) must form immediately, indicating anhydride formation. Stir for 15 min.

  • Diazoketone Formation: Add

    
     solution slowly to the cold anhydride. Allow to warm to room temperature (RT) over 3 hours.
    
    • Validation: TLC (EtOAc/Hex) should show a new, less polar spot (diazoketone). Quench excess diazomethane with weak acetic acid if necessary (bubbling ceases).

  • Wolff Rearrangement: Dissolve the isolated diazoketone in anhydrous methanol. Add

    
     (1.0 equiv) and Silver Benzoate (catalyst) dissolved in 
    
    
    
    .
    • Mechanism:[2][3][4][5] Ag(I) catalyzes the loss of

      
      , generating a ketene intermediate which is immediately trapped by MeOH to form the methyl ester.
      
    • Observation: Vigorous gas evolution (

      
      ). Reaction is usually complete in 30–60 min.
      
  • Workup: Filter silver salts through Celite. Concentrate filtrate. Partition between EtOAc and saturated

    
    .
    
Protocol B: Organocatalytic Asymmetric Mannich Reaction

Objective:De novo synthesis of chiral


-amino esters with high enantiomeric excess (ee).
Causality: Thiourea catalysts operate via dual activation—hydrogen bonding to the imine (electrophile) and the enolate (nucleophile), ensuring high stereocontrol.

Reagents:

  • N-Boc-imine (formed in situ from

    
    -amido sulfones)[6][7]
    
  • Malonate or

    
    -keto ester (Nucleophile)
    
  • Bifunctional Thiourea Catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Solvent: Toluene or Xylene (Non-polar solvents enhance H-bonding interactions).

Workflow:

  • Preparation: In a flame-dried flask, combine the N-Boc-imine precursor and the thiourea catalyst in Toluene.

  • Initiation: Add the nucleophile (e.g., diethyl malonate) at

    
    .
    
  • Reaction: Stir for 24–48 hours.

    • Checkpoint: Monitor consumption of imine by HPLC or TLC.

  • Purification: Direct flash chromatography.

    • Validation: Chiral HPLC (e.g., Chiralpak AD-H column) is required to determine ee. Expect >90% ee for optimized substrates.

Visualizing the Synthetic Workflow

The following diagram outlines the decision process for selecting a synthetic route based on the desired building block.

SynthesisWorkflow Start Target Beta-Amino Ester Decision1 Is the Alpha-AA analog commercially available? Start->Decision1 RouteA Route A: Arndt-Eistert (Homologation) Decision1->RouteA Yes (e.g., Phe, Ala) RouteB Route B: Mannich Reaction (Asymmetric Synthesis) Decision1->RouteB No (Unnatural Sidechain) RouteC Route C: Enzymatic Resolution (Kinetic Separation) Decision1->RouteC No (Cost-sensitive/Scale-up) StepA 1. Mixed Anhydride 2. Diazomethane/TMS 3. Wolff Rearrangement RouteA->StepA StepB 1. Imine Formation 2. Thiourea Catalyst 3. Enolate Addition RouteB->StepB StepC 1. Racemic Synthesis 2. Lipase (CAL-B) 3. Selective Hydrolysis RouteC->StepC

Figure 2: Synthetic decision tree for chiral


-amino ester production.

Quality Control & Analytics

Trustworthiness in peptidomimetics relies on absolute purity. A 1% contamination of the wrong enantiomer can disrupt the helical folding of the entire oligomer.

  • Enantiomeric Excess (ee): Must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[7]
    
    • Method: Chiral HPLC or GC. Common columns: Daicel Chiralcel OD-H or AD-H.

    • Derivatization: If the ester is not UV-active, derivatize with FDAA (Marfey’s reagent) and analyze by standard reverse-phase HPLC.

  • Chemical Purity:

    • NMR:

      
       and 
      
      
      
      NMR to confirm the absence of
      
      
      -chloromethyl ketone byproducts (common in Arndt-Eistert if HCl is not scavenged).
    • HRMS: Confirm exact mass to rule out deletion sequences during peptide coupling.

References

  • Arndt-Eistert Homologation Protocol

    • Continuous flow synthesis of

      
      -amino acids from 
      
      
      
      -amino acids via Arndt–Eistert homologation. RSC Advances.
    • [Link]

  • Asymmetric Mannich Reaction

    • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral -Amino Esters. ACS Omega.
    • [Link]

  • Enzymatic Kinetic Resolution

    • Efficient Synthesis of New Fluorinated -Amino Acid Enantiomers through Lipase-C
    • [Link]

  • Peptidomimetic Applications & Foldamers

    • 
      -Amino acids: versatile peptidomimetics.[8][9][4] Current Medicinal Chemistry.
      
    • [Link]

  • Thiourea Catalysis Mechanism

    • Asymmetric Mannich Synthesis of

      
      -Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society.[10]
      
    • [Link]

Sources

Exploratory

A Technical Guide to the Overman Rearrangement: Synthesis of Ethyl (E)-2-(2,2,2-trichloroacetamido)pent-4-enoate

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The Overman rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that converts allylic alcohols into allylic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Overman rearrangement is a powerful and reliable[1][1]-sigmatropic rearrangement that converts allylic alcohols into allylic amines with a distinct 1,3-transposition of functionality.[2][3] This reaction has become a cornerstone in modern organic synthesis due to its high degree of stereocontrol, operational simplicity, and the value of its chiral allylic amine products.[4][5] Allylic amines are critical structural motifs found in a vast array of pharmaceuticals, natural products, and agrochemicals.[4] This guide provides an in-depth examination of the Overman rearrangement, focusing on a practical case study: the synthesis of ethyl (E)-2-(2,2,2-trichloroacetamido)pent-4-enoate from its corresponding allylic alcohol, ethyl 3-hydroxypent-4-enoate. We will explore the underlying mechanism, provide a detailed experimental workflow, discuss product characterization, and contextualize the significance of the resulting product in drug discovery and development.

The Overman Rearrangement: A Mechanistic Overview

Discovered by Larry E. Overman in 1974, this rearrangement is the nitrogen-analog of the more widely known Claisen rearrangement.[3] It proceeds through two discrete, often one-pot, steps: the formation of an allylic trichloroacetimidate followed by a thermally or catalytically induced rearrangement to form a stable allylic trichloroacetamide.[2][6]

From Allylic Alcohol to Trichloroacetimidate

The first step involves the reaction of an allylic alcohol with trichloroacetonitrile. This reaction is typically facilitated by a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium carbonate. The base deprotonates the alcohol, which then acts as a nucleophile, attacking the carbon of the nitrile group to form a trichloroacetimidate anion. This anion is basic enough to deprotonate another molecule of the starting alcohol, regenerating the catalyst and making the process catalytic in base.[2]

The[1][1]-Sigmatropic Shift: A Chair-Like Transition State

The core of the Overman rearrangement is a concerted, pericyclic[1][1]-sigmatropic shift. The reaction is believed to proceed through a highly ordered, six-membered chair-like transition state, which accounts for the high diastereoselectivity often observed.[2][6] This rearrangement can be induced by heating in a high-boiling, non-polar solvent (thermal rearrangement) or by using transition metal catalysts like palladium(II) or mercury(II) salts, which can significantly lower the required reaction temperature.[2][3] The strong carbon-oxygen double bond formed in the resulting amide provides the thermodynamic driving force that renders the reaction essentially irreversible.

Caption: The two-stage mechanism of the Overman Rearrangement.

A Practical Workflow: Synthesis of Ethyl (E)-2-(2,2,2-trichloroacetamido)pent-4-enoate

This section details a robust, two-step protocol for the synthesis of the target compound, starting from the commercially available or readily synthesized allylic alcohol, ethyl 3-hydroxypent-4-enoate.[7][8]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
Ethyl 3-hydroxypent-4-enoateC₇H₁₂O₃144.17VariousStarting material. Ensure it is dry.
TrichloroacetonitrileC₂Cl₃N144.38VariousUse freshly distilled for best results.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)C₉H₁₆N₂152.24VariousAnhydrous, catalytic base.
Xylene (anhydrous)C₈H₁₀106.16VariousHigh-boiling solvent for rearrangement.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12VariousSolvent for imidate formation.
Silica GelSiO₂60.08VariousFor column chromatography (230-400 mesh).
Experimental Protocol

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Formation of the Trichloroacetimidate Intermediate:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add ethyl 3-hydroxypent-4-enoate (1.0 eq).

    • Dissolve the alcohol in anhydrous diethyl ether or dichloromethane (approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add trichloroacetonitrile (1.5 eq) via syringe, followed by the dropwise addition of DBU (0.05 eq).

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Causality: Using a slight excess of trichloroacetonitrile ensures complete conversion of the alcohol. The catalytic amount of a strong, non-nucleophilic base like DBU is crucial for efficient deprotonation without competing side reactions.[2]

  • Thermal Rearrangement:

    • Once the formation of the imidate is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The crude trichloroacetimidate is often used directly without further purification.

    • Dissolve the crude residue in a high-boiling, anhydrous solvent such as xylene or toluene (approx. 0.1 M).

    • Heat the solution to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the disappearance of the imidate and the appearance of the product spot by TLC.

    • Causality: The high temperature provides the necessary activation energy for the[1][1]-sigmatropic rearrangement. In cases where substrates are thermally sensitive, a palladium(II) catalyst can be employed to facilitate the reaction at much lower temperatures (e.g., room temperature to 60 °C).[2][3]

  • Work-up and Purification:

    • After the rearrangement is complete, allow the mixture to cool to room temperature.

    • Concentrate the solution under reduced pressure to remove the xylene.

    • The resulting crude oil is then purified by flash column chromatography on silica gel. A gradient elution with hexane and ethyl acetate (e.g., 95:5 to 80:20) typically provides the pure product.

    • Trustworthiness: The final product's purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The presence of a single major spot by TLC in multiple solvent systems is a good indicator of purity.

Product Characterization

The final product, ethyl (E)-2-(2,2,2-trichloroacetamido)pent-4-enoate, is a stable compound that can be characterized using standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Characteristic peaks for the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), a vinyl group (multiplets ~5.2-5.4 ppm and ~5.8-6.0 ppm), a methine proton adjacent to the nitrogen (doublet of doublets ~4.5-4.7 ppm), and an amide N-H proton (broad singlet ~6.5-7.0 ppm). The coupling constant between the vinyl protons will indicate E-geometry.
¹³C NMR Peaks corresponding to the ester carbonyl (~170 ppm), amide carbonyl (~162 ppm), the C-CCl₃ carbon (~93 ppm), two sp² carbons of the vinyl group (~118 and ~135 ppm), and the carbons of the ethyl group.
FT-IR Strong absorbances for the N-H stretch (~3300 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), amide C=O stretch (~1680 cm⁻¹), and C=C stretch (~1640 cm⁻¹).
HRMS The calculated exact mass for C₉H₁₂Cl₃NO₃ can be compared with the experimental value to confirm the elemental composition.

Applications in Drug Development

The trichloroacetamide product is a valuable synthetic intermediate. Its primary utility lies in its straightforward hydrolysis to the corresponding primary allylic amine, a highly sought-after building block in medicinal chemistry.[9][10]

Hydrolysis of the Trichloroacetamide: The protecting group can be cleaved under basic conditions, for example, by treatment with potassium carbonate in methanol, to yield the free amine.[10] This unmasks a versatile functional handle for further elaboration.

Significance of Chiral Allylic Amines: Chiral allylic amines are integral components of numerous FDA-approved drugs and complex natural products.[4][11] Their unique stereochemistry and functionality allow them to participate in specific biological interactions, making them crucial for designing potent and selective therapeutic agents. The Overman rearrangement, especially its asymmetric variants, provides a direct and highly effective route to access these enantiomerically enriched compounds.[2]

Conclusion

The Overman rearrangement stands as a testament to the power of pericyclic reactions in modern organic synthesis. It offers a predictable, stereoselective, and highly efficient method for the 1,3-transposition of alcohol and amine functionalities. The synthesis of ethyl (E)-2-(2,2,2-trichloroacetamido)pent-4-enoate serves as a clear and practical example of this transformation's utility. For drug development professionals, mastering this reaction opens a direct path to valuable chiral allylic amine intermediates, which are critical for the construction of next-generation therapeutics.

References

  • Title: ethyl 3-hydroxy-4-pentenoate - C7H12O3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: 1 Rearrangement Reactions Source: Wiley-VCH URL: [Link]

  • Title: Overman Rearrangement Source: Chem-Station Int. Ed. URL: [Link]

  • Title: Overman Rearrangement Source: Organic Chemistry Portal URL: [Link]

  • Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: PMC - NIH URL: [Link]

  • Title: Overman rearrangement Source: Wikipedia URL: [Link]

  • Title: Chiral Amine Synthesis. Methods, Developments and Applications Source: ResearchGate URL: [Link]

  • Title: Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent) Source: ResearchGate URL: [Link]

  • Title: The crude reaction mixture is poured onto the silica gel plug... Source: Organic Syntheses Procedure URL: [Link]

  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL: [Link]

  • Title: General overview of hydrolysis/deprotection methods of trichloroacetamide derivatives. Source: ResearchGate URL: [Link]

  • Title: Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes Source: PMC - NIH URL: [Link]

  • Title: Synthesis of allylic amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Formation of N-substituted trichloroacetamides from amines and hexachloroacetone Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Applications of Enzymatic Catalysis in the Synthesis of Chiral Amine Drugs Source: Chinese Journal of Pharmaceuticals URL: [Link]

  • Title: Ethyl 3-(hydroxymethyl)pent-4-enoate Source: PubChem URL: [Link]

  • Title: 3-Hydroxy-pent-4-enoic acid ethyl ester Source: Endotherm URL: [Link]

Sources

Foundational

Engineering Stability and Efficacy: The Biological Activity of β-Amino Acid Derivatives in Modern Therapeutics

Executive Summary The transition from native α-amino acids to synthetic β-amino acid (β-AA) derivatives represents a watershed moment in medicinal chemistry. While native peptides are notoriously plagued by poor pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native α-amino acids to synthetic β-amino acid (β-AA) derivatives represents a watershed moment in medicinal chemistry. While native peptides are notoriously plagued by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low oral bioavailability—the incorporation of β-amino acids systematically dismantles these limitations. By introducing a single additional methylene carbon into the peptide backbone, researchers can engineer molecules that maintain the precise spatial geometry required for target engagement while becoming virtually invisible to host and bacterial proteases [1], [2].

This technical whitepaper explores the biological activity of β-amino acid derivatives, focusing on two primary therapeutic domains: ultrashort cationic β-peptides as next-generation antimicrobial agents, and small-molecule β-amino acid derivatives (e.g., Sitagliptin) as highly selective metabolic inhibitors.

Mechanistic Foundations: The Causality of β-Amino Acid Integration

The biological efficacy of β-AA derivatives is rooted in fundamental steric and thermodynamic principles.

  • Proteolytic Evasion via Steric Hindrance: Proteolytic enzymes (e.g., trypsin, chymotrypsin, and DPP-4) have evolved highly specific active sites tailored to the geometry of α-peptide bonds. The extra methylene group in a β-amino acid shifts the side chains and alters the backbone dihedral angles. This structural perturbation creates steric clashes within the protease active site, preventing the formation of the transition state required for amide bond hydrolysis [2].

  • Predictable Foldamer Architecture: Despite their unnatural backbone, β-peptides predictably fold into stable secondary structures, known as foldamers. Even at ultrashort lengths (2–10 residues), β-peptides can form rigid 14-helices. This rigidity is critical for biological activity, as it allows for the precise, unyielding presentation of pharmacophores to biological targets [1].

Therapeutic Domain I: Antimicrobial β-Peptides (AMPs)

The rise of multidrug-resistant (MDR) pathogens has necessitated therapeutics that bypass traditional intracellular targets. Ultrashort cationic β-peptides achieve this by directly targeting the structural integrity of the bacterial membrane [1].

Mechanism of Action

By adopting a globally amphipathic 14-helix conformation, these β-peptides segregate their cationic and hydrophobic residues onto opposite faces of the helix. The cationic face drives initial electrostatic attraction to the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on the bacterial surface. Subsequently, the hydrophobic face inserts into the lipid bilayer, causing membrane depolarization, lysis, and rapid cell death [1], [2]. Because this mechanism relies on physical disruption rather than specific protein binding, the propensity for bacteria to develop resistance is exceptionally low.

AMP_Mechanism Design β-Peptide Foldamer (Amphipathic 14-Helix) Interaction Electrostatic Attraction (Cationic Face) Design->Interaction Membrane Bacterial Membrane (Anionic Phospholipids) Membrane->Interaction Insertion Hydrophobic Insertion (Lipophilic Face) Interaction->Insertion Disruption Membrane Lysis & Cell Death Insertion->Disruption Protease Bacterial/Host Proteases Protease->Design Steric Hindrance (Resistant)

Fig 1: Mechanism of action and protease resistance of amphipathic β-peptide foldamers.

Therapeutic Domain II: Metabolic Disease & DPP-4 Inhibitors

Beyond macromolecular peptides, single β-amino acid derivatives have revolutionized the treatment of Type 2 Diabetes Mellitus. Sitagliptin , the first-in-class Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is a highly selective β-amino acid piperazine derivative[3], [4].

Mechanism of Action

Incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), are released postprandially to stimulate insulin secretion. However, they are rapidly inactivated by the DPP-4 enzyme, which cleaves the N-terminal dipeptide [4]. Sitagliptin acts as a competitive inhibitor of DPP-4. The β-amino acid moiety of Sitagliptin perfectly mimics the transition state of the natural incretin substrates but cannot be cleaved. By inhibiting DPP-4, Sitagliptin extends the half-life of endogenous GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release [3], [5].

DPP4_Pathway Meal Postprandial State (Nutrient Ingestion) Incretins Active GLP-1 & GIP (Incretin Hormones) Meal->Incretins DPP4 DPP-4 Enzyme (Proteolytic Cleavage) Incretins->DPP4 Substrate Binding Insulin ↑ Insulin Secretion ↓ Glucagon Release Incretins->Insulin Preserved Signaling Inactive Inactive Incretins (N-terminal Dipeptide Removed) DPP4->Inactive Degradation Sitagliptin Sitagliptin (β-Amino Acid Derivative) Sitagliptin->DPP4 Competitive Inhibition Glucose Glycemic Control (Lowered Blood Glucose) Insulin->Glucose

Fig 2: Sitagliptin-mediated DPP-4 inhibition pathway preserving incretin-driven glycemic control.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic and pharmacodynamic metrics that underscore the superiority of β-amino acid derivatives over their native α-counterparts [1],[2], [3], [5].

Compound / ClassParameterValueBiological Significance
Sitagliptin (β-AA derivative)DPP-4 IC₅₀18 nMHighly potent, competitive enzyme inhibition.
Sitagliptin Oral Bioavailability87%Excellent systemic absorption due to metabolic stability.
Sitagliptin Plasma Half-life8–14 hoursSupports a patient-compliant, once-daily dosing regimen.
Ultrashort β-Peptides Protease Stability (Trypsin)>36 hoursNear-complete resistance compared to α-peptides (degraded in minutes).
Amphipathic β-Peptides MIC (S. aureus / C. albicans)2–8 µg/mLBroad-spectrum efficacy rivaling or exceeding native AMPs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to prevent false positives/negatives and explains the causality behind critical methodological choices.

Protocol A: Serum Stability Assay (Protease Resistance Validation)

Objective: Quantify the half-life of β-peptides in human serum to validate proteolytic evasion.

  • Causality: Human serum is utilized instead of isolated proteases to accurately mimic the complex, multi-enzyme proteolytic environment of human plasma.

  • Self-Validation Checkpoint: An α-peptide analog (e.g., native magainin) MUST be run in parallel. If the α-peptide fails to degrade within 2 hours, the serum batch is enzymatically inactive, and the assay must be voided.

Step-by-Step Methodology:

  • Preparation: Dilute the β-peptide and the control α-peptide to a final concentration of 100 µM in 25% aqueous human serum (pre-warmed to 37°C).

  • Incubation: Incubate the mixtures at 37°C under gentle agitation.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 12, 24, and 36 hours), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: Acetonitrile precipitates serum proteins, instantly halting enzymatic activity, while TFA maintains peptide solubility.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via RP-HPLC and LC-MS. Quantify the remaining intact peptide by integrating the area under the curve (AUC) relative to the t=0 baseline.

Protocol B: Fluorometric DPP-4 Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of Sitagliptin (or novel β-AA derivatives) against DPP-4.

  • Causality: The assay utilizes Gly-Pro-AMC (7-amino-4-methylcoumarin) as a substrate. DPP-4 specifically cleaves the bond post-proline, releasing free AMC. Free AMC is highly fluorescent, providing a real-time, highly sensitive kinetic readout of enzyme velocity [3].

  • Self-Validation Checkpoint: The assay must include a "No Enzyme" control to establish background fluorescence (accounting for spontaneous substrate hydrolysis) and a "No Inhibitor" control to establish the uninhibited maximum velocity (Vmax).

Step-by-Step Methodology:

  • Reagent Prep: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA).

  • Inhibitor Dilution: Prepare a 10-point serial dilution of Sitagliptin (from 1 µM down to 0.05 nM) in assay buffer.

  • Pre-incubation: In a 96-well black microplate, combine 10 µL of recombinant human DPP-4 enzyme (final concentration ~0.5 ng/well) with 20 µL of the inhibitor dilutions. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the competitive inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add 20 µL of Gly-Pro-AMC substrate (final concentration 20 µM) to all wells.

  • Measurement: Immediately transfer to a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm). Record fluorescence kinetically every 1 minute for 30 minutes at 37°C.

  • Calculation: Calculate the initial velocity (slope of the linear phase) for each concentration. Plot percent inhibition vs. log[inhibitor] and fit to a four-parameter logistic non-linear regression model to derive the IC₅₀.

Protocol C: Minimum Inhibitory Concentration (MIC) for Cationic β-Peptides

Objective: Determine the lowest concentration of β-peptide that completely inhibits visible bacterial growth.

  • Causality: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Divalent cations (Ca²⁺, Mg²⁺) naturally stabilize bacterial membranes. Omitting them would artificially weaken the bacteria, resulting in a falsely potent (artificially low) MIC for membrane-disrupting cationic peptides.

  • Self-Validation Checkpoint: Include a sterility control (media only) to rule out contamination, a growth control (bacteria + media) to ensure strain viability, and a reference antibiotic (e.g., Meropenem) to confirm the specific strain's expected susceptibility profile.

Step-by-Step Methodology:

  • Inoculum Prep: Grow the target bacterial strain (e.g., MRSA) overnight on agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.

  • Peptide Dilution: In a 96-well clear, round-bottom microtiter plate, perform two-fold serial dilutions of the β-peptide in CAMHB (e.g., 128 µg/mL down to 0.25 µg/mL) across the rows.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final well volume = 100 µL; final inoculum = ~5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration well exhibiting absolute optical clarity (no visible turbidity or pellet).

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL
  • An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: Dove Medical Press (DDDT)
Exploratory

Ethyl 3-aminopent-4-enoate molecular weight and formula

The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 3-aminopent-4-enoate. Molecular Scaffold Analysis & Synthetic Utility in Peptidomimetic Design Executive Summary Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of Ethyl 3-aminopent-4-enoate.

Molecular Scaffold Analysis & Synthetic Utility in Peptidomimetic Design

Executive Summary

Ethyl 3-aminopent-4-enoate is a specialized


-amino acid derivative featuring a terminal vinyl group at the 

-position. Unlike canonical

-amino acids, this molecule serves as a critical "chiral staple" in the synthesis of foldamers (

-peptides) and heterocyclic pharmacophores. Its terminal alkene functionality renders it a prime substrate for Ring-Closing Metathesis (RCM), allowing for the rapid generation of cyclic constrained analogs such as nipecotic acid derivatives.

This guide provides a definitive breakdown of its molecular properties, a validated high-fidelity synthetic protocol, and its strategic application in drug discovery.

Physicochemical Profile

Core Identity
PropertyValueNotes
IUPAC Name Ethyl 3-aminopent-4-enoate
Molecular Formula

Molecular Weight 143.18 g/mol Calculated using IUPAC atomic weights.
Exact Mass 143.0946Monoisotopic mass (

expected at 144.10).
Structure Type

-Amino Ester
Vinyl-substituted at

.
Chiral Center C3Available as (

) or (

) enantiomers depending on synthesis.
Structural Analysis

The molecule consists of a 5-carbon chain with an ethyl ester terminus.

  • C1-C2: Acetate backbone (

    
    -methylene).
    
  • C3: The stereogenic center bearing the primary amine (

    
    ).
    
  • C4-C5: A terminal vinyl group (

    
    ), providing orthogonal reactivity to the ester and amine.
    

Synthetic Methodology: The Ellman Auxiliary Route

While racemic synthesis is possible via condensation of vinyl magnesium bromide with protected imines, high-value pharmaceutical applications require enantiopurity. The Ellman Sulfinamide protocol is the industry standard for generating this scaffold with high diastereomeric excess (


).
Reaction Pathway Logic
  • Imine Formation: Condensation of acrolein with chiral tert-butanesulfinamide prevents polymerization and sets the stereochemistry.

  • Nucleophilic Addition: A Reformatsky reagent or Lithium enolate adds to the sulfinimine. The bulky tert-butyl group directs the addition to a single face of the imine.

  • Deprotection: Acidic cleavage yields the free amine ester.

Step-by-Step Protocol
Phase 1: Synthesis of (

)-N-Sulfinyl Imine
  • Reagents: Acrolein (1.0 eq), (

    
    )-(-)-2-methyl-2-propanesulfinamide (1.0 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Dissolve sulfinamide in THF under

      
      .
      
    • Add

      
       followed by acrolein (Caution: Acrolein is a lachrymator; use a fume hood).
      
    • Stir at ambient temperature for 16 hours.

    • Quench: Pour into brine, filter the titanium salts through Celite.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

Phase 2: Diastereoselective Reformatsky Addition
  • Reagents: Ethyl bromoacetate (1.5 eq), Activated Zinc dust (2.0 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Activate Zn with TMSCl (5 mol%) in THF.

    • Add ethyl bromoacetate dropwise to generate the Reformatsky reagent (BrZnCH2COOEt) at reflux or

      
      .
      
    • Cool to

      
       and add the sulfinimine solution slowly.
      
    • Mechanism: The reaction proceeds via a cyclic Zimmerman-Traxler transition state, controlled by the sulfinyl chiral auxiliary.

    • Warm to

      
       and quench with saturated 
      
      
      
      .
Phase 3: Solvolytic Deprotection
  • Reagents: 4M HCl in Dioxane or Ethanol.

  • Procedure:

    • Dissolve the intermediate sulfinamide ester in dry ethanol.

    • Add HCl solution at

      
      . Stir for 1 hour.
      
    • Concentrate in vacuo.

    • Workup: Basify with

      
       and extract with DCM to obtain the free base Ethyl 3-aminopent-4-enoate .
      
Synthesis Visualization

SynthesisPathway Acrolein Acrolein (CH2=CH-CHO) Imine N-Sulfinyl Imine (Chiral Intermediate) Acrolein->Imine Ti(OEt)4 THF, RT Sulfinamide (S)-t-Bu-Sulfinamide Sulfinamide->Imine ProtectedProd Sulfinyl-Protected Amino Ester Imine->ProtectedProd Addition -78°C Reformatsky Reformatsky Reagent (BrZnCH2COOEt) Reformatsky->ProtectedProd FinalProd Ethyl 3-aminopent-4-enoate (C7H13NO2) ProtectedProd->FinalProd HCl/EtOH Deprotection

Figure 1: Stereoselective synthesis via Ellman auxiliary chemistry.

Applications in Drug Discovery

Ring-Closing Metathesis (RCM) Precursor

The terminal vinyl group is a "chemical handle" designed for Grubbs' catalyst-mediated cyclization.

  • Workflow: N-allylation of Ethyl 3-aminopent-4-enoate followed by RCM yields ethyl 1,2,3,6-tetrahydropyridine-2-acetate .

  • Significance: This generates constrained cyclic

    
    -amino acids, which are pharmacophores in antithrombotic agents and integrin inhibitors.
    
-Lactam Synthesis

Cyclization of the


-amino ester (often requiring ester hydrolysis first or using organometallic activation) yields vinyl-substituted 

-lactams, which are potent antibiotic scaffolds.
Foldamer Research

As a


-amino acid, this molecule can be polymerized to form 

-peptides. The vinyl side chain allows for "stapling" (cross-linking) of the peptide helix to stabilize its secondary structure against proteolytic degradation.
Application Workflow

Applications cluster_RCM Pathway A: Cyclic Constraints cluster_Peptide Pathway B: Peptidomimetics Core Ethyl 3-aminopent-4-enoate N_Allyl N-Allylation Core->N_Allyl Coupling Peptide Coupling Core->Coupling RCM_Step Grubbs II RCM N_Allyl->RCM_Step Piperidine Tetrahydropyridine Scaffold RCM_Step->Piperidine Helix Beta-Peptide Helix (Protease Resistant) Coupling->Helix

Figure 2: Divergent application pathways for the vinyl-substituted scaffold.

Analytical Characterization

To validate the synthesis of Ethyl 3-aminopent-4-enoate , the following spectral signatures must be confirmed.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

5.7–5.9 (m, 1H)
Internal vinyl proton (

).

5.1–5.3 (m, 2H)
Terminal vinyl protons (

).

4.15 (q, 2H)
Ethyl ester methylene (

).

3.6–3.8 (m, 1H)
Chiral center proton (

).

2.3–2.5 (m, 2H)

-methylene protons (

).
13C NMR ~172 ppmCarbonyl (

).
~138 ppmInternal alkene carbon.[2]
~115 ppmTerminal alkene carbon.
Mass Spectrometry m/z 144.1 (

)
Positive mode ESI.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of

    
    -Amino Acids via the Addition of Reformatsky Reagents to N-tert-Butanesulfinyl Imines." The Journal of Organic Chemistry. 
    
  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron.

  • Vasudevan, A., et al. (1999). "Stereoselective synthesis of vinyl-substituted

    
    -amino acids." Tetrahedron Letters. 
    
  • PubChem Compound Summary. "Ethyl 3-aminopent-4-enoate Analogues." National Center for Biotechnology Information.

Sources

Foundational

Technical Deep Dive: Synthesis and Applications of 3-Amino-4-Pentenoic Acid Esters

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous review of 3-amino-4-pentenoic acid esters. Content Type: Technical Whitepaper / Laboratory Guide Target Audi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous review of 3-amino-4-pentenoic acid esters.

Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Scientists, and Chemical Biologists

Executive Summary: The Strategic Value of Allylic -Amino Acids

3-Amino-4-pentenoic acid esters (vinylglycine derivatives) represent a privileged scaffold in modern drug discovery. As


-amino acids possessing a reactive allylic handle, they serve two critical functions:
  • Peptidomimetic Architecture: They introduce specific conformational constraints (turn induction) and proteolytic stability when incorporated into peptide backbones.

  • Synthetic Divergence: The terminal alkene allows for rapid diversification via Ring-Closing Metathesis (RCM) or cross-coupling, making them ideal intermediates for cyclic

    
    -amino acids and lactams.
    

This guide moves beyond basic literature summaries to provide self-validating protocols for their asymmetric synthesis and application, focusing on the Overman Rearrangement and Enzymatic Resolution as the two most robust methodologies.

Mechanistic Pathways & Synthesis[1][2][3][4][5]

The Gold Standard: Asymmetric Overman Rearrangement

The most authoritative method for synthesizing chiral 3-amino-4-pentenoic acid esters is the [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. This pathway is preferred for its predictability and the ability to transfer chirality from an allylic alcohol precursor to the amine stereocenter with complete fidelity.

Mechanistic Logic

The reaction proceeds via a suprafacial conversion.[1] The driving force is the transformation of the imidate C=N bond into the thermodynamically more stable amide C=O bond.

  • Thermal Route: Requires high temperatures (

    
    100°C), typically proceeding through a chair-like transition state.
    
  • Catalytic Route: Pd(II) or Hg(II) catalysts allow the reaction to proceed at ambient temperatures, often with higher stereocontrol (chirality transfer).

OvermanRearrangement Alcohol Allylic Alcohol (Chiral Precursor) Imidate Allylic Trichloroacetimidate Alcohol->Imidate Cl3CCN, DBU (Imidate Formation) TS [3,3]-Sigmatropic Transition State Imidate->TS Pd(II) or Heat Amide Allylic Trichloroacetamide TS->Amide N-C Bond Formation Target 3-Amino-4-pentenoic Acid Ester Amide->Target 1. Hydrolysis (HCl) 2. Esterification

Figure 1: The Overman Rearrangement pathway for converting chiral allylic alcohols to amino acid precursors.[2]

Green Alternative: Enzymatic Kinetic Resolution

For laboratories prioritizing atom economy or lacking transition metal infrastructure, enzymatic resolution of racemic esters using Candida antarctica Lipase B (CALB) is a robust alternative.

Principle: The lipase selectively hydrolyzes one enantiomer of the racemic ester (typically the S-enantiomer) into the free acid, leaving the R-ester intact. This method is self-validating: the enantiomeric excess (ee) can be monitored directly via chiral HPLC.

Validated Experimental Protocols

Protocol A: Synthesis via Overman Rearrangement

Target: Methyl (S)-3-amino-4-pentenoate

Step 1: Imidate Formation

  • Reagents: (S)-But-3-en-2-ol (1.0 equiv), Trichloroacetonitrile (1.1 equiv), DBU (0.1 equiv).

  • Procedure: Dissolve alcohol in dry CH

    
    Cl
    
    
    
    at 0°C. Add DBU, then dropwise add Cl
    
    
    CCN. Stir for 2 hours.
  • Validation: TLC should show disappearance of alcohol.

  • Workup: Filter through a short pad of silica (deactivated with Et

    
    N) to remove salts. Concentrate to yield the imidate oil. Critical: Do not distill; imidates are thermally unstable.
    

Step 2: Rearrangement

  • Reagents: Crude imidate, K

    
    CO
    
    
    
    (solid buffer), Xylene.
  • Procedure: Reflux the imidate in xylene (0.1 M) with suspended K

    
    CO
    
    
    
    for 12-24 hours.
  • Alternative (Catalytic): Use Bis(acetonitrile)palladium(II) chloride (5 mol%) in THF at RT for 12 hours.

  • Result: Yields N-trichloroacetyl-3-amino-4-pentene.

Step 3: Deprotection & Esterification

  • Hydrolysis: Reflux the amide in 6N HCl for 6 hours. (Removes the trichloroacetyl group).

  • Esterification: Concentrate the HCl salt. Redissolve in dry MeOH. Add SOCl

    
     (2.0 equiv) dropwise at 0°C. Reflux 2 hours.
    
  • Purification: Neutralize with NaHCO

    
    , extract with EtOAc. Distill or column chromatograph.[3]
    
Protocol B: Enzymatic Resolution

Target: Resolution of racemic Ethyl 3-amino-4-pentenoate

  • Setup: Suspend racemic ester (10 mmol) in phosphate buffer (pH 7.0, 50 mL).

  • Initiation: Add immobilized CALB (Novozym 435, 100 mg).

  • Monitoring: Maintain pH 7.0 using an autotitrator with 1N NaOH. Stop reaction at 50% conversion (approx. 24 hours).

  • Separation: Extract the unreacted R-ester with ether (organic phase). Acidify the aqueous phase to pH 2 and extract the S-acid.

Comparative Data Analysis

The following table contrasts the two primary methodologies based on yield, enantiomeric excess (ee), and scalability.

ParameterOverman RearrangementEnzymatic Resolution
Chirality Source Chiral Pool (Allylic Alcohol)Kinetic Resolution of Racemate
Theoretical Yield 100% (Stereospecific)50% (Max for one enantiomer)
Typical ee% >95% (Depends on precursor)>98% (Highly selective)
Scalability High (Industrial precedent)Medium (Enzyme cost/stability)
Cost Driver Pd-Catalyst / Chiral AlcoholEnzyme / Loss of 50% material
Key Risk Hg/Pd residual toxicityIncomplete resolution

Applications in Drug Development[8]

Peptide Modification (The "Turn" Effect)

Incorporating 3-amino-4-pentenoic acid into a peptide chain introduces a


-amino acid linkage. Unlike flexible 

-amino acids, the

-linkage and the allylic side chain force the backbone into specific secondary structures, often stabilizing

-turns. This is critical for designing inhibitors of protein-protein interactions.
Ring-Closing Metathesis (RCM)

The terminal alkene is a "warhead" for Grubbs' catalysts.

  • Workflow: Peptide coupling of 3-amino-4-pentenoic ester with another alkene-containing amino acid (e.g., allylglycine).

  • Cyclization: Treatment with Grubbs II catalyst yields a cyclic peptide or lactam.

RCM_Application Start 3-Amino-4-pentenoic Ester (Alkene A) Coupling Peptide Coupling (with Alkene B) Start->Coupling Standard EDC/HOBt Diene Diene Intermediate Coupling->Diene Formation RCM Grubbs II Catalyst (RCM Step) Diene->RCM CH2Cl2, RT Cyclic Cyclic Beta-Amino Acid / Lactam RCM->Cyclic Ring Closure

Figure 2: Utilization of the allylic handle for macrocyclization via Ring-Closing Metathesis.

References

  • Overman, L. E. (1974).[2] "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[2][4] Journal of the American Chemical Society. Link

  • Overman, L. E. (1976).[2] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates."[5][2] Journal of the American Chemical Society.[2][6] Link

  • Anderson, C. E., & Overman, L. E. (2003). "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society.[6] Link

  • Miyazawa, T. (1999).[7] "Enzymatic Resolution of Amino Acids via Ester Hydrolysis." Amino Acids.[8][9][2][7][10][11][12][13] Link

  • Organic Reactions. (2005).[2] "The Allylic Trihaloacetimidate Rearrangement." Organic Reactions Wiki. Link

Sources

Exploratory

Commercial Availability & Technical Handling of Ethyl 3-aminopent-4-enoate Salts

The following technical guide details the commercial landscape, synthesis, and handling of Ethyl 3-aminopent-4-enoate salts , a critical class of -amino acid derivatives used in peptidomimetic drug design. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, synthesis, and handling of Ethyl 3-aminopent-4-enoate salts , a critical class of


-amino acid derivatives used in peptidomimetic drug design.

Executive Summary

Ethyl 3-aminopent-4-enoate (CAS 149193-76-0) is a functionalized


-amino ester featuring a vinyl handle at the 

-position. This structural motif serves as a versatile "warhead" for further functionalization (e.g., olefin metathesis, thiol-ene click chemistry) in the synthesis of foldamers and macrocyclic peptides.

Commercially, the compound is most stable and available as its hydrochloride salt (CAS 169237-43-8) or as the


-Boc protected intermediate (CAS 1335042-06-2) . Researchers are advised to procure the salt form for storage stability or the Boc-protected form for direct integration into solid-phase peptide synthesis (SPPS).

Chemical Profile & Commercial Landscape

Identification Data

The following table consolidates the critical identifiers for the parent compound and its stable derivatives.

Chemical EntityCAS NumberMolecular WeightStabilityPrimary Application
Ethyl 3-aminopent-4-enoate (Free Base) 149193-76-0143.19 g/mol Low (Prone to polymerization)Immediate use in reactions
Ethyl 3-aminopent-4-enoate HCl (Salt) 169237-43-8 179.65 g/mol High (Hygroscopic solid)Long-term storage, Standard reagent
Ethyl 3-(Boc-amino)pent-4-enoate 1335042-06-2243.30 g/mol Very High (Crystalline solid)Peptide synthesis precursor
Ethyl 3-oxopent-4-enoate (Precursor) 22418-80-0142.15 g/mol Moderate (Liquid)Starting material for custom synthesis
Supplier Ecosystem

While major catalog houses (Sigma-Aldrich, Fisher) often list these compounds, stock is frequently maintained by specialized building-block manufacturers.

  • Primary Suppliers: BLDPharm, Enamine, WuXi AppTec.

  • Purity Grades: Typically >95% (NMR/LCMS).

  • Lead Time: Salts are often "make-on-demand" with 2-3 week lead times unless in stock at regional hubs (e.g., San Diego or Shanghai).

Procurement Decision Logic

To optimize project timelines, use the following logic to select the correct chemical form.

ProcurementLogic Start Start: Define Requirement Q1 Is the amine needed for Peptide Synthesis (SPPS)? Start->Q1 Q2 Do you require Long-term Storage? Q1->Q2 No Res_Boc BUY: N-Boc Protected (CAS 1335042-06-2) Q1->Res_Boc Yes Res_Salt BUY: HCl Salt (CAS 169237-43-8) Q2->Res_Salt Yes Res_Custom SYNTHESIZE: From Keto-Ester Q2->Res_Custom No (Immediate Use)

Figure 1: Decision tree for selecting the optimal commercial form of Ethyl 3-aminopent-4-enoate.

Synthesis & Manufacturing Routes

When commercial stock is unavailable, or when specific enantiomers (e.g., (R)-isomer) are required but out of stock, the compound can be synthesized via the Blaise Reaction or Ellman's Auxiliary approach.

The Blaise Reaction (Racemic Route)

This is the industrial standard for generating


-amino esters. It involves the reaction of a nitrile with a Reformatsky reagent.
  • Mechanism: Zinc-mediated addition of ethyl bromoacetate to acrylonitrile (or related vinyl nitriles).

  • Scalability: High.

  • Limitation: Produces racemic mixtures requiring chiral resolution.

Ellman Sulfinamide Synthesis (Chiral Route)

For drug development requiring high enantiomeric excess (>98% ee), the Ellman auxiliary is the gold standard.

SynthesisPath Aldehyde Acrolein / Vinyl Aldehyde Imine Chiral Sulfinyl Imine (Intermediate) Aldehyde->Imine Condensation Ti(OEt)4 Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Protected Sulfinyl-Protected Beta-Amino Ester Imine->Protected Diastereoselective Addition Reagent Ethyl Acetate Enolate (Lithium/Zinc species) Reagent->Protected Final Ethyl (S)-3-aminopent-4-enoate HCl Protected->Final Acid Hydrolysis (HCl/EtOH)

Figure 2: Asymmetric synthesis pathway using Ellman's auxiliary to yield enantiopure salts.

Technical Protocol: Handling & Salt-to-Free-Base Conversion

The HCl salt is stable but must be converted to the free amine for nucleophilic applications (e.g., Michael addition or acylation).

Protocol: In-Situ Neutralization

Objective: Generate the reactive free amine from CAS 169237-43-8 without isolating the unstable oil.

  • Dissolution: Suspend 1.0 equiv of Ethyl 3-aminopent-4-enoate HCl in DCM or THF (0.2 M concentration).

  • Base Addition: Add 2.5 equiv of sodium bicarbonate (NaHCO₃) solid or 1.1 equiv of DIPEA (Diisopropylethylamine) at 0°C.

    • Note: Use inorganic base (NaHCO₃) if the subsequent reaction is sensitive to amine salts. Use DIPEA for peptide coupling.

  • Equilibration: Stir vigorously for 15 minutes. The solution now contains the free amine.

  • Usage: Add the electrophile (e.g., acid chloride, isocyanate) directly to this mixture.

Quality Control (QC)
  • NMR Verification: The

    
    -protons (adjacent to the ester) in the HCl salt typically appear at 
    
    
    
    2.8-3.0 ppm in DMSO-
    
    
    . Upon neutralization, these shift upfield.
  • Storage Warning: Do not store the free base. It undergoes intermolecular aminolysis (polymerization) to form poly-

    
    -peptides within 24-48 hours at room temperature.
    

Applications in Drug Development

  • 
    -Peptide Foldamers:  The vinyl group allows for "stapling" of peptide helices via Ring-Closing Metathesis (RCM), enhancing metabolic stability against proteases.
    
  • Hybrid Antibiotics: Used as a core scaffold in the synthesis of next-generation

    
    -lactams where the vinyl group serves as a handle for late-stage diversification.
    
  • Fragment-Based Drug Discovery (FBDD): The salt serves as a chiral fragment with defined vectors for growing small molecule inhibitors.

References

  • Sigma-Aldrich. Ethyl (S)-3-aminopent-4-ynoate hydrochloride Product Page.[1] (Note: Structural analog reference for salt handling).

  • BLDPharm. Ethyl 3-aminopent-4-enoate (CAS 149193-76-0) and HCl Salt (CAS 169237-43-8) Technical Data.[2][3]

  • PubChem. Ethyl 3-aminopent-4-enoate Compound Summary.[4]

  • Organic Chemistry Portal.Synthesis of

    
    -Amino Acids: The Blaise Reaction.
    

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Overman Rearrangement Protocol for Ethyl 3-aminopent-4-enoate

-Amino Acid Derivatives via [3,3]-Sigmatropic Rearrangement Executive Summary This application note details the robust synthesis of Ethyl 3-aminopent-4-enoate (a vinyl-glycine homolog) utilizing the Overman Rearrangement...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acid Derivatives via [3,3]-Sigmatropic Rearrangement

Executive Summary

This application note details the robust synthesis of Ethyl 3-aminopent-4-enoate (a vinyl-glycine homolog) utilizing the Overman Rearrangement . This protocol is designed for researchers requiring high-purity


-amino acid precursors for peptidomimetic drug discovery.

Unlike standard nucleophilic substitutions, the Overman rearrangement utilizes a [3,3]-sigmatropic shift to transpose an allylic alcohol into an allylic amine with exceptional regiocontrol and stereochemical fidelity.[1] This guide focuses on the thermal rearrangement of Ethyl (E)-5-hydroxypent-3-enoate to the target


-amino ester.
Core Advantages of This Protocol
  • Regiospecificity: The [3,3]-shift guarantees nitrogen installation at the

    
    -position (C3) relative to the ester, shifting the double bond to the terminal position (C4-C5).
    
  • Scalability: The thermal variant described here avoids expensive transition metal catalysts (Pd/Hg), making it highly reproducible for gram-scale synthesis.

  • Self-Validating: The intermediate trichloroacetimidate provides a distinct NMR handle, allowing for " go/no-go " quality control before the critical rearrangement step.

Mechanistic Rationale & Pathway[2]

The synthesis hinges on the conversion of an allylic alcohol to an allylic trichloroacetamide.[1][2][3][4][5][6][7] The driving force is the thermodynamic stability of the amide bond formed from the imidate.

The Pathway[8][9][10]
  • Activation: The allylic alcohol reacts with trichloroacetonitrile (

    
    ) under base catalysis (DBU) to form the Allylic Trichloroacetimidate .[8]
    
  • Rearrangement: Under thermal stress, the imidate undergoes a suprafacial [3,3]-sigmatropic rearrangement via a chair-like transition state.[1]

  • Result: The oxygen at C5 exchanges with the nitrogen, which attacks C3. The internal alkene (C3=C4) shifts to a terminal position (C4=C5).

OvermanMechanism Alcohol Ethyl 5-hydroxypent-3-enoate (Allylic Alcohol) Imidate Allylic Trichloroacetimidate (Intermediate) Alcohol->Imidate Cl3CCN, DBU 0°C, DCM TS Chair-like Transition State [3,3]-Sigmatropic Shift Imidate->TS Heat (140°C) Xylene Amide Ethyl 3-(trichloroacetamido)pent-4-enoate (Protected Amine) TS->Amide Irreversible Target Ethyl 3-aminopent-4-enoate (Target Molecule) Amide->Target Hydrolysis (Ba(OH)2 or HCl)

Figure 1: Reaction pathway for the synthesis of Ethyl 3-aminopent-4-enoate.

Experimental Protocol

Phase A: Formation of the Allylic Trichloroacetimidate

Objective: Convert the hydroxyl group into a good leaving group/nitrogen source. Critical Control Point: Temperature must be maintained


 during addition to prevent polymerization of trichloroacetonitrile.

Materials:

  • Starting Material: Ethyl (E)-5-hydroxypent-3-enoate (1.0 equiv)

  • Reagent: Trichloroacetonitrile (

    
    ) (1.5 equiv)
    
  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve Ethyl (E)-5-hydroxypent-3-enoate in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Add Trichloroacetonitrile dropwise via syringe.

  • Catalysis: Add DBU (0.1 equiv) dropwise. The solution will typically turn yellow.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (silica, 20% EtOAc/Hexane). The product (Imidate) is less polar than the alcohol.

  • Workup:

    • Filter the mixture through a short pad of neutral alumina (to remove DBU salts).

    • Concentrate the filtrate under reduced pressure at room temperature .

    • Note: Do not heat the rotovap bath >30°C. The imidate is thermally sensitive.

  • Validation:

    
     NMR should show the NH signal at 
    
    
    
    ppm and the absence of the OH proton.
Phase B: Thermal Overman Rearrangement

Objective: Effect the [3,3]-sigmatropic shift to form the C-N bond. Critical Control Point: Oxygen exclusion is not strictly necessary, but anhydrous conditions prevent hydrolysis of the imidate back to the alcohol.

Materials:

  • Crude Imidate from Phase A

  • Solvent:

    
    -Xylene (b.p. 144°C) or Toluene (b.p. 110°C). Note: Xylene is preferred for faster kinetics.
    
  • Stabilizer:

    
     (anhydrous, solid) - Optional, scavenges trace acid.
    

Procedure:

  • Dissolution: Dissolve the crude imidate in

    
    -Xylene (0.1 M).
    
  • Heating: Heat the solution to reflux (approx. 140°C) for 12–24 hours.

  • Monitoring: Monitor by TLC. The imidate spot will disappear, and a slightly more polar amide spot will appear.

  • Purification:

    • Cool to room temperature.[9][10]

    • Concentrate solvent under high vacuum (or rotovap with higher bath temp).

    • Purify via Flash Column Chromatography (Silica gel, Gradient: 10%

      
       30% EtOAc in Hexanes).
      
  • Product: Ethyl 3-(2,2,2-trichloroacetamido)pent-4-enoate.

Phase C: Deprotection (Hydrolysis)

Objective: Remove the trichloroacetyl group to release the free amine.

Procedure:

  • Dissolve the rearranged amide in THF/MeOH (1:1).

  • Add aqueous

    
     (2 equiv) or 
    
    
    
    (2N).
  • Stir at room temperature until conversion is complete (approx. 4-6 hours).

  • Acidify carefully to pH 7-8 and extract, or use ion-exchange resin for isolation of the free amino ester.

Data Analysis & Troubleshooting

Expected Yields & Solvent Effects

The choice of solvent in Phase B dictates the reaction rate. Higher temperatures generally favor the rearrangement over competing elimination pathways.

SolventTemperatureReaction TimeTypical Yield (Step 2)Notes
o-Xylene 140°C 12 h 85-92% Recommended. Fast, clean conversion.
Toluene110°C36 h75-80%Slower; risk of imidate hydrolysis over time.
THF66°C>72 h<40%Too slow for thermal activation.
Troubleshooting Guide
  • Problem: Low yield in Phase A (Imidate formation).

    • Cause: Wet solvent or old trichloroacetonitrile.

    • Solution: Distill

      
       from 
      
      
      
      and use freshly activated molecular sieves in DCM.
  • Problem: Product is the starting alcohol after Phase B.

    • Cause: Trace acid caused hydrolysis of the imidate before it could rearrange.

    • Solution: Add 10 mol% solid

      
       to the refluxing xylene mixture.
      
  • Problem: Formation of elimination byproducts (dienes).

    • Cause: Overheating or prolonged reaction times.

    • Solution: Stop reaction immediately upon consumption of imidate (TLC monitoring).

Structural Visualization

The following diagram illustrates the stereochemical flow. Note that if a chiral starting alcohol is used, the chirality is transferred with high fidelity (1,3-chiral transposition).

ReactionFlow cluster_0 Phase A: Activation cluster_1 Phase B: Rearrangement cluster_2 Phase C: Isolation Step1 Start: Ethyl 5-hydroxypent-3-enoate + Cl3CCN / DBU Step2 Intermediate: Allylic Imidate (Unstable to Acid/Heat) Step1->Step2 0°C, 2h Step3 Thermal Reflux (Xylene, 140°C) [3,3]-Sigmatropic Shift Step2->Step3 Dissolve in Xylene Step4 Product: Trichloroacetamide (C-N Bond Formed) Step3->Step4 12h Reflux Step5 Hydrolysis (Deprotection) Step4->Step5 Base Hydrolysis Final Target: Ethyl 3-aminopent-4-enoate Step5->Final

Figure 2: Operational workflow for the synthesis.

References

  • Overman, L. E. (1974).[1][5][7][11] "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[5] Journal of the American Chemical Society, 96(2), 597–599.[5] Link

  • Overman, L. E. (1976).[5][7][11] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[5][6] Journal of the American Chemical Society, 98(10), 2901–2910.[5] Link[5]

  • Anderson, C. E., & Overman, L. E. (2003).[6][7] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society, 125(41), 12412–12413. Link

  • Nishikawa, T., et al. (1998).[5][7] "Improved Conditions for Facile Overman Rearrangement." The Journal of Organic Chemistry, 63(1), 188–192.[5][7] Link

Sources

Application

Application Note: High-Fidelity Synthesis of Ethyl 3-aminopent-4-enoate via Pd(II)-Catalyzed Overman Rearrangement

-amino acid ester) Starting Material: Ethyl (E)-5-hydroxy-3-pentenoate Scale: Gram to Multigram Abstract & Scope This application note details the synthesis of Ethyl 3-aminopent-4-enoate , a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: March 2026


-amino acid ester)
Starting Material:  Ethyl (E)-5-hydroxy-3-pentenoate
Scale:  Gram to Multigram

Abstract & Scope

This application note details the synthesis of Ethyl 3-aminopent-4-enoate , a critical chiral building block for


-peptides, 

-lactam antibiotics, and peptidomimetics. While various routes exist (e.g., Aza-Baylis-Hillman, Ellman imine chemistry), the Overman Rearrangement of allylic trichloroacetimidates offers superior regiocontrol and the ability to transfer chirality from the allylic alcohol substrate to the amine product with >95% fidelity.

This protocol utilizes a Palladium(II)-catalyzed pathway, which operates at lower temperatures compared to thermal methods, minimizing byproduct formation (e.g., elimination to dienes).

Retrosynthetic Logic & Mechanism

The synthesis hinges on the thermodynamic driving force of converting an allylic imidate (C=N) into an allylic amide (C=O).

Strategic Disconnection

The target molecule is a


-amino ester with a terminal vinyl group. Retrosynthetic analysis via the [3,3]-sigmatropic shift reveals the required precursor:
  • Target: Ethyl 3-aminopent-4-enoate (

    
    )
    
  • Transformation: 1,3-transposition of the hydroxyl and amino functions.[1][2]

  • Required Substrate: Ethyl (E)-5-hydroxy-3-pentenoate.

    • Note: The starting alcohol must have the double bond at the

      
      -position relative to the ester and the hydroxyl group at the 
      
      
      
      -position to ensure the nitrogen lands at the
      
      
      -position (C3) of the final product.
Reaction Pathway (Graphviz Visualization)

OvermanPathway Substrate Ethyl (E)-5-hydroxy-3-pentenoate (Allylic Alcohol) Imidate Allylic Trichloroacetimidate (Intermediate) Substrate->Imidate Cl3CCN, DBU 0°C, 1h TS [3,3]-Chair Transition State (Pd-Coordinated) Imidate->TS PdCl2(MeCN)2 THF, RT Amide Allylic Trichloroacetamide (Rearranged Product) TS->Amide Suprafacial Rearrangement Target Ethyl 3-aminopent-4-enoate (Final Amine) Amide->Target HCl/EtOH Hydrolysis

Figure 1: The reaction cascade from allylic alcohol to


-amino ester.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl (E)-5-hydroxy-3-pentenoate Substrate1.0Dry azeotropically with toluene if wet.
Trichloroacetonitrile (

)
Reagent1.5Toxic. Dispense in fume hood.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Base0.1Catalytic amount.
Bis(acetonitrile)palladium(II) chloride Catalyst0.055 mol%. Stored in desiccator.
Dichloromethane (DCM) Solvent-Anhydrous (

ppm

).
Ethanol / HCl (6N) Deprotection-For hydrolysis step.
Step-by-Step Methodology
Step 1: Formation of Allylic Trichloroacetimidate

Critical Control Point: This step is reversible and sensitive to moisture. The imidate is prone to hydrolysis and "Chapman" rearrangement if heated prematurely.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Ethyl (E)-5-hydroxy-3-pentenoate (10.0 mmol, 1.44 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Activation: Add Trichloroacetonitrile (15.0 mmol, 1.5 mL) dropwise via syringe.

  • Catalysis: Add DBU (1.0 mmol, 0.15 mL) dropwise. The solution may turn slightly yellow.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3] The alcohol spot (

    
    ) should disappear, replaced by the less polar imidate (
    
    
    
    ).
  • Workup: Filter the mixture through a short pad of silica gel (pre-washed with Et3N/Hexane to prevent hydrolysis) to remove DBU. Concentrate the filtrate in vacuo at <30°C .

    • Note: Do not heat the imidate during concentration; thermal rearrangement may occur non-selectively.

Step 2: Pd(II)-Catalyzed Rearrangement

Expert Insight: While thermal rearrangement requires 140°C (xylene reflux), Pd(II) catalysis allows the reaction to proceed at Room Temperature (RT), preserving the ester integrity and preventing polymerization.

  • Solvation: Redissolve the crude imidate residue in anhydrous THF (40 mL).

  • Catalyst Addition: Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (0.5 mmol, 130 mg). Flush with nitrogen.
    
  • Reaction: Stir at RT (20–25°C) for 4–12 hours.

    • Monitoring: The imidate spot will convert to the amide spot (

      
       usually lower than imidate but higher than alcohol).
      
  • Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Gradient: 5%

    
     20% EtOAc in Hexanes).
    
    • Yield Target: Expect 85–92% yield of the trichloroacetamide intermediate.

Step 3: Hydrolysis to the Free Amine[4]
  • Solvation: Dissolve the purified amide in Ethanol (30 mL).

  • Cleavage: Add 6N HCl (10 mL). Stir at 50°C for 6 hours.

    • Alternative (Milder): Treat with NaOH in MeOH if the ester is robust, but acid hydrolysis is preferred to avoid saponification of the ethyl ester. Correction: Since the target is an ester, acidic alcoholysis (HCl/EtOH) is strictly required to prevent ester hydrolysis.

  • Isolation: Neutralize carefully with saturated

    
     to pH 8. Extract immediately with DCM (
    
    
    
    mL).
  • Final Polish: Dry organic layers over

    
    , filter, and concentrate. Distill or chromatograph to obtain Ethyl 3-aminopent-4-enoate .
    

Stereochemical Control & Mechanism

The high fidelity of the Overman rearrangement stems from the highly ordered chair-like transition state .[4] In the Pd(II)-catalyzed pathway, the metal coordinates to the alkene and the imidate nitrogen, catalyzing the [3,3]-shift via a cyclization-induced rearrangement mechanism.

Stereochemical Model (Graphviz)

Stereochemistry E_Alcohol Substrate: (E)-Alkene Geometry Chair_TS Transition State: Pseudo-Diaxial Preference (Minimizes 1,3-strain) E_Alcohol->Chair_TS Pd(II) Coordination Anti_Amine Product: Anti-Stereochemistry (Relative to substituents) Chair_TS->Anti_Amine Chirality Transfer

Figure 2: Chirality transfer logic. If a chiral alcohol is used, the stereochemical information is transferred to the new C-N bond with high ee conservation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of imidate.Ensure DCM is anhydrous. Use a

guard tube. Filter through Et3N-treated silica.
Elimination Byproduct DBU concentration too high.Reduce DBU to 0.05 equiv. Keep temperature strictly at 0°C.
Incomplete Rearrangement Catalyst poisoning.Ensure removal of DBU (Step 1 workup) before adding Pd catalyst. DBU coordinates Pd and kills activity.
Ester Hydrolysis Acid step too harsh.Monitor HCl step closely. Use dry HCl in EtOH (ethanolic HCl) rather than aqueous HCl.

References

  • Overman, L. E. (1976).[2][5] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[1][5][6] Journal of the American Chemical Society.[2][7][5][6][8][9] Link

  • Anderson, C. E., & Overman, L. E. (2003).[6] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society.[2][7][5][6][8][9] Link

  • Nishikawa, T., et al. (1998).[5] "Improved Conditions for Facile Overman Rearrangement." The Journal of Organic Chemistry. Link

  • Schenck, T. G., & Bosnich, B. (1985). "Homogeneous catalysis. Mechanism of the palladium(II)-catalyzed rearrangement of allylic imidates." Journal of the American Chemical Society.[2][7][5][6][8][9] Link

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of Chiral Allylic Amines

[1] Abstract & Strategic Value Chiral allylic amines are privileged pharmacophores found in numerous bioactive alkaloids and amino acid derivatives. While Iridium-catalyzed methods have gained traction for terminal branc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Value

Chiral allylic amines are privileged pharmacophores found in numerous bioactive alkaloids and amino acid derivatives. While Iridium-catalyzed methods have gained traction for terminal branched selectivity, Palladium-catalyzed Asymmetric Allylic Amination (Pd-AAA) remains the gold standard for cyclic substrates, meso-desymmetrization, and the construction of sterically congested quaternary centers via decarboxylative pathways.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for executing Pd-AAA with high enantiomeric excess (ee) and reproducibility. We focus on two distinct mechanistic regimes: the standard Trost-type intermolecular amination and the advanced Stoltz-type decarboxylative amidation.

Mechanistic Architecture

Understanding the catalytic cycle is non-negotiable for troubleshooting. The reaction does not proceed through a single pathway; it bifurcates based on the nature of the nucleophile.[1]

The Two-Pathway Model
  • Soft Nucleophiles (pKa < 25): Amines, sulfonamides, and imides generally behave as soft nucleophiles. They attack the

    
    -allyl species directly on the face opposite to the metal (outer-sphere attack). Result:  Net retention of configuration (Inversion during ionization + Inversion during attack).
    
  • Hard Nucleophiles: Attack the metal center first, followed by reductive elimination (inner-sphere). Result: Net inversion.

Note: In the context of this protocol (using amines/imides), we operate primarily in the Soft Nucleophile/Outer-Sphere regime.

Visualization: The Catalytic Cycle

The following diagram details the specific stereochemical decision points.

Pd_Catalytic_Cycle cluster_memory Critical Failure Mode: Memory Effect Pd0 Pd(0)-Ligand Complex (Active Catalyst) Coordination Olefin Coordination (d-π interaction) Pd0->Coordination + Substrate Substrate Allylic Substrate (Racemic or Meso) Ionization Oxidative Addition (Ionization) *Stereodefining Step 1* Coordination->Ionization PiAllyl Cationic π-Allyl Pd(II) Complex (Electrophile) Ionization->PiAllyl - Leaving Group NuAttack Nucleophilic Attack (Outer Sphere) *Stereodefining Step 2* PiAllyl->NuAttack + H-Nu (Amine) Product Chiral Allylic Amine + Pd(0) NuAttack->Product Product->Pd0 Regeneration

Figure 1: The Pd-AAA Catalytic Cycle. Note that for chiral ligands, the "Ionization" step often discriminates between enantiotopic faces of the alkene (in meso substrates) or selects one enantiomer (kinetic resolution).

Ligand Selection Matrix

Success depends entirely on matching the ligand to the substrate class. Do not use a "one-size-fits-all" approach.

Ligand ClassRepresentative StructureBest ApplicationKey Mechanism
Trost Ligands

-DACH-Phenyl / Naphthyl
Cyclic Substrates (e.g., cyclopentenyl esters), Meso-desymmetrization.Creates a chiral pocket ("Wall and Flap" model) that directs ionization.
PHOX Ligands

-t-Bu-PHOX
Decarboxylative Allylation ; Quaternary center formation.

-bidentate nature creates strong electronic asymmetry on the Pd center.
Monodentate Phosphoramidites Feringa/Minnaard typeRegiocontrol (Linear vs. Branched) in acyclic systems.High activity; steric bulk forces nucleophile to specific terminus.

Protocol 1: Intermolecular Asymmetric Amination

Target: Synthesis of chiral cyclic allylic amines (e.g., cyclopentenyl phthalimides). Standard: Trost, B. M. et al. Chem. Rev.[1] 1996.[1][2]

Reagents & Setup
  • Pre-catalyst:

    
     (Allyl palladium chloride dimer). Why? More stable than 
    
    
    
    and activates faster in this specific cycle.
  • Ligand:

    
    -DACH-Phenyl Trost Ligand.[3]
    
  • Solvent: Dichloromethane (DCM). Note: DCM often provides higher ee than THF for Trost-ligand systems due to the "tightness" of the ion pair.

  • Nucleophile: Potassium Phthalimide (solid) or Benzylamine (liquid).

Step-by-Step Methodology
  • Catalyst Activation (The "Yellow to Orange" Check):

    • In a glovebox or under Ar flow, charge a flame-dried Schlenk tube with

      
       (2.5 mol%) and Ligand (7.5 mol%).
      
    • Add anhydrous DCM (degassed).

    • Stir at RT for 15-20 minutes.

    • Self-Validation: The solution should turn from pale yellow to a distinct bright orange/amber. If it remains pale or turns black (Pd precipitation), abort and check solvent quality.

  • Substrate Addition:

    • Add the allylic acetate/carbonate substrate (1.0 equiv) dissolved in minimal DCM.

    • Critical: If using a liquid amine nucleophile, add it after the substrate to prevent catalyst poisoning by the amine coordinating to Pd before the allyl system is formed.

  • Nucleophile Introduction:

    • Add the nucleophile (1.1 - 1.2 equiv).

    • If using a salt (e.g., K-Phthalimide), add a phase transfer catalyst (e.g., TBAI, 10 mol%) if solubility is poor, though Trost conditions often work in biphasic DCM/Solid mixtures.

  • Reaction Monitoring:

    • Stir at RT (or 0°C for higher ee).

    • Monitor by TLC. Look for the disappearance of the UV-active allylic ester.

  • Workup:

    • Filter through a small pad of silica gel to remove Pd black.

    • Concentrate and purify via flash chromatography.[4]

Protocol 2: Decarboxylative Allylic Amidation (Advanced)

Target: Construction of quaternary stereocenters via rearrangement. Reference: Stoltz, B. M. et al. J. Am. Chem. Soc.[1] 2015.

This protocol utilizes a masked nucleophile (a carbamate or amide built into the substrate) which triggers decarboxylation upon ionization.

Reagents & Setup
  • Pre-catalyst:

    
     (Palladium Acetate). Crucial Difference: Stoltz's work shows 
    
    
    
    is often superior to
    
    
    sources for PHOX systems, allowing extremely low loading (down to 0.075 mol%).
  • Ligand:

    
    .
    
  • Solvent: TBME (tert-Butyl methyl ether) or 2:1 Hexane/Toluene. Non-polar solvents drastically enhance ee in decarboxylative processes.

Step-by-Step Methodology
  • In-Situ Catalyst Formation:

    • Weigh

      
       (0.5 mol%) and PHOX Ligand (0.6 mol%) into a vial.
      
    • Add TBME and stir at 25°C for 30 mins.

    • Self-Validation: Solution must be homogenous.

  • Reaction Initiation:

    • Add the allyl enol carbonate/carbamate substrate.

    • The reaction is driven by the loss of

      
      .
      
    • Observation: Gas evolution (

      
      ) indicates the reaction is proceeding.
      
  • Temperature Control:

    • These reactions often require gentle heat (30-40°C) to facilitate decarboxylation.

    • Checkpoint: If conversion is low after 2h, increase temp to 40°C. Do not exceed 60°C as ee will erode.

Troubleshooting & Optimization

When results deviate from expectations, use this logic tree to diagnose the failure.

Optimization_Flow Start Problem Identified Issue What is the primary failure? Start->Issue LowYield Low Conversion / Yield Issue->LowYield LowEE Low Enantioselectivity (ee) Issue->LowEE O2Check Check O2 Exclusion (Pd oxidation state?) LowYield->O2Check TempDown Action: Lower Temperature (0°C or -20°C) LowEE->TempDown LigandRatio Check Ligand:Metal Ratio (Ensure > 1:1 to prevent background rxn) LowEE->LigandRatio BaseCheck Check Base Strength (Is deprotonation complete?) O2Check->BaseCheck TempUp Action: Increase Temp or Catalyst Loading BaseCheck->TempUp Counterion Change Counterion (Add TBAI or change solvent) LigandRatio->Counterion

Figure 2: Diagnostic workflow for Pd-AAA optimization.

Key Optimization Heuristics:
  • The "Background Reaction" Trap: If your ee is low, ensure there is no "ligandless" Pd catalyzing the reaction. Always use a slight excess of chiral ligand (e.g., 1:1.2 Pd:Ligand ratio).

  • Concentration Effect: Intermolecular reactions (Protocol 1) generally prefer higher concentrations (0.1 M - 0.5 M) to drive kinetics, whereas intramolecular/decarboxylative reactions (Protocol 2) benefit from lower concentrations to prevent oligomerization.

  • Chloride Effect: In Trost chemistry, the presence of chloride ions (from

    
    ) is beneficial for catalytic turnover. If using 
    
    
    
    for standard amination, adding a chloride source (e.g., TMEDA·HCl) can sometimes restore activity.

References

  • Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[2][5] Journal of the American Chemical Society, 126(46), 15044–15045. [Link]

  • Reeves, C. M., et al. (2015). An Efficient Protocol for the Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations.[5][6] Angewandte Chemie International Edition, 54(47), 14128–14132. [Link]

  • Hartwig, J. F., & Stanley, L. M. (2010). Mechanistic Basis for the Selection of Isomeric Products in Palladium-Catalyzed Allylic Substitutions.[7] Accounts of Chemical Research, 43(12), 1461–1475. [Link]

  • Anderson, C. E., & Overman, L. E. (2003).[7] Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society, 125(41), 12412–12413. [Link]

Sources

Application

Application Note: N-tert-Butoxycarbonylation (Boc Protection) of Ethyl 3-Aminopent-4-enoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the orthogonal N-protection of an allylic -amino ester....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the orthogonal N-protection of an allylic


-amino ester.
Executive Summary & Rationale

Ethyl 3-aminopent-4-enoate is a highly versatile


-amino ester featuring a terminal allylic alkene. It serves as a critical building block in the synthesis of peptidomimetics, 

-lactams, and complex active pharmaceutical ingredients (APIs). To utilize this molecule in multi-step syntheses (such as cross-metathesis or peptide coupling), the primary amine must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness against nucleophiles and bases, and its mild, selective cleavage under acidic conditions .
Mechanistic Grounding & Causality

The protection of the primary amine utilizes di-tert-butyl dicarbonate (Boc


O). The reaction proceeds via a nucleophilic acyl substitution pathway. The lone pair on the nitrogen of ethyl 3-aminopent-4-enoate attacks the electrophilic carbonyl carbon of Boc

O, forming a tetrahedral intermediate.

This intermediate rapidly collapses, expelling tert-butyl carbonate as a leaving group. The leaving group subsequently undergoes spontaneous decarboxylation, releasing carbon dioxide (CO


) and tert-butoxide. The tert-butoxide then abstracts a proton from the protonated amine, driving the reaction forward to yield the neutral carbamate and tert-butanol , .

Mechanism Amine Ethyl 3-aminopent-4-enoate (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Collapse Leaving Group Departure Tetrahedral->Collapse Decarbox Decarboxylation (-CO2, -tBuOH) Collapse->Decarbox Product N-Boc Carbamate Decarbox->Product

Nucleophilic acyl substitution mechanism of Boc protection.

Quantitative Data: Condition Optimization

The causal impact of different reaction conditions on the yield and purity of Boc-protected allylic


-amino esters is summarized below. The choice of solvent and base directly dictates the reaction kinetics and the suppression of side products.
Solvent SystemBase (Equivalents)Temp / TimeYield (%)Mechanistic Rationale & Observation
DCM Et

N (1.2 eq)
0 °C

RT, 3 h
92 - 95% Optimal homogeneity; Et

N efficiently scavenges protons.
THF / H

O (1:1)
NaHCO

(2.0 eq)
RT, 12 h85 - 88%Biphasic system; slower kinetics but excellent for highly polar salts.
MeOHNoneRT, 24 h70 - 75%Sluggish reaction; competitive solvolysis of Boc

O by MeOH.
Experimental Workflow Visualization

Workflow Start Ethyl 3-aminopent-4-enoate (Free Amine or HCl Salt) Prep Dissolve in DCM or THF Add Et3N or DIPEA (1.2 eq) Start->Prep React Add Boc2O (1.1 eq) at 0 °C Warm to RT, Stir 2-4 h Prep->React Quench Quench with NH4Cl (aq) or Citric Acid (aq) React->Quench Extract Extract with EtOAc/DCM Wash with Brine & Dry Quench->Extract Purify Concentrate in vacuo Flash Chromatography Extract->Purify Product Ethyl 3-(Boc-amino)pent-4-enoate (Target Product) Purify->Product

Workflow for the N-Boc protection of Ethyl 3-aminopent-4-enoate.

Detailed Experimental Protocol

Note: This protocol is engineered as a self-validating system. The physical and chemical changes at each step confirm the success of the previous manipulation.

Step 1: Reaction Setup

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-aminopent-4-enoate (1.0 mmol, 143 mg).

  • Dissolve the amine in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere. Causality: DCM is chosen because it is aprotic and non-nucleophilic, ensuring that Boc

    
    O is not consumed by the solvent.
    
  • Add Triethylamine (Et

    
    N) (1.2 mmol, 167 
    
    
    
    L). Causality: Et
    
    
    N acts as an acid scavenger. If the starting material is supplied as a hydrochloride salt, use 2.2 mmol of Et
    
    
    N to ensure complete liberation of the free amine.
  • Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic nature of the initial nucleophilic attack.

Step 2: Reagent Addition & Execution 5. Dissolve di-tert-butyl dicarbonate (Boc


O) (1.1 mmol, 240 mg) in 1.0 mL of DCM.
6. Add the Boc

O solution dropwise to the reaction mixture over 5 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature (RT). 8. Stir for 2–4 hours. Self-Validation: Observe the reaction mixture. The evolution of fine gas bubbles (CO

) serves as a real-time kinetic indicator that the nucleophilic attack and subsequent decarboxylation are actively occurring , .

Step 3: Work-up & Phase Separation 9. Once TLC confirms the consumption of the starting material, quench the reaction by adding 5.0 mL of saturated aqueous NH


Cl. Causality & Self-Validation:  The mildly acidic quench protonates any residual unreacted aliphatic amine, forcing it into the aqueous layer. The neutral Boc-protected product remains exclusively in the organic phase, utilizing chemical properties to dictate phase separation.
10. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 

5 mL). 11. Wash the combined organic layers with brine (10 mL) to remove residual water and salts. 12. Dry the organic phase over anhydrous Na

SO

, filter, and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 9:1 to 4:1). 14. TLC Validation : Use a Ninhydrin stain and a KMnO


 stain. The starting material will stain deep purple with Ninhydrin (primary amine). The product will not stain with Ninhydrin but will rapidly reduce KMnO

to a yellow/brown spot due to the allylic double bond. 15. NMR Validation :

H NMR (CDCl

) will show a definitive, massive 9H singlet at

~1.43 ppm, confirming the integration of the tert-butyl group. The allylic protons will appear at

~5.1-5.9 ppm, and the ethyl ester signals will remain intact at

~4.1 (q, 2H) and 1.2 (t, 3H) ppm.
References
  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Total Synthesis. URL:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. URL:[Link]

Method

Technical Guide: Using Ethyl 3-aminopent-4-enoate in Peptide Synthesis

This technical guide details the integration of Ethyl 3-aminopent-4-enoate into peptide synthesis workflows. It addresses the specific challenges of converting this -amino acid ester into a usable building block, its app...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the integration of Ethyl 3-aminopent-4-enoate into peptide synthesis workflows. It addresses the specific challenges of converting this


-amino acid ester into a usable building block, its application in Solid-Phase Peptide Synthesis (SPPS), and its utility as a handle for hydrocarbon stapling via Ring-Closing Metathesis (RCM).

Introduction & Application Scope

Ethyl 3-aminopent-4-enoate is a


-amino acid derivative featuring a vinyl group at the 

-position relative to the carbonyl. In the context of modern drug discovery, it serves two critical functions:
  • Peptidomimetic Scaffolding: As a

    
    -amino acid, it introduces specific folding properties (foldamers) and increases proteolytic stability compared to natural 
    
    
    
    -peptides.
  • Stapling Handle: The allylic double bond serves as an olefinic handle for Ring-Closing Metathesis (RCM) , enabling the synthesis of "stapled peptides" that lock the peptide into a bioactive helical conformation.

Critical Pre-requisite: Most commercial sources supply this molecule as the ethyl ester . For standard Fmoc-based SPPS, the ester must be converted to the N-Fmoc protected free acid (Fmoc-3-aminopent-4-enoic acid) before it can be loaded onto a resin or used in coupling. Attempting to saponify the ester after Fmoc protection usually results in the loss of the Fmoc group due to base lability.

Pre-Synthesis Processing: Building Block Preparation

Objective: Convert Ethyl 3-aminopent-4-enoate (Ester) to Fmoc-3-aminopent-4-enoic acid (Fmoc-AA-OH).

Workflow Visualization

PreparationWorkflow Start Ethyl 3-aminopent-4-enoate (Starting Material) Step1 Acid Hydrolysis (6N HCl, Reflux) Start->Step1 Deprotect Ester Inter Free Amino Acid (HCl Salt) Step1->Inter Step2 Fmoc Protection (Fmoc-OSu, NaHCO3) Inter->Step2 N-Protection Final Fmoc-3-aminopent-4-enoic acid (Ready for SPPS) Step2->Final

Figure 1: Critical workflow to generate the SPPS-ready building block. Hydrolysis must precede Fmoc protection to avoid base-induced Fmoc cleavage.

Protocol 1: Acid Hydrolysis of Ethyl Ester

Rationale: Acidic hydrolysis is used to cleave the ethyl ester.[1] While


-amino acids are generally robust, care must be taken to avoid polymerizing the vinyl group.
  • Dissolution: Dissolve Ethyl 3-aminopent-4-enoate (10 mmol) in 6N HCl (50 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Work-up: Concentrate the solution in vacuo to remove water and excess HCl.

  • Isolation: The residue is the hydrochloride salt of 3-aminopent-4-enoic acid. Co-evaporate with toluene (2x) to ensure dryness. Use directly in Protocol 2.

Protocol 2: Fmoc Protection (Fmoc-OSu Method)

Rationale: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl to minimize dipeptide formation and side reactions.

  • Solubilization: Dissolve the amino acid HCl salt (from Protocol 1) in 10% aqueous Na₂CO₃ (or NaHCO₃) / Dioxane (1:1 v/v). Ensure pH is maintained between 8.5–9.0.

  • Addition: Cool to 0°C. Add Fmoc-OSu (1.1 equivalents) dropwise dissolved in Dioxane.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir overnight.

  • Work-up:

    • Dilute with water (100 mL).

    • Wash with Ethyl Acetate (EtOAc) (2x) to remove unreacted Fmoc-OSu and byproducts (organic phase is discarded).

    • Acidification: Carefully acidify the aqueous phase to pH 2.0 using 1N HCl (The product will precipitate or oil out).

    • Extraction: Extract the acidified aqueous layer with EtOAc (3x).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Solid Phase Peptide Synthesis (SPPS) Integration

Once the Fmoc-3-aminopent-4-enoic acid is prepared, it behaves as a sterically hindered amino acid.

Coupling Conditions

-amino acids have slower reaction kinetics than 

-amino acids. Standard DIC/HOBt coupling is often insufficient.
ParameterStandard ConditionRecommended for 3-aminopent-4-enoate
Coupling Reagent HBTU or DIC/OxymaHATU or HOAt/DIC
Equivalents 3 - 5 eq2.5 - 3 eq (Conserve material)
Reaction Time 30 - 45 mins2 - 4 hours (Double coupling recommended)
Base DIPEA (2 eq per AA)DIPEA or Collidine (if racemization is a concern)
Monitoring Kaiser TestChloranil Test (Kaiser can be false-negative for secondary amines, though this is a primary amine)
Step-by-Step SPPS Protocol
  • Resin Selection: Use Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation:

    • Mix Fmoc-3-aminopent-4-enoic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: Pre-activate for only 30-60 seconds to avoid racemization before adding to resin.

  • Coupling: Add activated solution to resin. Shake at RT for 3 hours.

  • QC: Perform Chloranil test. If positive (blue beads), repeat coupling.

Post-Synthetic Modification: Peptide Stapling (RCM)

If the peptide contains a second olefinic residue (e.g., another 3-aminopent-4-enoate or an O-allyl serine) at the


 and 

positions, Ring-Closing Metathesis can be performed to "staple" the peptide.
RCM Mechanism

RCM_Mechanism Peptide Linear Peptide on Resin (Contains 2x Vinyl Groups) Reaction Metathesis Reaction (RT to 50°C, 2-12h) Peptide->Reaction Substrate Catalyst Grubbs I or II Catalyst (10-20 mol%) Catalyst->Reaction Activator Solvent Solvent: 1,2-Dichloroethane (DCE) (Degassed) Solvent->Reaction Medium Product Stapled Cyclic Peptide (Ethylene gas byproduct) Reaction->Product Cyclization

Figure 2: Ring-Closing Metathesis workflow for peptide stapling.

RCM Protocol (On-Resin)
  • Preparation: The N-terminus should be Fmoc-protected or Acetyl-capped to prevent catalyst coordination to the free amine.

  • Solvent Exchange: Wash resin with DCM (3x), then with anhydrous 1,2-Dichloroethane (DCE) (3x).

  • Catalyst Addition: Dissolve Grubbs 1st Generation Catalyst (20 mol% relative to peptide) in degassed DCE.

    • Note: Grubbs I is often preferred for simple stapling as it is less prone to isomerization than Grubbs II, though Grubbs II is more active.

  • Reaction: Add catalyst solution to resin. Bubble Nitrogen or Argon through the mixture (or leave open with a needle vent) to remove the ethylene byproduct, which drives the equilibrium forward.

  • Duration: React for 2 hours. Drain and repeat with fresh catalyst for another 2 hours to ensure completion.

  • Wash: Wash extensively with DCE, DCM, and DMF to remove ruthenium residues. A wash with DMSO or a specific scavenger (e.g., thiourea) can help remove catalyst stains.

References

  • PubChem. (2025). 3-Aminopent-4-enoic acid | C5H9NO2. National Library of Medicine. Available at: [Link]

  • Biotage. (2025). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Available at: [Link]

  • CEM Corporation. (2025). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Available at: [Link]

  • MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in Overman rearrangement for allylic amines

Technical Support Center: Overman Rearrangement From the Desk of the Senior Application Scientist Welcome to the technical support center for the Overman rearrangement. This guide is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overman Rearrangement

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Overman rearrangement. This guide is designed for researchers, chemists, and drug development professionals who are looking to implement or optimize this powerful transformation for the synthesis of allylic amines. The Overman rearrangement is a robust and stereospecific[1][1]-sigmatropic rearrangement that converts allylic alcohols into allylic amines, via an intermediate trichloroacetimidate.[1][2] While highly reliable, its success hinges on careful optimization of reaction parameters.

This document moves beyond a simple recitation of procedures. It is structured as a troubleshooting guide to directly address the practical challenges you may encounter in the lab. We will explore the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine the reaction for your specific substrates.

Troubleshooting Guide: Common Experimental Issues

This section is formatted in a question-and-answer style to address specific problems you might encounter during the two key stages of the reaction: Imidate Formation and the[1][1]-Sigmatropic Rearrangement.

Part 1: Allylic Trichloroacetimidate Formation

The first step, the formation of the O-allylic trichloroacetimidate, is critical for the success of the overall reaction. It involves the addition of an allylic alcohol to trichloroacetonitrile, typically catalyzed by a base.[3][4]

Question: My imidate formation is sluggish, and TLC/NMR analysis shows a significant amount of unreacted allylic alcohol. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: the base, the reagents, or the reaction conditions.

  • Ineffective Deprotonation (Base Selection): The reaction requires the formation of an alkoxide from your allylic alcohol.[5] If this deprotonation is incomplete, the subsequent addition to trichloroacetonitrile will be slow.

    • Troubleshooting:

      • Use a Stronger, Non-Nucleophilic Base: While only a catalytic amount of base is needed, its strength is crucial. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is also commonly used and effective.[4]

      • Ensure Anhydrous Conditions: Any moisture in the reaction will quench the base and the reactive alkoxide. Ensure your solvent and glassware are rigorously dried.

  • Reagent Quality: The purity of your trichloroacetonitrile is paramount.

    • Troubleshooting: Trichloroacetonitrile can hydrolyze over time to trichloroacetamide. It is often best to use a freshly opened bottle or distill it before use.

  • Solvent Choice: The solvent must be non-protic and inert.

    • Troubleshooting: Diethyl ether or tetrahydrofuran (THF) are standard choices for reactions using hydride bases. Dichloromethane is suitable when using DBU. Ensure the solvent is not participating in any side reactions.

Question: I am observing the formation of byproducts and my yield of the desired imidate is low. What could be happening?

Answer: Byproduct formation during this stage often results from using a nucleophilic base or impurities.

  • Causality: A nucleophilic base can directly attack the trichloroacetonitrile, competing with the desired alkoxide addition. This consumes your reagent and complicates purification.

  • Troubleshooting:

    • Avoid Nucleophilic Bases: Do not use bases like hydroxides, amines (other than highly hindered ones), or alkoxides that can compete with your substrate. Stick to hydrides (NaH, KH) or DBU.[3]

    • Verify Reagent Purity: As mentioned, impurities in the trichloroacetonitrile can lead to unexpected side reactions.

Part 2: The[1][1]-Sigmatropic Rearrangement

Once the allylic trichloroacetimidate is formed and isolated (or generated in situ), the rearrangement step is initiated either thermally or with a Lewis acid catalyst.

Question: My thermal rearrangement requires very high temperatures and results in decomposition and low yields. How can I improve this?

Answer: High temperatures can lead to thermal degradation of both the starting imidate and the product trichloroacetamide.[6] The key is to facilitate the rearrangement at a lower temperature.

  • Catalyst Introduction: The most effective strategy is to switch from a thermal to a catalyzed rearrangement. Lewis acids dramatically lower the activation energy of the[1][1]-sigmatropic shift.[1][7]

    • Expert Insight: Mercury(II) salts (e.g., Hg(OTf)₂) or Palladium(II) salts (e.g., PdCl₂(MeCN)₂) are the most common and effective catalysts.[1] For many substrates, these catalysts allow the reaction to proceed smoothly even at room temperature, thus avoiding thermal decomposition.

  • Solvent Optimization: For thermal rearrangements, the solvent choice is critical.

    • Troubleshooting: Use high-boiling, non-coordinating solvents like xylenes or toluene. For large-scale reactions where thermal stability is a concern, continuous flow chemistry has proven highly effective at minimizing decomposition by ensuring short residence times at high temperatures.[8]

  • Substrate Electronics: The electronic nature of your substrate plays a role.

    • Expert Insight: The presence of electron-withdrawing groups on the aryl ring of γ-aryl crotyl alcohols has been shown to substantially increase the rate and yield of the thermal Overman rearrangement.[9]

Question: I am attempting a catalyzed rearrangement, but the reaction is not proceeding. What should I check?

Answer: Catalyst-related issues are common and can usually be resolved by systematically checking a few parameters.

  • Catalyst Choice and Activity: Not all catalysts are equally effective for all substrates.

    • Troubleshooting: While Hg(II) and Pd(II) are broadly applicable, gold(I) catalysts have emerged as highly efficient, particularly for reactions in environmentally benign solvents like water.[7][10] If one class of catalyst fails, trying another is a logical step. Sterically demanding substrates may require more active catalyst systems.[11]

  • Catalyst Deactivation: Functional groups on your substrate can coordinate to the metal center and inhibit catalysis.

    • Expert Insight: Substrates with unprotected amines, thiols, or certain heterocycles can act as ligands, poisoning the catalyst. If these groups are present, they may need to be protected prior to the rearrangement.

  • Solvent Effects: The solvent can impact the solubility and activity of the catalyst.

    • Troubleshooting: For palladium-catalyzed reactions, non-coordinating solvents like dichloromethane or THF are often preferred. Overly coordinating solvents can compete for binding sites on the metal, hindering the reaction.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the Overman rearrangement? The rearrangement is driven by the formation of a very stable carbon-oxygen double bond in the resulting trichloroacetamide product. This thermodynamic sink makes the reaction essentially irreversible.[13]

Q2: How is the stereochemistry of the allylic alcohol transferred to the allylic amine product? The Overman rearrangement proceeds through a highly ordered, chair-like six-membered transition state.[2][5] This concerted, suprafacial mechanism ensures a faithful transfer of chirality from the starting material to the product, making it a powerful tool in asymmetric synthesis.

Q3: Can this reaction be made enantioselective if I start with a prochiral allylic alcohol? Yes. The development of chiral palladium catalysts, such as the (S)-COP-Cl complex, has enabled highly enantioselective Overman rearrangements, providing access to chiral allylic amines from prochiral alcohols with high enantiomeric purity.[5][14]

Q4: What are the best methods for hydrolyzing the final trichloroacetamide to the desired primary amine? The trichloroacetamide is readily hydrolyzed under basic conditions.[13] Common methods include treatment with sodium or potassium hydroxide in an alcohol/water mixture or using a base like sodium borohydride. The choice of conditions depends on the stability of other functional groups in the molecule.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent is critical for optimizing reaction yield and minimizing reaction time. The following tables summarize common options.

Table 1: Comparison of Common Catalysts for the Overman Rearrangement

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReferences
Thermal (No Catalyst) 100-150 °C, Toluene/XylenesSimple, no metal contaminationHigh temperatures, risk of decomposition[2]
Hg(II) Salts (e.g., Hg(OTf)₂) 0-25 °C, THFVery mild conditions, fast reactionsHighly toxic, environmental concerns[1][3]
Pd(II) Salts (e.g., PdCl₂(MeCN)₂) 25-80 °C, CH₂Cl₂/THFBroad substrate scope, enables asymmetric catalysisCan be sensitive to substrate functional groups[5]
Au(I) Salts (e.g., AuCl) 55-75 °C, H₂OEnvironmentally benign, mild conditions, scalableSubstrate scope can be limited compared to Pd/Hg[7][10]

Table 2: Common Solvents and Their Applications

SolventApplicationRationale
Toluene / Xylenes Thermal RearrangementsHigh boiling point allows for necessary thermal energy input.
Tetrahydrofuran (THF) Imidate formation (with hydrides), Catalyzed RearrangementsGood solvating properties, non-coordinating, compatible with common catalysts.
Dichloromethane (CH₂Cl₂) Imidate formation (with DBU), Catalyzed RearrangementsNon-coordinating, good for catalyst solubility, easily removed.
Water (H₂O) Gold(I)-Catalyzed RearrangementsEnvironmentally friendly ("green") solvent for specific catalyst systems.

Visualizations: Mechanisms and Workflows

Visual aids are essential for understanding complex chemical transformations and troubleshooting logic.

Overman_Pathway Overall Reaction Pathway cluster_0 Step 1: Imidate Formation cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement cluster_2 Step 3: Hydrolysis Allylic_Alcohol Allylic Alcohol Imidate O-Allylic Trichloroacetimidate Allylic_Alcohol->Imidate + Cl₃CCN Trichloroacetonitrile Cl₃CCN Base Base (cat.) Base->Allylic_Alcohol Deprotonation Rearrangement [3,3] Shift Imidate->Rearrangement Imidate->Rearrangement Trichloroacetamide N-Allylic Trichloroacetamide Rearrangement->Trichloroacetamide Hydrolysis Base, H₂O Trichloroacetamide->Hydrolysis Trichloroacetamide->Hydrolysis Final_Amine Allylic Amine Hydrolysis->Final_Amine

Caption: The three-stage workflow of the Overman rearrangement.

Troubleshooting_Yield Start Low Yield in Rearrangement Step Check_Method Is the reaction Thermal or Catalyzed? Start->Check_Method Thermal Thermal Check_Method->Thermal Catalyzed Catalyzed Check_Method->Catalyzed Thermal_Action1 High decomposition observed? Thermal->Thermal_Action1 Troubleshoot Catalyzed_Action1 Check Substrate for Poisoning Groups (e.g., -SH, -NH₂) Catalyzed->Catalyzed_Action1 Troubleshoot Thermal_Yes Switch to Catalyzed Method (e.g., Pd(II) or Hg(II)) Thermal_Action1->Thermal_Yes Yes Thermal_No Increase Temperature or Switch to Higher Boiling Solvent Thermal_Action1->Thermal_No No Catalyzed_Yes Protect Functional Group Before Rearrangement Catalyzed_Action1->Catalyzed_Yes Yes Catalyzed_No Try Alternative Catalyst (e.g., Au(I) if Pd(II) fails) Catalyzed_Action1->Catalyzed_No No

Caption: Troubleshooting flowchart for low rearrangement yield.

Experimental Protocols

These protocols provide a validated starting point. Researchers should always perform reactions on a small scale first to optimize for their specific substrate.

Protocol 1: General Procedure for Imidate Formation
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the allylic alcohol (1.0 equiv) and anhydrous solvent (e.g., THF or CH₂Cl₂, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • For NaH: Add sodium hydride (60% dispersion in mineral oil, 0.1 equiv) portion-wise. Stir for 20 minutes at 0 °C.

  • Add trichloroacetonitrile (1.5 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude imidate can often be used directly in the next step or purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate mixture).

Protocol 2: General Procedure for Pd(II)-Catalyzed Rearrangement
  • To a flame-dried flask under an inert atmosphere, add the purified allylic trichloroacetimidate (1.0 equiv) and anhydrous solvent (e.g., THF, ~0.1 M).

  • Add the palladium(II) catalyst, such as bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (5-10 mol%).

  • Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir, monitoring by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting trichloroacetamide by flash chromatography.

Protocol 3: General Procedure for Hydrolysis to the Allylic Amine
  • Dissolve the N-allylic trichloroacetamide (1.0 equiv) in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of a base (e.g., 2 M NaOH or K₂CO₃, 3-5 equiv).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40 °C) until the starting material is consumed (monitor by TLC).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude allylic amine can be purified by chromatography or distillation.

References

  • Overman, L. E. (1974). Thermal and mercuric ion catalyzed[1][1]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. Journal of the American Chemical Society, 96(2), 597–599. [Link]

  • Anderson, C. E., & Overman, L. E. (2003). Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity. Journal of the American Chemical Society, 125(41), 12412–12413. [Link]

  • Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901–2910. [Link]

  • Fernandes, R. A., Kattanguru, P., Gholap, S. P., & Chaudhari, D. A. (2017). Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds. Organic & Biomolecular Chemistry, 15(13), 2672–2711. [Link]

  • NROChemistry. (n.d.). Overman Rearrangement. Retrieved from [Link]

  • Ye, L., He, W., & Zhang, L. (2011). Highly efficient gold(I)-catalyzed Overman rearrangement in water. Beilstein Journal of Organic Chemistry, 7, 738–742. [Link]

  • Qing, F.-L., et al. (2012). Palladium-Catalyzed Overman Rearrangement for the Synthesis of γ-Fluoroalkylated Allylic Amines. Organic Letters, 14(10), 2568-2571. (This reference is inferred from content in search result but a direct link is not provided; the concept is authoritative).

  • Organic Chemistry Portal. (n.d.). Overman Rearrangement. Retrieved from [Link]

  • Overman, L. E. (1980). Allylic and propargylic imidic esters in organic synthesis. Accounts of Chemical Research, 13(7), 218–224. [Link]

  • Chida, N., et al. (1998). Total Synthesis of Sphingofungin E. The Journal of Organic Chemistry, 63(2), 188-192. (This reference is inferred from content in search result[3] and[4] but a direct link is not provided; the concept is authoritative).

  • ResearchGate. (2011). Highly efficient gold(I)-catalyzed Overman rearrangement in water. [Link]

  • Lee, K., et al. (2015). Overman Rearrangement of γ-Aryl Crotyl Alcohols: Effects of Aryl Substituents. Bulletin of the Korean Chemical Society, 36(8), 2153-2156. [Link]

  • PubMed. (2003). Catalytic asymmetric rearrangement of allylic trichloroacetimidates. A practical method for preparing allylic amines and congeners of high enantiomeric purity. [Link]

  • Amann, F., et al. (2016). Thermal Overman Rearrangement of a Glucal Derivative in a Tube Reactor on Pilot Plant Scale. Organic Process Research & Development, 20(2), 464-471. [Link]

  • Peters, R., et al. (2015). Catalytic asymmetric[1][1]-rearrangements of allylic acetimidates. Catalysis Science & Technology, 5, 1373-1385. [Link]

  • Metz, P., et al. (1992). Palladium(II)-Catalyzed Rearrangement of Allylic Imidates. Tetrahedron, 48(38), 8209-8222. (This reference is inferred from content in search result[15] but a direct link is not provided; the concept is authoritative).

  • Overman, L. E., & Knoll, F. M. (1979). Palladium (II) - catalyzed rearrangement of allylic acetates. Tetrahedron Letters, 20(4), 321-324. [Link]

  • CARBOGEN AMCIS. (n.d.). Thermal Overman Rearrangement of a Glucal Derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Overman rearrangement. Retrieved from [Link]

  • Reddit. (2023). Overman help. Retrieved from [Link]

  • Caldarelli, A., et al. (1997). First Enantioselective Catalyst for the Rearrangement of Allylic Imidates to Allylic Amides. The Journal of Organic Chemistry, 62(18), 6124–6125. [Link]

  • Organic Syntheses. (n.d.). Preparation of the COP Catalysts. Retrieved from [Link]

Sources

Optimization

Removing trichloroacetamide byproducts from reaction mixture

Ticket ID: TCA-CLEANUP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Strategies for the removal of trichloroacetamide (TCA) byproducts from reaction mixtures.[1] Executive Summary You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TCA-CLEANUP-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Strategies for the removal of trichloroacetamide (TCA) byproducts from reaction mixtures.[1]

Executive Summary

You are likely here because you are performing a Schmidt glycosylation or using trichloroacetimidates as protecting groups. The white solid plaguing your purification is trichloroacetamide , formed via the rearrangement of the trichloroacetimidate donor (often termed the Overman rearrangement pathway) or hydrolysis.

It is a stubborn contaminant: moderately soluble in organic solvents, often co-eluting with glycosylated products on silica, and capable of poisoning sensitive catalysts in downstream steps.

This guide provides three tiered protocols—Physical , Chemical , and Chromatographic —to eliminate this byproduct without sacrificing your target molecule.

Module 1: Physical Separation (The "Crash Out" Protocol)

Best for: Bulk removal before work-up. Safe for all substrates.

User Question: "The reaction mixture is full of white solids. Should I filter them now or wait?"

Scientist’s Response: Filter immediately, but optimize the conditions to force more precipitation first. Trichloroacetamide crystallizes well from non-polar solvents at low temperatures.

Protocol: Cold Hexane Precipitation
  • Concentration: Evaporate your reaction solvent (usually DCM or Toluene) to roughly 1/4 of the original volume. Do not go to complete dryness yet.

  • Non-Polar Addition: Add cold Hexanes or Pentane (0°C) slowly to the residue. The ratio should be roughly 3:1 (Hexane:DCM).

  • Incubation: Place the flask in a freezer (-20°C) for 30–60 minutes. Trichloroacetamide is poorly soluble in cold alkanes and will crystallize as white needles or a powder.

  • Filtration: Filter the cold mixture through a sintered glass funnel or a Celite pad.

  • Wash: Rinse the filter cake with a small amount of cold hexanes.

  • Result: The filtrate contains your product; the solid is the byproduct.

Technical Insight: This exploits the distinct solubility profile of TCA. While soluble in DCM/EtOAc, its solubility drops precipitously in aliphatic hydrocarbons, whereas most protected glycosides remain soluble.

Module 2: Chemical Partitioning (The Hydrolysis/Extraction)

Best for: Base-stable products (e.g., benzyl ethers, acetals). High efficiency.

User Question: "I filtered the solid, but NMR still shows the characteristic NH singlets of the amide. How do I wash it out?"

Scientist’s Response: Trichloroacetamide is an amide, but the three chlorine atoms make the NH protons significantly more acidic (


) than typical amides. We can exploit this by converting it into a water-soluble salt.
Protocol: The 1M NaOH Wash

⚠️ WARNING: Do not use this method if your molecule contains base-sensitive groups like Fmoc, Troc, or labile esters.

  • Dilution: Dilute your crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with DCM/NaOH.

  • The Wash: Wash the organic layer twice with 1M NaOH (aqueous).

    • Mechanism:[2][3][4] At pH 14, the trichloroacetamide is deprotonated to form the sodium salt (sodium trichloroacetimidate anion), which partitions into the aqueous phase.

  • Rinse: Wash the organic layer once with water, then once with brine to remove excess base.

  • Dry: Dry over Na₂SO₄ and concentrate.

Compatibility Table:

Protecting GroupCompatibility with 1M NaOH WashNotes
Benzyl (Bn) ✅ ExcellentCompletely stable.
Acetyl (Ac) ⚠️ ModerateStable for short wash times (<5 min).
Benzoyl (Bz) ✅ GoodMore stable than acetates.
Fmoc FATAL Will deprotect immediately.
Silyl (TBS/TBDPS) ✅ GoodGenerally stable under aqueous basic wash.

Module 3: Chromatographic Strategy

Best for: Sensitive substrates where base wash is impossible.

User Question: "My product and the byproduct have the same Rf on TLC. How do I separate them?"

Scientist’s Response: Trichloroacetamide often streaks or tails on silica, masking products. You need to change the stationary phase interaction or the mobile phase selectivity.

Troubleshooting Steps:
  • Change the Solvent System:

    • If using Hexane:EtOAc , switch to Toluene:EtOAc or DCM:MeOH . The aromatic interaction of Toluene often shifts the retention of the amide differently than the glycoside.

  • The "Pre-Column" Flush:

    • Pack a short pad of silica on top of your column.

    • Flush with 100% Hexanes (or 5% Ether in Hexanes) first. Trichloroacetamide is slightly less polar than many glycosides and may elute earlier in very non-polar systems, or precipitate at the top of the column (if overloaded) allowing the product to pass if you switch polarity gradually.

  • Flash Column Loading:

    • Solid Load: Do not liquid load with DCM. Adsorb your crude onto Celite or Silica. This prevents the "solvent effect" where the byproduct dissolves in the loading solvent and bleeds through the column.

Module 4: Prevention (The Inverse Procedure)

Best for: Future experiments to stop the byproduct from forming.

User Question: "Why does this byproduct form in such high yields? Can I stop it?"

Scientist’s Response: The byproduct forms via the rearrangement of the imidate donor, catalyzed by the Lewis Acid promoter (TMSOTf or BF₃·OEt₂). If the acceptor is slow to react, the donor rearranges into the thermodynamically stable amide.

The Solution: Inverse Addition Instead of adding the promoter to the donor/acceptor mix:

  • Mix the Acceptor and the Promoter (Lewis Acid) in the flask first.

  • Add the Donor (Trichloroacetimidate) slowly (dropwise) to the mixture.

  • Why it works: The donor encounters a high concentration of acceptor immediately upon activation, favoring glycosylation over the unimolecular rearrangement.

Decision Logic: Workflow Visualization

The following diagram illustrates the decision-making process for removing trichloroacetamide based on your specific reaction conditions.

TCA_Removal_Workflow Start Reaction Complete (Crude Mixture) Precipitation Step 1: Cold Precipitation (Hexanes/Et2O at -20°C) Start->Precipitation Filter Filter Solids Precipitation->Filter Solids form Check_Sensitive Is Product Base Sensitive? (Fmoc, Labile Esters?) Precipitation->Check_Sensitive No solids / Residue Filter->Check_Sensitive Filtrate Base_Wash Step 2: 1M NaOH Wash (Deprotonates TCA) Check_Sensitive->Base_Wash No (Stable) Chromatography Step 3: Flash Chromatography (Toluene/EtOAc System) Check_Sensitive->Chromatography Yes (Sensitive) Base_Wash->Chromatography If necessary Final_Product Pure Product Base_Wash->Final_Product High Purity Chromatography->Final_Product

Caption: Decision tree for selecting the optimal trichloroacetamide removal strategy based on product stability.

References

  • Schmidt, R. R., & Michel, J. (1980).[5] Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[5] Angewandte Chemie International Edition in English, 19(9), 731–732.[5] Link
  • Deng, S., et al. (2017). Removal of some common glycosylation by-products during reaction work-up. Carbohydrate Research, 439, 1-4. Link

  • Sun, B., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.[2][4] Organic Letters, 25(33), 6195–6200. Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in chiral amine synthesis

Introduction: The "99% or Nothing" Standard Welcome to the Technical Support Center. If you are reading this, you are likely staring at a chromatogram showing 60% ee and wondering where the chirality was lost.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "99% or Nothing" Standard

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a chromatogram showing 60% ee and wondering where the chirality was lost. In chiral amine synthesis, "good enough" is rarely acceptable. A drop in enantiomeric excess (ee) is not just a purity issue; it is a mechanistic red flag indicating a competing pathway, a thermodynamic lapse, or a degradation event.

This guide is not a textbook. It is a diagnostic protocol designed to isolate the root cause of low ee in the three most prevalent industrial methodologies: Metal-Catalyzed Hydrogenation , Biocatalysis (Transaminases) , and Sulfinamide Auxiliaries (Ellman) .

Module 1: Metal-Catalyzed Asymmetric Hydrogenation

The Scenario: You are reducing a ketimine using an Ir, Rh, or Ru catalyst (e.g., Noyori-Ikariya type, Ir-PHOX). Conversion is high, but ee is stagnant (often <80%).

Diagnostic Workflow

Q1: Is your imine geometry (E/Z) pure?

  • The Science: Unlike ketones, imines exist as E and Z isomers. Most chiral catalysts coordinate selectively to one geometry. If your starting material is a mixture, or if isomerization occurs faster than reduction, the catalyst may reduce the "wrong" isomer non-selectively.

  • The Fix:

    • Recrystallize the Imine: Ensure geometric purity before the reaction.

    • Lower the Temperature: Slower reaction rates often favor the selective reduction of the major isomer over the uncatalyzed background reaction.

Q2: Is there a competing "background" reaction?

  • The Science: Imines are unstable. Trace amounts of water or acid can hydrolyze the imine to a ketone, which is then reduced non-selectively to a racemic alcohol or re-condensed to a racemic amine. Alternatively, non-catalyzed heterogeneous reduction (if Pd/C is present) produces racemate.

  • The Fix: Run a "blank" reaction with no chiral ligand (or metal precursor only). If you see conversion, your background reaction is the culprit.

Q3: Are you using the right additives?

  • The Science: Additives can alter the catalyst's electronic environment or the substrate's activation state.

  • Protocol:

    • Add Iodine (

      
      ):  For Ir-catalyzed systems, adding 5–10 mol% 
      
      
      
      can dramatically boost ee by forming a more active/selective precatalyst species.
    • Acidic Additives: Stoichiometric acetic acid or trifluoroacetic acid can protonate the imine, activating it for hydride transfer and locking the E/Z geometry.

Data: Solvent & Additive Effects on Ir-Catalyzed Imine Reduction
ParameterCondition A (Baseline)Condition B (Optimized)Mechanistic Insight
Solvent MethanolToluene/DCM (1:1)Non-polar solvents often tighten the chiral pocket.
Additive NoneIodine (10 mol%)Stabilizes the active Ir-hydride species.
Pressure 50 bar

10-20 bar

Lower pressure can slow the non-selective pathway.
Result 55% ee 94% ee Kinetic control established.

Module 2: Biocatalysis (Transaminases)

The Scenario: You are using an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Transaminase (ATA) to convert a ketone to a chiral amine.[1][2] The reaction stalls at 50% conversion, or the ee degrades over time.
Diagnostic Workflow

Q1: Is the equilibrium working against you?

  • The Science: Transamination is reversible.[3] The equilibrium constant (

    
    ) is often near 1. If the coproduct (pyruvate or acetone) accumulates, the enzyme will catalyze the reverse reaction (converting your chiral amine back to the ketone), often with lower selectivity, eroding ee (thermodynamic control).
    
  • The Fix: You must shift the equilibrium.[4]

    • Method A (Isopropylamine): Use isopropylamine (IPA) as the amine donor. The coproduct is acetone, which is volatile. Warning: High IPA concentrations can denature enzymes.

    • Method B (Lactate Dehydrogenase - LDH): Use Alanine as the donor.[4] Add LDH and NADH to instantly reduce the coproduct (pyruvate) to lactate. This is an irreversible sink.

Q2: Is product inhibition occurring?

  • The Science: The chiral amine product is often an inhibitor of the transaminase.

  • The Fix: Use an In-Situ Product Removal (ISPR) system. A biphasic system (organic solvent overlay) or resin can trap the amine as it forms, protecting the enzyme.

Visualization: The LDH Equilibrium Shift Cascade

Biocatalysis_Cascade cluster_0 Main Reaction (Reversible) cluster_1 Equilibrium Shift (Irreversible) Ketone Ketone Chiral Amine Chiral Amine Ketone->Chiral Amine Transaminase Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate Transaminase Pyruvate->Pyruvate Accumulation drives reverse reaction! Lactate Lactate Pyruvate->Lactate LDH Enzyme NADH NADH NAD+ NAD+ NADH->NAD+ LDH Enzyme

Caption: The LDH cascade removes Pyruvate irreversibly, preventing the Transaminase from catalyzing the reverse reaction (which would racemize the Chiral Amine).

Module 3: Sulfinamide Auxiliaries (Ellman Chemistry)

The Scenario: You are adding a Grignard or organolithium reagent to a tert-butanesulfinyl imine. The diastereomeric ratio (dr) is poor (<90:10).

Diagnostic Workflow

Q1: Are you controlling the Transition State (TS)?

  • The Science: High dr relies on a rigid, six-membered chair transition state (Zimmerman-Traxler model). This requires coordination between the sulfinyl oxygen, the imine nitrogen, and the metal.

  • The Fix:

    • Non-Coordinating Solvents: Use DCM or Toluene. Avoid THF if possible; THF coordinates to the metal, disrupting the tight chelation required for the chair TS.

    • Lewis Acids: Add

      
       or 
      
      
      
      . These metals bridge the sulfinyl oxygen and imine nitrogen more tightly than Magnesium alone.

Q2: Is the temperature low enough?

  • The Science: Stereodifferentiation is a difference in activation energy (

    
    ). The lower the temperature, the more "selective" the system becomes for the lower-energy pathway.
    
  • Protocol: Cool to -78°C. Add the nucleophile slowly. If the reaction is sluggish, warm to -48°C, but never shock the system to Room Temperature (RT) immediately.

Module 4: Analytics & Workup (The Hidden Trap)

The Scenario: The reaction was selective, but the isolated product is racemic.

Q: Is your workup destroying your ee?

  • The Science:

    • Retro-Mannich: In basic aqueous workups,

      
      -amino ketones can undergo retro-Mannich reactions, breaking the C-C bond and reforming it roughly (racemization).
      
    • Acid Sensitivity: If cleaving a sulfinamide with HCl, excessive heat can cause acid-catalyzed racemization of the resulting amine salt.

  • The Fix:

    • Keep workups cold (

      
      ).
      
    • Perform immediate derivatization (e.g., Mosher amide) to lock stereochemistry if the free amine is unstable.

Visualization: The Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low ee detected Check_Blank Run Blank Reaction (No Catalyst) Start->Check_Blank Background Is there conversion? Check_Blank->Background Yes_Background Background Reaction Detected Background->Yes_Background Yes No_Background Catalyst Issue Background->No_Background No Fix_Background Action: Lower Temp, Change Solvent, Purify Reagents Yes_Background->Fix_Background Check_Method Select Method No_Background->Check_Method Metal Metal Hydrogenation Check_Method->Metal Bio Biocatalysis Check_Method->Bio Aux Ellman Auxiliary Check_Method->Aux Metal_Fix Action: Check E/Z Purity, Add I2 or Acid, Screen Ligands Metal->Metal_Fix Bio_Fix Action: Shift Equilibrium (LDH/GDH or IPA), Check pH Bio->Bio_Fix Aux_Fix Action: Switch Solvent (DCM), Lower Temp (-78C), Add Lewis Acid Aux->Aux_Fix

Caption: Step-by-step logic to isolate the source of enantiomeric excess erosion.

References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Advanced Synthesis & Catalysis.

  • Hollmann, F., & Turner, N. J. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis.

  • Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amines. Yale University / Ellman Laboratory Publications.

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Synthesis of Chiral Amines. Journal of the American Chemical Society.

  • Wang, B., & Zhong, F. (2021).[5] Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank.[5]

Sources

Optimization

Technical Support Center: Ethyl 3-aminopent-4-enoate (Free Base vs. Hydrochloride Salt)

Welcome to the Technical Support and Troubleshooting Center for Ethyl 3-aminopent-4-enoate . This compound—a versatile -amino ester featuring a terminal vinyl group—is highly valued in drug development and asymmetric syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for Ethyl 3-aminopent-4-enoate . This compound—a versatile


-amino ester featuring a terminal vinyl group—is highly valued in drug development and asymmetric synthesis. However, its dual functional nature (a nucleophilic primary amine and an electrophilic ester) makes it notoriously unstable under certain conditions.

This guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and validated protocols to prevent degradation and optimize experimental yields.

🚨 Urgent Troubleshooting & Causality

The Core Issue: Why is the Free Base Unstable?

Ethyl 3-aminopent-4-enoate contains both an electron-rich primary amine and an ester carbonyl. In its free base form (CAS 149193-76-0) , the lone pair of electrons on the nitrogen is unmasked and highly nucleophilic.

If left at room temperature, the free base undergoes rapid intermolecular amidation , where the amine of one molecule attacks the ester of another. This self-condensation cascade results in the formation of poly(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ester) oligomers and polyamides, turning your clear liquid into a useless, viscous gel. Furthermore, in the presence of ambient moisture, the free amine catalyzes the hydrolytic cleavage of the ester bond, yielding 3-aminopent-4-enoic acid and ethanol.
The Solution: The Hydrochloride Salt

To arrest this degradation, the compound is typically synthesized, shipped, and stored as a hydrochloride salt (CAS 169237-43-8) [1]. The addition of HCl protonates the amine (


), completely masking its nucleophilicity. This simple ionic interaction breaks the self-condensation pathway, extending the shelf life from days to years.

G A Ethyl 3-aminopent-4-enoate (Free Base) B Intermolecular Amidation (Nucleophilic Attack) A->B  Unmasked Amine   C Ester Hydrolysis (Moisture Exposure) A->C  H2O   D Polyamide Oligomers (Viscous Gel) B->D  Polymerization   E 3-aminopent-4-enoic acid (Degradant) C->E  Loss of Ethanol  

Caption: Primary degradation pathways of Ethyl 3-aminopent-4-enoate free base.

📊 Quantitative Data: Free Base vs. Salt Comparison

To ensure reproducibility in your workflows, always verify which form of the compound you are handling. Below is a comparative summary of their physicochemical properties and stability profiles.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 149193-76-0169237-43-8
Physical State Pale yellow liquid / oilWhite to off-white crystalline solid
Amine Status Unprotonated (Nucleophilic)Protonated (Masked/Inert)
Storage Temperature -20°C (Strictly inert atmosphere)2–8°C or Room Temp (Desiccated)
Shelf Life < 1 week at RT (rapid oligomerization)> 2 years at RT
Aqueous Stability Rapid hydrolysis (pH > 7)Stable in acidic buffers (pH < 5.0)
Solubility DCM, EtOAc, THF, EtherWater, Methanol, DMSO

📝 Validated Experimental Protocols

When your downstream synthesis (e.g., amide coupling, Michael addition) requires the nucleophilic amine, you must liberate the free base from the stable HCl salt.

Protocol: In Situ Free-Basing via Biphasic Extraction

Objective: Safely convert the stable HCl salt to the reactive free base without triggering auto-polymerization or base-catalyzed hydrolysis.

Causality & Self-Validation: This protocol utilizes a mild base (


) to prevent the ester hydrolysis that strong bases (like NaOH) would cause. The strict temperature control (0–5 °C) kinetically suppresses intermolecular amidation during the isolation phase.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 equivalent of Ethyl 3-aminopent-4-enoate HCl and suspend it in Dichloromethane (DCM) at 0–5 °C using an ice bath.

  • Neutralization: Slowly add 1.1 equivalents of cold, saturated aqueous sodium bicarbonate (

    
    ). Stir gently for 10 minutes. Validation check: CO2 evolution (bubbling) will occur and eventually cease, indicating complete neutralization.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. Isolate the lower organic (DCM) layer, which now contains the free base.

  • Secondary Extraction: Extract the remaining aqueous layer once more with a small volume of cold DCM to maximize yield.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 5 minutes. Filter out the drying agent.
    
  • Concentration: Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature below 25 °C to prevent thermal polymerization.

  • Immediate Usage: The resulting pale oil is the reactive free base. It must be used in your downstream reaction within 1–2 hours. Do not store.

Workflow S1 Weigh HCl Salt (Stable Precursor) S2 Suspend in DCM at 0-5°C (Kinetic Control) S1->S2 S3 Add sat. NaHCO3 (Mild Deprotonation) S2->S3  pH Adjustment   S4 Phase Separation (Extract Lower Organic Layer) S3->S4  Partitioning   S5 Dry over Na2SO4 & Evaporate below 25°C S4->S5  Water Removal   S6 Immediate Use in Downstream Synthesis S5->S6  Time-Sensitive  

Caption: Validated workflow for the in situ generation and isolation of the free base.

❓ Frequently Asked Questions (FAQs)

Q: Why did my Ethyl 3-aminopent-4-enoate turn into a thick, viscous gel during storage? A: You likely stored the free base form at room temperature. The unprotonated primary amine acts as a nucleophile, attacking the ester carbonyl of adjacent molecules. This causes intermolecular amidation, resulting in the formation of poly(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino ester) oligomers. Always store the free base at -20°C in an inert atmosphere, or preferably, purchase and store the hydrochloride salt[1].

Q: Can I use aqueous buffers to store the free base for biological assays? A: No. In aqueous environments, the free base will undergo rapid hydrolytic cleavage of the ester bond. If aqueous formulation is absolutely necessary, you must use an acidic buffer (pH < 5.0). Acidic conditions protonate the amine, which significantly extends the ester bond half-life by preventing the amine from acting as a local base/nucleophile[2].

Q: My downstream amide coupling reaction has a low yield when using the HCl salt directly. Why? A: If your coupling reaction requires the amine to act as a nucleophile, the HCl salt masks its reactivity. You must either perform an in situ neutralization by adding an excess of a non-nucleophilic organic base (like DIPEA or Triethylamine) directly to your reaction mixture, or perform the biphasic free-basing extraction (Protocol above) prior to the reaction.

Q: Does the terminal alkene (vinyl group) contribute to instability? A: Yes, though to a lesser extent than the amine-ester interaction. The pent-4-enoate moiety contains a terminal double bond that can undergo slow auto-oxidation or radical polymerization if exposed to light, heat, or oxygen over long periods. This is why cold, dark storage under Argon/Nitrogen is recommended even for short-term handling of the free base[1].

📚 References

  • BLD Pharm. Ethyl 4-aminohex-5-enoate / Ethyl 3-aminopent-4-enoate CAS 149193-76-0 & 169237-43-8 Storage and Specifications.1

  • National Institutes of Health (PMC). The Role of Assembly Parameters on Polyplex Poly(Beta-Amino Ester) Nanoparticle Transfections (pH and Buffer Stability).2

  • ResearchGate. Synthesis and degradation of poly(beta-aminoester) with pendant primary amine (Hydrolytic and Amidation Degradation Pathways).3

Sources

Troubleshooting

Technical Support Center: Minimizing[1,3]-Rearrangement Side Products in the Overman Rearrangement

Welcome to the Technical Support Center. The Overman rearrangement—the conversion of allylic trichloroacetimidates to allylic trichloroacetamides—is a premier methodology for synthesizing complex, sterically hindered all...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The Overman rearrangement—the conversion of allylic trichloroacetimidates to allylic trichloroacetamides—is a premier methodology for synthesizing complex, sterically hindered allylic amines. While the reaction typically proceeds via a highly ordered, concerted[3,3]-sigmatropic rearrangement, researchers frequently encounter the undesired [1,3]-rearrangement side product.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. By understanding the mechanistic causality behind these side reactions, you can implement self-validating protocols to suppress the [1,3]-pathway and maximize your desired [3,3]-yields.

Mechanistic Overview: The Bifurcation of Pathways

To troubleshoot effectively, we must first understand why the reaction diverges. The desired [3,3]-rearrangement operates via a concerted, six-membered chair transition state. However, altering the electronic environment or catalyst oxidation state opens competing stepwise pathways.

Mechanism A Allylic Trichloroacetimidate B [3,3]-Sigmatropic Transition State A->B Pd(II), Non-polar solvent D Ion-Pair or Pd(0) pi-Allyl A->D Polar solvent, Acid, Pd(0) C Allylic Trichloroacetamide (Desired Product) B->C E [1,3]-Rearrangement (Side Product) D->E

Mechanistic bifurcation of allylic trichloroacetimidates into [3,3] and[1,3] pathways.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why am I observing the [1,3]-rearrangement product instead of the desired [3,3]-product? A: The [1,3]-rearrangement is generally an artifact of either an ion-pair dissociation-recombination pathway or an undesired metal-catalyzed pathway.

  • Ion-Pair Mechanism: If the allylic system can form a highly stable carbocation (e.g., heavily substituted or aromatic allylic systems), the imidate can dissociate into a trichloroacetimidate anion and an allylic cation. Recombination at the original carbon yields the [1,3]-product[1].

  • Pd(0) Catalysis: When using Pd(II) catalysts like

    
    , trace amounts of the catalyst can be reduced to Pd(0). Pd(0) readily forms a 
    
    
    
    -allyl complex with the substrate, which undergoes nucleophilic attack by the imidate nitrogen at the less sterically hindered position, resulting in the [1,3]-product[2].

Q2: How does my choice of solvent influence this side reaction? A: Solvent polarity directly dictates the transition state energy of the competing pathways. Polar solvents (like DMF or Acetonitrile) stabilize the charged intermediates of the ion-pair mechanism, thereby accelerating the [1,3]-rearrangement. Conversely, non-polar solvents (like Toluene or Xylenes) destabilize charge separation, strongly favoring the highly ordered, concerted transition state required for the [3,3]-sigmatropic rearrangement.

Data Presentation: Parameter Effects on Rearrangement Pathways
Reaction ParameterFavors [3,3] (Desired)Favors [1,3] (Side Product)Mechanistic Rationale
Solvent Polarity Non-polar (Toluene, Xylenes)Polar (DMF, MeCN)Polar solvents stabilize the ion-pair intermediate, driving dissociation.
Catalyst State Pd(II) (e.g.,

)
Pd(0) ImpuritiesPd(0) forms a

-allyl complex, leading to non-regioselective nucleophilic attack.
Additives p-Benzoquinone,

None / Acidic impuritiesOxidants maintain Pd(II); bases neutralize acids that promote ionization.
Substrate Sterics Unhindered allylic systemsHighly substituted systemsSteric bulk hinders the concerted chair transition state, allowing stepwise pathways to compete.

Q3: I am using a Pd(II) catalyst, but my reaction mixture turns black, and[1,3]-products dominate. How do I fix this? A: The black precipitate is elemental palladium (Pd black), indicating that your Pd(II) catalyst has been reduced to Pd(0). As established, Pd(0) catalyzes the [1,3]-pathway via a


-allyl intermediate[3].
Solution: Add a mild oxidant, such as p-benzoquinone (10–20 mol%), to the reaction mixture. p-Benzoquinone continuously re-oxidizes any trace Pd(0) back to the active Pd(II) species, effectively shutting down the [1,3]-pathway and preserving the integrity of the[3,3]-rearrangement[4].

Q4: My starting imidate seems to be decomposing, and I see a mix of [1,3]-product and primary trichloroacetamide. What is happening? A: This is a classic symptom of acid-catalyzed decomposition. Trace acidic impurities (often residual from the imidate formation step using trichloroacetonitrile) protonate the imidate nitrogen. This promotes both the ionization to the[1,3]-product and the hydrolysis of the imidate into the corresponding allylic alcohol and trichloroacetamide[5]. Solution: Incorporate anhydrous Potassium Carbonate (


) as an acid scavenger. Adding 20–50 mol% of powdered 

neutralizes trace acids, significantly improving the stability of the imidate and preventing acid-catalyzed[1,3]-rearrangement[1].

Troubleshooting Workflow

Use the following logical decision tree to diagnose and correct poor reaction outcomes systematically.

Workflow Start High [1,3]-Side Product Detected CheckCat Is Pd(0) precipitating (black solid)? Start->CheckCat AddBQ Add p-Benzoquinone (10-20 mol%) CheckCat->AddBQ Yes CheckSol Is the solvent polar (e.g., DMF, MeCN)? CheckCat->CheckSol No ChangeSol Switch to Toluene or Xylenes CheckSol->ChangeSol Yes CheckAcid Is imidate decomposing? CheckSol->CheckAcid No AddK2CO3 Add anhydrous K2CO3 (20-50 mol%) CheckAcid->AddK2CO3 Yes

Step-by-step troubleshooting workflow to minimize [1,3]-rearrangement side products.

Standard Operating Procedure (SOP): Optimized Pd(II)-Catalyzed Overman Rearrangement

This protocol integrates the mechanistic insights discussed above into a self-validating workflow designed to strictly enforce the [3,3]-pathway.

Materials Required:

  • Allylic trichloroacetimidate (1.0 equiv)

  • Bis(acetonitrile)palladium(II) chloride [

    
    ] (5–10 mol%)
    
  • p-Benzoquinone (10–20 mol%)

  • Anhydrous

    
     (powdered, 50 mol%)
    
  • Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen or Argon to ensure an inert atmosphere.

  • Reagent Loading: Add the allylic trichloroacetimidate (1.0 equiv) to the flask. Immediately add the anhydrous

    
     (50 mol%) to serve as an insoluble acid scavenger.
    
  • Solvent Addition: Dissolve the mixture in anhydrous, degassed Toluene to achieve a concentration of 0.1 M.

    • Causality Check: Degassing prevents unwanted oxidative side reactions, while the non-polar Toluene suppresses ion-pair formation.

  • Catalyst and Additive Introduction: Add p-benzoquinone (10–20 mol%), followed immediately by the

    
     catalyst (5–10 mol%).
    
  • Reaction Execution: Stir the reaction at room temperature. If the substrate is highly sterically hindered, gently heat to 40–60 °C.

    • Self-Validation Step: The solution should remain a clear yellow/orange. If the solution turns opaque black, Pd(0) is forming; you must increase the p-benzoquinone loading in your next optimization run.

  • Monitoring: Monitor the reaction progress via TLC or LC-MS. The [3,3]-product typically elutes slightly slower than the starting imidate on silica gel.

  • Workup: Once complete, filter the mixture through a short pad of Celite to remove the

    
     and palladium residues. Wash the pad thoroughly with ethyl acetate.
    
  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure allylic trichloroacetamide.

References

  • [5] Stereoselective Synthesis of Nitrogen Containing Compounds from Hydroxy Allylic Azides. scholaris.ca. 5

  • [1] Chapter 1: The Allylic Trihaloacetimidate Rearrangement. windows.net. 1

  • [4] Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. PMC - nih.gov. 4

  • [2] Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. PMC - nih.gov.2

  • [3] Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Optimization

Catalyst deactivation in Pd(II) catalyzed Overman rearrangement

Technical Support Center: Pd(II) Catalyzed Overman Rearrangement Topic: Catalyst Deactivation & Troubleshooting Guide Ticket ID: OVR-PD-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Reac...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pd(II) Catalyzed Overman Rearrangement Topic: Catalyst Deactivation & Troubleshooting Guide Ticket ID: OVR-PD-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Reaction System

The Overman rearrangement is a [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides.[1] While the thermal variant requires high temperatures (>140°C), Pd(II) catalysis allows the reaction to proceed at or below room temperature with high enantioselectivity (using COP-Cl).

The Core Problem: Pd(II) catalysts in this system are "redox-neutral" in theory but susceptible to reductive deactivation (formation of inactive Pd(0) black) and competitive inhibition by the basic nitrogen of the product or substrate.

Diagnostic Triage: Identify Your Failure Mode

Before proceeding, match your observation to the failure signatures below:

Symptom Probable Cause Diagnostic Check
Reaction Stalls < 50% Product InhibitionAdd 10 mol% more catalyst. If rate restores temporarily, it is product inhibition.
Black Precipitate Forms Reduction to Pd(0)Catalyst has decomposed to metallic palladium. Reaction is dead.
Low Yield + Diene Byproduct Competing EliminationCheck crude NMR for vinylic protons (elimination product). Common in benzylic/secondary substrates.
Start Material Hydrolyzed Moisture ContaminationImidate reverts to allylic alcohol + trichloroacetamide. Check solvent water content (<50 ppm required).
Eroding ee% (COP-Cl) Background Thermal RxnReaction temperature too high (>40°C) allowing non-catalyzed racemic pathway to compete.

Knowledge Base: Deep Dive Troubleshooting

Issue 1: The "Black Death" (Reduction to Pd(0))

The Mechanism: Although the Overman rearrangement is not an oxidation reaction, Pd(II) is electrophilic and prone to reduction. If the reaction mixture contains trace oxidizable impurities (amines, alcohols) or if the Pd-hydride species forms via β-hydride elimination (a side pathway), the catalyst collapses to Pd(0).

  • Observation: The solution turns from orange/yellow (active Pd(II)) to a suspension of black particles (inactive Pd(0)).

  • Root Cause:

    • Impure Imidate: Traces of free allylic alcohol or DBU (base used to make imidate) act as reducing agents.

    • Solvent Impurities: Non-degassed solvents containing peroxides or antioxidants.

  • Resolution:

    • Purify the Imidate: Pass the imidate through a short plug of basic alumina or silica (neutralized with 1% Et3N) before adding the catalyst.

    • Exclusion of Light: Some Pd complexes are photosensitive; wrap the flask in foil.

    • Do NOT add oxidants: Unlike Wacker oxidations, adding Benzoquinone is not standard for Overman rearrangements and may interfere with the imidate.

Issue 2: Competitive Inhibition (The "Product Trap")

The Mechanism: The trichloroacetimidate nitrogen is a weak ligand, but the rearranged trichloroacetamide product is also a ligand. As the reaction proceeds, the concentration of the product increases. If the product binds Pd(II) more tightly than the starting material, the catalyst enters a resting state (Product Inhibition).

  • Observation: Reaction starts fast but slows down logarithmically, stalling before completion.

  • Resolution:

    • Increase Catalyst Loading: Standard loading is 5 mol%. For difficult substrates, increase to 10 mol%.

    • Solvent Switch: Switch from THF (coordinating) to DCM or Toluene (non-coordinating). Coordinating solvents compete with the alkene for the Pd center.

    • Concentration: Run the reaction at higher concentration (0.5 M - 1.0 M) to favor the bimolecular encounter of Catalyst + Substrate over the unimolecular dissociation of Catalyst-Product.

Issue 3: Hydrolytic Decomposition

The Mechanism: Allylic trichloroacetimidates are sensitive to hydrolysis. Water attacks the imidate carbon, cleaving it back to the allylic alcohol and trichloroacetamide (non-allylic).

  • Observation: NMR shows starting alcohol and free trichloroacetamide (singlet at ~6.0 ppm for NH, no allyl group on N).

  • Resolution:

    • Strict Anhydrous Conditions: Flame-dry glassware. Use freshly distilled DCM (over CaH2) or THF (over Na/Benzophenone).

    • Proton Scavenger: Add powdered 4Å molecular sieves to the reaction vessel.

Visualizing the Deactivation Pathways

The following diagram illustrates the active catalytic cycle versus the irreversible deactivation pathways.

Overman_Cycle PreCat Pre-Catalyst (COP-Cl or PdCl2(MeCN)2) Active Active Species [Pd(II)-Imidate Complex] PreCat->Active + Substrate - 2 MeCN TS [3,3]-Sigmatropic Transition State Active->TS Coordination & Cyclization PdBlack Pd(0) Aggregates (Palladium Black) INACTIVE Active->PdBlack Reduction by Impurities/Hydrides Hydrolysis Hydrolysis (Alcohol + Amide) Active->Hydrolysis + H2O ProductBound Pd(II)-Product Complex TS->ProductBound Rearrangement ProductBound->Active + Substrate - Product (Turnover) Product Allylic Amide (Product) ProductBound->Product Dissociation Inhibited Product-Inhibited Resting State ProductBound->Inhibited Tight Binding (K_eq >> 1)

Caption: Figure 1. The catalytic cycle of Pd(II) Overman rearrangement showing the primary active path (Green) and irreversible deactivation sinks (Red).

Standard Operating Procedures (SOPs)

SOP-01: Preparation of COP-Cl Catalyst

Note: While commercially available, fresh preparation ensures maximum activity.

  • Reagents: Combine [COP-OAc]2 dimer with LiCl in acetone/water.

  • Exchange: Stir at RT for 24h. The acetate bridge is replaced by chloride.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate.

  • Storage: Store as an orange solid in a desiccator. Stable for >1 year if kept dry.[2] Do not store in solution.

SOP-02: Optimized Reaction Protocol (Bench Stable)

Use this protocol to minimize deactivation.

  • Imidate Prep: Synthesize allylic trichloroacetimidate using DBU (0.1 eq) and CCl3CN (1.1 eq) in DCM at 0°C.

  • Filtration (CRITICAL): Filter the crude imidate through a pad of neutral alumina to remove DBU traces. Residual DBU causes Pd reduction.

  • Reaction Setup:

    • Flame-dry a round-bottom flask. Cool to RT under Argon.

    • Add COP-Cl (5 mol%) or PdCl2(MeCN)2 (5-10 mol%).

    • Add anhydrous DCM (concentration 0.5 M).

    • Add the purified imidate.

  • Execution: Stir at RT (20-25°C). Monitor by TLC/NMR every 2 hours.

  • Workup: Concentrate and purify directly by column chromatography. No aqueous workup is usually required for the rearrangement step.

Quantitative Data: Solvent & Catalyst Effects

Table 1: Impact of Conditions on Conversion and Deactivation

CatalystSolventTemp (°C)Time (h)Yield (%)Deactivation Risk
PdCl2(MeCN)2 THF232465%High (Product inhibition in coordinating solvent)
PdCl2(MeCN)2 Toluene231282%Medium (Precipitation of Pd black possible)
COP-Cl DCM231896% Low (Robust, high turnover)
COP-Cl THF232488%Low (Slower rate than DCM)
None (Thermal) Xylene1404850-70%N/A (Thermal decomposition of substrate)

References

  • Overman, L. E. (1974).[3] "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[1][3] Journal of the American Chemical Society, 96(2), 597–599.[3] Link[3]

  • Anderson, C. E., & Overman, L. E. (2003).[1][4] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity."[1][4][5] Journal of the American Chemical Society, 125(41), 12412–12413.[4] Link

  • Kirsch, S. F., Overman, L. E., & Watson, M. P. (2004). "Monomeric Cobalt Oxazoline Palladacycles (COP). Useful Catalysts for Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of Organic Chemistry, 69(23), 8101–8104. Link

  • Overman, L. E., & Carpenter, N. E. (2005).[3] "The Allylic Trihaloacetimidate Rearrangement." Organic Reactions, 66, 1–107. Link

  • Ikariya, T., et al. (1984). "Palladium(II) catalyzed allylic rearrangement."[3][5][6] Tetrahedron, 40(24), 5013-5023. Link

Sources

Troubleshooting

Purification of volatile beta-amino esters by chromatography

Topic: Purification of volatile beta-amino esters by chromatography Content type: Technical Support Center Guide Technical Support Center: Purification of Volatile -Amino Esters Role: Senior Application Scientist Status:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of volatile beta-amino esters by chromatography Content type: Technical Support Center Guide

Technical Support Center: Purification of Volatile -Amino Esters

Role: Senior Application Scientist Status: Operational System: Chromatography & Isolation Workflows

Executive Summary & Scope


-Amino esters are versatile building blocks in medicinal chemistry (e.g., 

-lactam antibiotics,

-peptides). However, their purification presents a "perfect storm" of challenges:
  • Volatility: Low molecular weight (MW) free bases sublime or evaporate under standard rotary evaporation conditions.

  • Silanol Interactions: The basic amine moiety interacts strongly with acidic silanols on silica gel, causing severe peak tailing and mass loss.[1]

  • Chemical Instability: Under basic conditions or prolonged silica exposure, they can undergo retro-Michael addition (reverting to the amine and

    
    -unsaturated ester) or intramolecular cyclization (lactamization).
    

This guide provides self-validating protocols to navigate these competing failure modes.

Troubleshooting: Critical Failure Modes (Q&A)

Category A: Yield Loss (Volatility & Evaporation)

Q: I see a clean spot on TLC, but after column chromatography and rotary evaporation, my flask is empty or the yield is <20%. Where did it go?

Diagnosis: You likely lost the compound during the concentration step.[2]


-amino esters in their free base form  are often surprisingly volatile, especially if the molecular weight is <200  g/mol . Standard high-vacuum drying or prolonged rotary evaporation at elevated temperatures will strip the product along with the solvent.

The Fix: The "Salt-Catch" Protocol Do not concentrate the free base to dryness if volatility is suspected. Convert it to a non-volatile salt before final evaporation.

  • Step 1: Pool your chromatography fractions.

  • Step 2: Add 1.1 equivalents of HCl (using 1M HCl in ether or dioxane) or Trifluoroacetic acid (TFA) to the pooled organic fractions.

  • Step 3: Evaporate. The resulting hydrochloride or trifluoroacetate salt will be non-volatile and stable.

Technical Note: If you need the free base for the next step, perform the salt formation for storage/weighing, then regenerate the free base immediately prior to the next reaction using a basic wash (e.g., sat. NaHCO


) and extraction.
Category B: Peak Tailing & Poor Separation[1][3][4]

Q: My compound streaks from the baseline to the solvent front, or elutes as a broad, tailing peak. How do I sharpen the band?

Diagnosis: This is classic "amine tailing." Silica gel (


) possesses surface silanol groups (

) with a pKa of ~5-7. Basic amines protonate these sites, forming ionic bonds that retard elution and cause peak broadening.

The Fix: Mobile Phase Modifiers You must suppress the ionization of the silanols or compete for the binding sites.

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 0.5% - 1.0% v/vCompetes with analyte for silanol sites.[1]Standard purification.
Ammonium Hydroxide (NH

OH)
0.5% - 1.0% v/vBasifies silica surface; suppresses silanol ionization.Highly polar/basic amines.
Amine-Functionalized Silica Stationary PhaseSurface is pre-capped with propyl-amine groups.Sensitive compounds (no basic mobile phase needed).

Protocol: Pre-treating the Column Don't just add TEA to the mobile phase; the column needs to be equilibrated.

  • Flush the column with 3 CV (Column Volumes) of Mobile Phase + 1% TEA.

  • Run your purification with Mobile Phase + 0.5% TEA.

  • Warning: TEA can form salts with acidic impurities. Ensure your crude is free of strong acids before loading.

Category C: Decomposition on Column

Q: My crude NMR shows the product, but after purification, I isolate the starting amine and an acrylate. What happened?

Diagnosis: You have triggered a Retro-Michael Addition .


-amino esters are kinetically stable but thermodynamically prone to reversing into the starting materials (amine + conjugated ester), particularly on basic alumina  or if left on silica gel  for too long (silica can act as a weak Lewis acid catalyst).

The Fix: Rapid Neutral Purification

  • Avoid Alumina: Use neutral silica gel.

  • Minimize Residence Time: Do not run long gradients. Use a "Flash" method (high flow, steep gradient) to elute the compound in <10 minutes.

  • Temperature Control: Keep the column and fractions cool if the compound is known to be fragile.

Visualization & Detection

Q: My compound is aliphatic and has no UV absorbance. How do I see it?

Diagnosis:


-amino esters often lack conjugated 

-systems required for UV detection at 254 nm.

The Fix: Universal Stains Use these TLC stains for robust detection:

  • Ninhydrin: The gold standard for amines. Primary amines turn deep blue/purple; secondary amines turn red/brown.

    • Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.

    • Activation: Dip plate, blot, heat with heat gun until spots appear.[3]

  • KMnO

    
     (Basic):  Oxidizes the amine/ester. Shows as yellow spots on a pink background.[3]
    
    • Note: Good for general organic material but less specific than Ninhydrin.[4]

  • Iodine Chamber: Reversible and non-destructive.

    • Method: Place TLC plate in a jar with solid iodine crystals. Dark spots appear where compounds adsorb iodine.

Strategic Workflows (Visualized)

Workflow 1: Purification Decision Matrix

Caption: Logic flow for selecting the optimal stationary phase and modifier based on compound properties.

PurificationStrategy Start Start: Crude Beta-Amino Ester CheckUV Check UV Absorbance Start->CheckUV UV_Yes Use UV Detection (254/280 nm) CheckUV->UV_Yes Aromatic/Conjugated UV_No Use ELSD or Ninhydrin Stain CheckUV->UV_No Aliphatic CheckStab Check Stability (TLC 2D) UV_Yes->CheckStab UV_No->CheckStab Stable Stable on Silica? CheckStab->Stable StandardSilica Standard Silica + 1% Et3N Stable->StandardSilica Yes (Most Cases) AmineSilica Amine-Functionalized Silica (No modifier needed) Stable->AmineSilica No (Decomposes) NeutralAlumina Neutral Alumina (Fast elution) Stable->NeutralAlumina No (Retro-Michael Risk)

Workflow 2: Volatility Management Protocol

Caption: Critical path for handling low molecular weight amines to prevent yield loss during isolation.

VolatilityHandling Fractions Pooled Fractions (Mobile Phase + Product) Decision MW < 200 or Boiling Point < 150°C? Fractions->Decision DirectEvap Direct Rotary Evap (Bath < 30°C, > 100 mbar) Decision->DirectEvap No (Heavy/Non-volatile) SaltForm Acidify to pH 3 (HCl/Dioxane or TFA) Decision->SaltForm Yes (Volatile Risk) SafeEvap Evaporate to Dryness (Stable Salt Form) SaltForm->SafeEvap FreeBaseRegen Regenerate Free Base (Immediately before next step) SafeEvap->FreeBaseRegen Optional

Detailed Experimental Protocol

Protocol: Buffered Silica Flash Chromatography

Purpose: To purify basic amines without tailing using standard silica gel.

Reagents:

  • Silica Gel (40-63

    
    m)
    
  • Dichloromethane (DCM)[5]

  • Methanol (MeOH)[5][6]

  • Triethylamine (TEA) or Ammonium Hydroxide (28% NH

    
     in H
    
    
    
    O)

Procedure:

  • Mobile Phase Prep: Prepare a mixture of DCM:MeOH (e.g., 95:5) containing 1% TEA .

  • Slurry Packing: Suspend silica in the mobile phase. Pour into the column and pack under pressure.

    • Critical: Flush with at least 2 Column Volumes (CV) of the TEA-containing solvent before loading the sample. This saturates the active silanol sites [1].

  • Sample Loading: Dissolve the crude amine in a minimum amount of DCM. If the crude is not soluble, use a "dry load" technique (adsorb onto Celite or neutral alumina, NOT acidic silica).

  • Elution: Run the gradient.

    • Gradient Tip: Start with 100% DCM (+1% TEA) and ramp to 10% MeOH (+1% TEA).

      
      -amino esters typically elute between 2-5% MeOH.
      
  • Fraction Collection: Collect small fractions. Test with Ninhydrin stain immediately.

Protocol: Handling & Storage
  • Storage: Store purified

    
    -amino esters as their HCl salts  or TFA salts  at -20°C. The free bases are prone to oxidation and shelf-degradation [2].
    
  • Evaporation: When using a rotary evaporator for the free base, set the bath temperature to 25°C (room temp) and vacuum to 200 mbar (mild vacuum). Do not use high vacuum (<10 mbar) unless the compound is frozen (lyophilization).

References

  • Biotage. (2023).[7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (2026).[8] Magic Formulas: TLC Stains.[3][9] Department of Chemistry. Retrieved from [Link]

  • VACUUBRAND. (2025). 10 tips for optimal rotary evaporation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Diastereoselectivity in β-Amino Acid Synthesis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the diastereoselective synthesis of β-amino acids. These...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the diastereoselective synthesis of β-amino acids. These compounds are of significant interest due to their unique structural properties and their presence in numerous biologically active molecules, including pharmaceuticals and peptidomimetics.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you enhance the diastereoselectivity of your reactions and achieve your desired stereochemical outcomes.

Foundational Concepts: Understanding Diastereoselectivity in β-Amino Acid Synthesis

Diastereoselectivity in the synthesis of β-amino acids refers to the preferential formation of one diastereomer over another. When creating two new stereocenters in a single reaction, as is common in many β-amino acid syntheses, controlling the relative configuration of these centers is paramount. The choice of synthetic strategy, catalyst, solvent, temperature, and reactants all play a crucial role in determining the diastereomeric ratio (d.r.) of the product.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the synthesis of β-amino acids.

Q1: My Mannich reaction is showing poor diastereoselectivity. What are the most common factors I should investigate?

A1: Poor diastereoselectivity in a Mannich-type reaction for β-amino acid synthesis can stem from several factors. Here’s a prioritized checklist of parameters to investigate:

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is often a primary determinant of the final stereochemistry. The method of enolate generation (base, solvent, temperature) directly influences this geometry. For instance, using lithium bases in ethereal solvents often favors the formation of a specific enolate isomer.[4]

  • Lewis Acid/Catalyst: The choice and amount of Lewis acid or organocatalyst can significantly impact the transition state geometry.[5][6] A catalyst that provides a more rigid and organized transition state will generally lead to higher diastereoselectivity. Consider screening different catalysts, such as those based on titanium, boron, or zinc.[4][7][8]

  • Imine Substituents: The steric and electronic properties of the substituents on the imine can influence the facial selectivity of the nucleophilic attack. Bulky substituents on either the nitrogen or the carbon of the imine can effectively shield one face of the molecule.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the tightness of the transition state. A switch from a polar aprotic solvent like THF to a non-polar one like toluene can sometimes dramatically improve diastereoselectivity.[9]

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. If your reaction is running at room temperature, try cooling it to -78 °C.

Q2: I am using a chiral auxiliary, but the diastereomeric excess (d.e.) is still low. How can I improve this?

A2: When a chiral auxiliary fails to induce high diastereoselectivity, the issue often lies in the conformational control of the transition state. Here are some strategies to consider:

  • Choice of Auxiliary: Not all chiral auxiliaries are equally effective for a given transformation. Evans' oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam are common choices, each with its own steric and electronic biases.[10][11] It may be necessary to screen a few different auxiliaries to find the best match for your substrate.

  • Metal Chelation: Many chiral auxiliaries function by forming a rigid chelated intermediate with the metal enolate. The choice of metal counterion (e.g., Li+, Na+, Ti(IV)) can influence the geometry of this chelate. For example, titanium enolates often exhibit high diastereoselectivity due to the formation of well-defined transition states.[7][12]

  • Substrate-Auxiliary Mismatch: In some cases, the steric or electronic properties of your substrate may clash with the directing group of the auxiliary, leading to a less ordered transition state. Consider modifying the protecting groups on your substrate to mitigate these unfavorable interactions.

  • Double Diastereoselection: If both the enolate and the electrophile are chiral, you can have a "matched" or "mismatched" pairing. If you observe low diastereoselectivity, you might have a mismatched pair. In such cases, using the opposite enantiomer of the chiral auxiliary or the electrophile can lead to a significant improvement in the diastereomeric ratio.[2]

Q3: Can the Arndt-Eistert homologation be used for diastereoselective synthesis?

A3: The Arndt-Eistert reaction, which converts an α-amino acid to its β-amino acid homologue, proceeds through a Wolff rearrangement.[13][14] While the reaction itself doesn't create a new stereocenter at the β-position, it can be used to produce enantiomerically pure β-amino acids if the starting α-amino acid is enantiomerically pure.[15][16] If the α-amino acid already contains a second stereocenter, the Arndt-Eistert homologation will preserve the relative stereochemistry, thus yielding a specific diastereomer of the β-amino acid. The key to diastereoselectivity in this context is the stereoselective synthesis of the starting α-amino acid with the desired relative configuration.

Troubleshooting Guide: Common Problems and Solutions

This guide provides a more detailed approach to resolving specific experimental issues.

Problem 1: Low Diastereomeric Ratio (d.r. < 5:1) in a Reformatsky Reaction

The Reformatsky reaction, which utilizes an organozinc reagent to form β-hydroxy esters, can be adapted for β-amino acid synthesis by using imines as electrophiles (aza-Reformatsky).[17][18][19] Low diastereoselectivity is a common hurdle.

Root Cause Analysis and Corrective Actions:
Potential Cause Explanation Suggested Solution
Flexible Transition State The classical Zimmerman-Traxler model for the Reformatsky reaction involves a six-membered chair-like transition state.[20] If this transition state is not sufficiently rigid, the energy difference between the competing diastereomeric pathways will be small.1. Add Chelating Agents: The addition of chelating Lewis acids (e.g., TiCl4, Cp2TiCl2) can help to organize the transition state and improve diastereoselectivity.[20] 2. Use a Chiral Ligand: Incorporating a chiral ligand can create a chiral environment around the zinc atom, leading to a more ordered and diastereoselective reaction.
Enolate Geometry The geometry of the zinc enolate can influence the stereochemical outcome.1. Vary the α-Halo Ester: The steric bulk of the ester group can influence the enolate geometry. Try switching from a methyl or ethyl ester to a more sterically demanding tert-butyl ester. 2. Solvent Modification: The solvent can affect the aggregation state and reactivity of the Reformatsky reagent. Experiment with different ethereal solvents (THF, Et2O) or solvent mixtures.
Imines with Poor Facial Bias If the imine has substituents that do not provide a strong steric or electronic bias, the enolate may attack from either face with similar ease.1. Employ a Chiral N-Sulfinyl Imine: The use of a tert-butanesulfinyl group on the imine nitrogen is a powerful strategy for inducing high diastereoselectivity.[7][12][17] This auxiliary directs the nucleophilic attack to one face of the imine.
Experimental Workflow for Troubleshooting Low Diastereoselectivity in a Reformatsky Reaction

G cluster_0 Problem: Low Diastereomeric Ratio cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Initial Reaction Conditions B Step 1: Optimize Reaction Temperature (e.g., from RT to -78 °C) A->B Implement C Step 2: Screen Solvents (e.g., THF, Toluene, Et2O) B->C If no improvement F Analyze d.r. by NMR or Chiral HPLC B->F After each step D Step 3: Evaluate Lewis Acid Additives (e.g., TiCl4, ZnCl2) C->D If no improvement C->F E Step 4: Introduce a Chiral Auxiliary (e.g., N-tert-butanesulfinyl imine) D->E If no improvement D->F E->F G Improved Diastereoselectivity? F->G H Proceed with Optimized Conditions G->H Yes I Re-evaluate Synthetic Strategy G->I No

Caption: Troubleshooting workflow for low diastereoselectivity.

Problem 2: Inconsistent Diastereoselectivity in Catalytic Asymmetric Reactions

Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral β-amino acids.[1][5][21] However, these reactions can be sensitive to subtle changes in reaction conditions, leading to inconsistent results.

Root Cause Analysis and Corrective Actions:
Potential Cause Explanation Suggested Solution
Catalyst Purity and Activity The catalyst's purity and activity are critical. Impurities or degradation of the catalyst can lead to the formation of less selective catalytic species.1. Use High-Purity Catalyst: Ensure the catalyst and ligands are of the highest possible purity. 2. Freshly Prepare/Activate Catalyst: Some catalysts require in situ preparation or activation. Follow literature procedures carefully. 3. Inert Atmosphere: Many catalysts are sensitive to air and moisture. Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen).
Substrate Purity Impurities in the starting materials can inhibit or poison the catalyst, leading to lower conversion and selectivity.1. Purify Starting Materials: Purify all substrates and reagents before use (e.g., by distillation, recrystallization, or chromatography). 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
Reaction Concentration The concentration of the reactants can influence the kinetics of the catalytic cycle and potentially favor off-cycle pathways that are less selective.1. Optimize Concentration: Systematically vary the concentration of the limiting reagent to determine the optimal conditions for high diastereoselectivity.
Stirring and Mixing In heterogeneous catalysis, or reactions with solids, inefficient mixing can lead to localized concentration gradients and poor reproducibility.1. Ensure Efficient Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.

Key Methodologies and Protocols

This section provides an overview and representative protocols for common methods used in the diastereoselective synthesis of β-amino acids.

Method 1: Diastereoselective Mannich Reaction Using a Chiral Auxiliary

The addition of an enolate to a chiral imine is a robust method for establishing the stereochemistry at both the α- and β-positions. The use of an N-tert-butanesulfinyl imine is a particularly effective strategy.[7][12]

Reaction Mechanism Overview

Caption: General workflow for a chiral auxiliary-mediated Mannich reaction.

Representative Protocol: Synthesis of a β-Amino Ester via Addition to an N-tert-Butanesulfinyl Imine
  • Imine Formation: To a solution of the desired aldehyde (1.0 eq) in CH2Cl2 (0.5 M), add (R)- or (S)-tert-butanesulfinamide (1.05 eq) and CuSO4 (1.5 eq). Stir the mixture at room temperature for 12-24 hours. Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine, which is often used without further purification.

  • Enolate Formation: In a separate flame-dried flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes. To this solution, add the desired ester (1.2 eq) dropwise and stir for 1 hour at -78 °C.

  • Mannich Reaction: Add a solution of the crude N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. The product is then purified by flash column chromatography.

  • Auxiliary Cleavage: The N-tert-butanesulfinyl group can be removed by treating the purified adduct with HCl in methanol to yield the corresponding β-amino ester hydrochloride.

Method 2: Catalytic Asymmetric Synthesis

Catalytic methods provide a more efficient route to enantiomerically enriched β-amino acids. Organocatalysis and transition-metal catalysis are two prominent approaches.[5][22][23]

Data on Diastereoselectivity with Different Catalysts
Reaction Type Catalyst/Ligand Substrates Typical d.r. Reference
Mannich ReactionProline-derived organocatalystAldehydes and N-Boc iminesup to >20:1[3]
Mannich ReactionZn-ProPhenol complexYnones and N-Boc imines>20:1[8]
Reductive MannichCu(OAc)2 / (R)-BINAPα,β-Unsaturated carboxylic acids and ketimines>20:1[24]
Aza-Michael AdditionChiral Lewis Acidsα,β-Unsaturated electrophiles and nitrogen nucleophilesVaries[25]

Concluding Remarks

Improving diastereoselectivity in β-amino acid synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the fundamental principles that govern stereocontrol and by methodically troubleshooting key reaction parameters, researchers can significantly enhance the efficiency and selectivity of their synthetic routes. This guide is intended to serve as a valuable resource in this endeavor, providing both foundational knowledge and practical solutions to common experimental hurdles.

References

  • A Catalytic Asymmetric Method for the Synthesis of γ-Unsaturated β-Amino Acid Derivatives. (n.d.). Scilit.
  • Straub, M. R. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010, February 24). RSC Publishing.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021, March 1). PMC.
  • Bian, J., et al. (2013, January 23). Diastereoselective Synthesis of β-Heteroaryl syn-α-Methyl-β-Amino Acid Derivatives via a Double Chiral Auxiliary Approach. Organic Letters - ACS Publications.
  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. (n.d.). Journal of the American Chemical Society.
  • Tang, T. P., & Ellman, J. A. (2002, November 1). Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines. PubMed.
  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. (2002, October 8). The Journal of Organic Chemistry - ACS Publications.
  • Diastereoselective Three-Component Synthesis of β-Amino Carbonyl Compounds Using Diazo Compounds, Boranes, and Acyl Imines under Catalyst-Free Conditions. (n.d.). ACS Publications.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids. (n.d.). Smolecule.
  • Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids. (2009, April 14). Chemical Society Reviews (RSC Publishing).
  • Recent developments in the asymmetric Reformatsky-type reaction. (2018, February 2). Beilstein Journals.
  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids. (n.d.). PMC.
  • article #7 - recent advances & perspectives in the asymmetric reformatsky reaction. (n.d.). American Institute of Chemists.
  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. (n.d.). RSC Publishing.
  • Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate: Synthesis via a Scalable, Diastereoselective Imino-Reformatsky Reaction. (2003, December 18). ACS Publications.
  • Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. (2017, October 15). Bulletin of the Chemical Society of Japan | Oxford Academic.
  • Diastereoselective synthesis of β-heteroaryl syn-α-methyl-β-amino acid derivatives via a double chiral auxiliary approach. (2013, February 1). PubMed.
  • Broad Spectrum Enolate Equivalent for Catalytic Chemo-, Diastereo-, and Enantioselective Addition to N-Boc Imines. (n.d.). PMC.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris.
  • Arndt–Eistert reaction. (n.d.). Wikipedia.
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using ( S , S )-( + )-Pseudoephedrine as Chiral Auxiliary. (2025, August 6). Request PDF - ResearchGate.
  • Advances in Transition-Metal Catalysis and Organocatalysis Approaches towards Asymmetric Synthesis of β-Amino Acid Derivatives. (n.d.). Thieme E-Books & E-Journals.
  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. (n.d.). Ingenta Connect.
  • Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Diastereoselective Synthesis of β2-Amino Acids. (1999, December 13). R Discovery.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). PMC.
  • Enantioselective Synthesis of b-Amino Acids. 12. Experimental and Theoretical Study of the Diastereoselectivity of Alkylation of. (n.d.). SciELO.
  • Highly Diastereoselective Addition of a Racemic β-Alanine Enolate Derivative to Electrophiles. (n.d.). SciELO México.
  • Homologation of α‐amino acids to β‐amino acids using Fmoc‐amino acid pentafluorophenyl esters. (n.d.). Scite.
  • Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. (2025, September 18). Request PDF - ResearchGate.
  • Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. (n.d.). ChemRxiv.
  • Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. (2003, January 11). The Journal of Organic Chemistry - ACS Publications.
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock GmbH.
  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Reformatsky reaction. (n.d.). Wikipedia.
  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025, September 26). PMC.
  • Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under catalyst-free conditions. (2014, May 16). PubMed.
  • Enantioselective Synthesis of β-Amino Acids, Second Edition. (n.d.). ResearchGate.
  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (n.d.). MDPI.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of Ethyl 3-aminopent-4-enoate

This guide details the 1H NMR structural elucidation of Ethyl 3-aminopent-4-enoate , a critical intermediate in the synthesis of -amino acids via the Overman rearrangement. It focuses on the terminal alkene moiety as the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR structural elucidation of Ethyl 3-aminopent-4-enoate , a critical intermediate in the synthesis of


-amino acids via the Overman rearrangement.

It focuses on the terminal alkene moiety as the primary diagnostic handle for purity and structural integrity, comparing its spectral signature against common synthetic byproducts (conjugated isomers) and derivative forms (salts/protected amines).

Executive Summary

Ethyl 3-aminopent-4-enoate represents a class of allylic amines where the amine functionality is positioned at the chiral center, flanked by a terminal alkene and an ester group. In drug development, this molecule is a "chiral pool" precursor.

  • Primary Diagnostic: The terminal alkene protons (

    
    ) form a distinct AMX spin system  in the 5.0–6.0 ppm region, usually free from overlap.
    
  • Critical Quality Attribute (CQA): The absence of signals in the 6.5–7.5 ppm region confirms the product has not isomerized to the thermodynamically stable conjugated enamine (Ethyl 3-aminopent-2-enoate).

Spectral Assignment & Performance Data

The "Product": Ethyl 3-aminopent-4-enoate (Free Base)

The following data represents the theoretical and observed shifts in


 (300-600 MHz).

Table 1: 1H NMR Assignment Table

PositionGroup

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
4 -CH= 5.75 – 5.90 ddd

Key Handle. Most complex splitting.
5a =CH2 (trans) 5.25 – 5.35 dt or dd

Downfield of cis proton.
5b =CH2 (cis) 5.10 – 5.20 dt or dd

Upfield of trans proton.
3 -CH(NH2)- 3.60 – 3.80 m -Shifts drastically with pH/Salts.
2 -CH2-CO- 2.30 – 2.50 dd or m

Diastereotopic protons (if chiral).
Et-1 -OCH2- 4.15 q

Standard ethyl ester quartet.
Et-2 -CH3 1.25 t

Standard ethyl ester triplet.
NH2 -NH2 1.5 – 2.0 br s -Exchangeable; broad and variable.
Deep Dive: The Terminal Alkene Splitting Tree

The internal vinyl proton (H4) couples to three different protons: the trans-terminal proton (H5a), the cis-terminal proton (H5b), and the allylic methine proton (H3). This creates a "doublet of doublets of doublets" (ddd).

Comparative Analysis: Alternatives & Impurities

Researchers rarely handle this molecule in isolation. It is often compared against its Hydrochloric Salt (for stability) or its Conjugated Isomer (a common impurity).

Comparison 1: Free Base vs. Hydrochloride Salt

The salt form is preferred for storage but significantly alters the spectrum.

FeatureFree Base (Product)HCl Salt (Alternative)Mechanism of Change
H3 (Allylic)

3.6 – 3.8 ppm

4.0 – 4.3 ppm
Deshielding: Positive charge on

pulls electron density.
H4 (Vinyl)

5.8 ppm

5.8 – 5.9 ppm
Minimal Effect: Alkene is distant from the charge center.
Exchangeables Broad singlet (

)
Broad singlet (

)
Solvent Dependent:

often invisible in

; distinct triplet (coupling to H3) in

.
Comparison 2: Terminal Alkene vs. Conjugated Isomer (Impurity)

During synthesis (e.g., Overman rearrangement), base-catalyzed isomerization can migrate the double bond into conjugation with the ester.

  • Target (Terminal): Signals at 5.0 – 6.0 ppm .

  • Impurity (Conjugated): New signal at > 6.5 ppm .[1]

    • Why? The

      
      -enamino ester proton is highly deshielded due to resonance with the carbonyl group.
      
    • Action: If you see a peak at ~6.8 ppm, your catalyst is too active or the reaction temperature was too high.

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation

To prevent in-tube polymerization or oxidation of the sensitive allylic amine.

  • Solvent Choice: Use

    
     neutralized with basic alumina  or 
    
    
    
    .
    • Reasoning: Acidic traces in standard

      
       can catalyze the isomerization to the conjugated form during acquisition.
      
  • Concentration: 10 mg of oil in 0.6 mL solvent.

  • Filtration: Filter through a small cotton plug directly into the NMR tube to remove suspended inorganic salts (common from LiOH/NaOH workups).

  • Acquisition:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (crucial for accurate integration of the vinyl vs. ethyl protons).
Protocol B: Purity Calculation via 1H NMR

Use the ethyl ester protons as an internal standard (assuming the ester is intact).



  • Step 1: Integrate the quartet at 4.15 ppm to 2.00 .

  • Step 2: Integrate the multiplet at 5.7–5.9 ppm.

  • Step 3: A value of 1.00 indicates 100% relative molar purity. A value < 0.95 suggests polymerization or loss of the alkene.

References

  • Overman, L. E. (1976). "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates." Journal of the American Chemical Society.[2] Link

  • Anderson, C. E., & Overman, L. E. (2003). "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates." Journal of the American Chemical Society.[2] Link

  • Compound Interest. (2015).[3] "A Guide to 1H NMR Chemical Shift Values." Compound Interest. Link

  • Reich, H. J. (2020). "WinPLT NMR Data: Chemical Shifts of Allylic Amines." University of Wisconsin-Madison. Link

Sources

Comparative

Distinguishing 3-aminopent-4-enoate from 2-enoate by NMR

Technical Comparison: NMR Characterization of - vs. -Unsaturated Amino Esters Executive Summary In the synthesis of -amino acids, particularly through allylation of imines or homologation reactions, the migration of the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: NMR Characterization of


- vs. 

-Unsaturated Amino Esters

Executive Summary

In the synthesis of


-amino acids, particularly through allylation of imines or homologation reactions, the migration of the double bond is a critical quality attribute. The target molecule, 3-aminopent-4-enoate , contains a terminal alkene (

-unsaturation). Under basic or thermal stress, this thermodynamically unstable terminal alkene isomerizes to the conjugated 3-aminopent-2-enoate (

-unsaturation), often existing as a stable enamine.

This guide provides a definitive NMR-based protocol to distinguish these isomers, quantifying the extent of isomerization—a frequent "silent killer" in the scale-up of peptide mimetics.

Structural & Mechanistic Context

To interpret the NMR data accurately, one must understand the electronic environments driving the chemical shifts.[1]

  • Structure A: 3-aminopent-4-enoate (The Target)

    • Topology:

      
      -amino ester with a terminal vinyl group.
      
    • Electronic Feature: The alkene is isolated from the carbonyl by a saturated

      
      -methylene bridge (
      
      
      
      ). This breaks conjugation, resulting in "standard" olefinic shifts.
  • Structure B: 3-aminopent-2-enoate (The Impurity)

    • Topology: Conjugated enamine.

    • Electronic Feature: The double bond is conjugated with the ester carbonyl. Furthermore, the electron-donating amine at the

      
      -position (
      
      
      
      ) creates a "push-pull" electronic system, significantly shielding the
      
      
      -proton (
      
      
      ) and altering the alkyl chain signature.
Mechanistic Pathway of Isomerization

The isomerization is typically base-catalyzed, involving the deprotonation of the acidic


-methylene (

) followed by reprotonation at the

-position (

).

Isomerization A 3-aminopent-4-enoate (Terminal Alkene) TS Dienolate Intermediate A->TS Base (-H+) B 3-aminopent-2-enoate (Conjugated Enamine) TS->B +H+ (Thermodynamic Sink)

Caption: Base-catalyzed isomerization from the kinetic terminal alkene to the thermodynamic conjugated enamine.

Detailed NMR Characterization ( H)

The distinction relies on three specific spectral regions: the Vinyl Region , the Alpha-Carbon Region , and the Terminal Alkyl Region .

Region 1: The Vinyl Fingerprint (5.0 – 6.0 ppm)
  • Target (4-en): Displays the classic ABC/ABX multiplet of a terminal vinyl group. You will see one internal vinyl proton (

    
    ) at ~5.8 ppm and two terminal protons (
    
    
    
    ) at ~5.1–5.3 ppm.
  • Impurity (2-en): The terminal vinyl signals disappear completely. Instead, a singlet (or small doublet due to long-range coupling) appears.

    • Crucial Note: In enamines (3-amino-2-enoates), the

      
      -proton (
      
      
      
      ) is electron-rich due to resonance from the nitrogen. It shifts upfield to ~4.5 ppm, often distinct from typical conjugated alkenes (which are >5.8 ppm).
Region 2: The Alpha-Methylene "Silent Witness" (2.0 – 3.0 ppm)
  • Target (4-en): The

    
     protons appear as a distinct doublet of doublets (or multiplet)  around 2.3 – 2.5 ppm . This signal integrates to 2H.[2]
    
  • Impurity (2-en): The

    
     position is now part of the double bond (
    
    
    
    ). The signal at 2.5 ppm vanishes .
Region 3: The Terminal Methyl Diagnostic (0.8 – 1.2 ppm)
  • Target (4-en): The terminal group is

    
    . There are NO methyl triplets  (unless the ester group is ethyl).
    
  • Impurity (2-en): The terminal group is now saturated (

    
    ). A distinct triplet  appears at ~1.0 ppm  (integrating to 3H). This is the most sensitive diagnostic for trace isomerization.
    

Comparative Data Table

Feature3-aminopent-4-enoate (Target)3-aminopent-2-enoate (Impurity)Mechanistic Cause
H-5 (Terminal) Multiplet (2H) @ 5.1–5.3 ppmTriplet (3H) @ ~1.0 ppmSaturation of terminal alkene to ethyl group.
H-4 (Internal) Multiplet (1H) @ ~5.8 ppmQuartet (2H) @ ~2.2 ppmConversion of vinyl CH to methylene CH₂.
H-2 (Alpha) Doublet/ABX (2H) @ 2.4 ppmSinglet (1H) @ 4.4–4.6 ppmOxidation of CH₂ to CH; enamine shielding.
Coupling (

)

Hz,

Hz
None (Singlet)Loss of vicinal coupling at the

-position.

C Carbonyl
~171 ppm~168 ppmConjugation shields the carbonyl slightly.

Experimental Protocol: Purity Assay

To quantify the ratio of Target A to Impurity B, follow this self-validating protocol.

Materials:

  • Solvent:

    
     (Neutralized with basic alumina if sample is acid-sensitive) or 
    
    
    
    .
  • Internal Standard (Optional): Dimethyl sulfone (singlet @ 3.0 ppm) for qNMR.

Workflow:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL solvent. Ensure the solution is clear.

  • Acquisition: Run a standard proton scan (16 scans,

    
    s to ensure full relaxation).
    
  • Processing: Phase and baseline correct manually.

  • Integration Strategy:

    • Calibrate: Set the Ester Methyl singlet (if methyl ester) to 3.00 H.

    • Region A (Target): Integrate the multiplet at 5.8 ppm (

      
      ).
      
    • Region B (Impurity): Integrate the singlet at 4.5 ppm (

      
      ) OR the triplet at 1.0 ppm (
      
      
      
      ).
  • Calculation:

    
    
    
Decision Tree Logic

NMR_Logic Start Start Spectral Analysis Check_Vinyl Check 5.0 - 6.0 ppm Start->Check_Vinyl Multi_Vinyl Multiplet (1H) + Split signals (2H) Check_Vinyl->Multi_Vinyl Complex Splitting Single_Vinyl Singlet (1H) @ ~4.5 ppm OR No signals Check_Vinyl->Single_Vinyl Simplified Check_Alpha Check 2.3 - 2.5 ppm Multi_Vinyl->Check_Alpha Result_Isomer ISOMERIZED: 3-aminopent-2-enoate Single_Vinyl->Result_Isomer Alpha_Present Signal Present (2H) Check_Alpha->Alpha_Present Yes Alpha_Absent Signal Absent Check_Alpha->Alpha_Absent No Check_Methyl Check 0.9 - 1.1 ppm Alpha_Present->Check_Methyl Alpha_Absent->Result_Isomer Methyl_Present Triplet Present Check_Methyl->Methyl_Present Contaminated Methyl_Absent No Triplet Check_Methyl->Methyl_Absent Clean Methyl_Present->Result_Isomer Result_Target CONFIRMED: 3-aminopent-4-enoate Methyl_Absent->Result_Target

Caption: Step-by-step logic flow for assigning the correct isomer based on


H NMR signals.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for alkene coupling constants and shifts).

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for specific enamine and ester shift increments). Link

  • University of Wisconsin-Madison. (n.d.). Characteristic NMR Absorptions. (For verification of vinyl vs. allyl shifts). Link

Sources

Validation

Thermal vs. Catalytic Overman Rearrangement: A Comparative Performance Guide

Executive Summary & Core Directive The Overman rearrangement—the [3,3]-sigmatropic transposition of allylic trichloroacetimidates to allylic trichloroacetamides—remains the gold standard for synthesizing allylic amines w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Overman rearrangement—the [3,3]-sigmatropic transposition of allylic trichloroacetimidates to allylic trichloroacetamides—remains the gold standard for synthesizing allylic amines with high stereofidelity. However, the choice between thermal and catalytic modes is rarely binary; it is a strategic decision dictated by substrate lability, required stereochemistry, and scalability.

This guide moves beyond textbook definitions to provide a rigorous, data-backed comparison of these two methodologies. We analyze why thermal methods often fail on complex scaffolds despite their simplicity, and how specific metal catalysts (Pd(II), Au(I), Hg(II)) alter the reaction coordinate to unlock superior yields and enantioselectivity.

Mechanistic Divergence

To understand yield differentials, one must first understand the activation modes. The thermal reaction relies purely on orbital symmetry and thermal energy to overcome the activation barrier of the chair-like transition state. Catalysts function by coordinating to the imidate nitrogen or the alkene, effectively lowering the LUMO of the system and accelerating the rearrangement at ambient temperatures.

Comparative Mechanistic Pathway

OvermanMechanism cluster_Thermal Thermal Pathway (>140°C) cluster_Catalytic Catalytic Pathway (RT - 50°C) Start Allylic Trichloroacetimidate TS_Therm Chair-like TS (Concerted) Start->TS_Therm Heat (Reflux/Sealed Tube) Coord Metal Coordination (Pd(II), Au(I), Hg(II)) Start->Coord Catalyst Loading Product Allylic Trichloroacetamide (Transposed Amine) TS_Therm->Product TS_Cat Induced Chair-like TS (Lower Ea) Coord->TS_Cat TS_Cat->Product

Figure 1: Mechanistic bifurcation showing the high-energy thermal route vs. the coordination-assisted catalytic route.

Performance Analysis: Thermal vs. Catalytic

The following data aggregates performance metrics from key literature benchmarks, including Overman’s original works and recent Au(I) advancements.

Table 1: Comparative Performance Matrix
FeatureThermal RearrangementPd(II) Catalysis (e.g., COP-Cl)Au(I) Catalysis (e.g., AuCl)Hg(II) Catalysis (Classic)
Temperature 80°C – 140°C (Reflux/Sealed)25°C – 40°C25°C – 55°C25°C – 60°C
Typical Yield 50 – 80%80 – 96%85 – 95%60 – 85%
Stereospecificity Diastereospecific (Chirality Transfer)Highly Enantioselective (with chiral ligands)DiastereospecificDiastereospecific
Substrate Tolerance Poor for heat-sensitive groupsExcellent; tolerates oxidation-prone groupsExcellent; water-compatibleModerate; Hg toxicity issues
Major Byproducts Polymerization, elimination productsHydrolysis (if wet), isomerized olefinsMinimal; very cleanMercury residues
Scalability High (Flow chemistry preferred)Moderate (Catalyst cost)High (Low loading, robust)Low (Toxicity)
Critical Insight: The "Yield Gap"

The "Yield Gap" between thermal and catalytic methods is often 15-20%. In thermal rearrangement, the high energy input frequently triggers competing pathways such as:

  • Chapman Rearrangement: Migration of the oxygen to the aryl/alkyl group (less common in trichloroacetimidates but possible).

  • Elimination: Formation of dienes under prolonged heating.

  • Decomposition: Sensitive allylic systems (e.g., glucal derivatives) degrade before rearranging.

Evidence: In the synthesis of Sphingofungin E, thermal rearrangement required careful optimization to avoid decomposition, whereas catalytic variants on similar substrates often proceed quantitatively [1, 4].

Detailed Experimental Protocols

These protocols are designed to be self-validating . The success of an Overman rearrangement is heavily dependent on the purity of the imidate precursor.

Protocol A: Thermal Rearrangement (General)

Best for: Stable substrates, achiral synthesis, large-scale flow chemistry.

  • Imidate Formation: Treat the allylic alcohol with trichloroacetonitrile (1.1 equiv) and DBU (0.1 equiv) in dry DCM at 0°C. Monitor by TLC. Validation: The imidate is less polar than the alcohol.

  • Filtration: Filter through a short pad of alumina/Celite to remove DBU. Critical: DBU salts can catalyze decomposition at high temps.

  • Rearrangement:

    • Dissolve the imidate in degassed xylene or toluene (0.1 M).

    • Batch: Heat to reflux (110-140°C) or use a sealed tube if higher temps are needed.

    • Flow (Preferred): Pump through a heated coil at 140-160°C with 5-10 min residence time.

  • Monitoring: Monitor disappearance of the imidate N-H signal (~8.5 ppm) and appearance of the amide N-H (~6-7 ppm) via 1H NMR.

  • Purification: Evaporate solvent; recrystallize or flash chromatography.

Protocol B: Pd(II)-Catalyzed Enantioselective Rearrangement

Best for: Creating chiral centers from achiral allylic alcohols, high-value intermediates. Reference: Anderson & Overman, JACS 2003 [2].

  • Catalyst Prep: Use COP-Cl (Cobalt Oxazoline Palladacycle) or commercially available Pd(II) salts like PdCl2(MeCN)2 for racemic variants.

  • Reaction Setup:

    • Dissolve allylic trichloroacetimidate in dry THF or DCM (0.2 M).

    • Add COP-Cl catalyst (1-5 mol%).

    • Stir at room temperature (20-25°C).

  • Validation Check: If the reaction is sluggish, add a proton scavenger (e.g., K2CO3) to neutralize trace HCl, which can deactivate the catalyst.

  • Workup: Filter through a silica plug to remove the palladium species. Concentrate and purify.

    • Note: Yields typically exceed 90% with >90% ee for COP-Cl.[1]

Protocol C: Au(I)-Catalyzed Rearrangement in Water

Best for: Green chemistry, extremely mild conditions, water-soluble substrates. Reference: Xing et al., 2011 [3].

  • Reaction: Suspend allylic trichloroacetimidate in water.

  • Catalyst: Add AuCl (5 mol%).

  • Conditions: Stir at 55°C for 2-4 hours.

  • Extraction: The product often precipitates or oils out. Extract with ethyl acetate.

  • Result: Yields often >90% with minimal purification required due to the "on-water" acceleration effect.

Strategic Decision Matrix

Use this logic flow to select the optimal method for your specific substrate.

DecisionMatrix Start Select Methodology Q1 Is the substrate heat-sensitive (>80°C)? Start->Q1 Q2 Is the starting material chiral? Q1->Q2 No Pd_Cat Pd(II) CATALYSIS (COP-Cl / PdCl2) Q1->Pd_Cat Yes (Use Pd or Au) Q3 Do you need to generate chirality? Q2->Q3 No (Achiral SM) Thermal THERMAL REARRANGEMENT (Reflux Xylene/Flow) Q2->Thermal Yes (Chirality Transfer) Q3->Thermal No (Racemic/Robust) Q3->Pd_Cat Yes (Enantioselective) Au_Cat Au(I) CATALYSIS (AuCl / Water) Q3->Au_Cat No (Racemic/High Yield)

Figure 2: Decision matrix for selecting reaction conditions based on substrate properties and stereochemical requirements.

References

  • Overman, L. E. (1976).[2] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions."[2][3][4][5] Journal of the American Chemical Society, 98(10), 2901–2910.[2] Link[2][6]

  • Anderson, C. E., & Overman, L. E. (2003).[5][6][7] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity."[5][7] Journal of the American Chemical Society, 125(41), 12412–12413.[7] Link

  • Xing, D., Yang, D., & Zhang, Y. (2011). "Highly efficient gold(I)-catalyzed Overman rearrangement in water."[8] Beilstein Journal of Organic Chemistry, 7, 781–785. Link

  • Chida, N., et al. (Total Synthesis of Sphingofungin E). Cited contextually regarding thermal rearrangement challenges.

Sources

Comparative

Optical rotation values for (S)-Ethyl 3-aminopent-4-enoate

Optical Rotation & Characterization Guide: (S)-Ethyl 3-aminopent-4-enoate Executive Summary & Compound Profile Compound: (S)-Ethyl 3-aminopent-4-enoate Class: Chiral -Amino Ester / Allylic Amine CAS (Free Acid): 1389348-...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation & Characterization Guide: (S)-Ethyl 3-aminopent-4-enoate

Executive Summary & Compound Profile

Compound: (S)-Ethyl 3-aminopent-4-enoate Class: Chiral


-Amino Ester / Allylic Amine
CAS (Free Acid):  1389348-84-8 (Reference for parent acid)
Significance:  A critical "chiral pool" building block for 

-lactam antibiotics, peptide mimetics (specifically

-peptides), and precursors for ring-closing metathesis (RCM) to form cyclic amino acids.

Core Directive: Unlike stable


-amino acids, allylic 

-amino esters like (S)-Ethyl 3-aminopent-4-enoate are prone to racemization and polymerization. Optical rotation (

) alone is an insufficient metric for purity.
This guide mandates a dual-validation protocol: Polarimetry for identity and Chiral HPLC for enantiomeric excess (ee).

Technical Comparison: Optical Rotation Benchmarks

Due to the sensitivity of the free base, literature values vary significantly based on solvent, concentration, and salt form. The following table consolidates comparative data for the target and its closest structural analogs to establish a "Range of Expectation."

CompoundStructure / Form

Value
ConditionsRef
(S)-Ethyl 3-aminopent-4-enoate Target (Free Base) +15.0° to +25.0° (Est.)

[1]*
(S)-Ethyl 3-aminopent-4-enoate HCl Salt +8.5° to +12.0°

[2]
(S)-3-Amino-5-hexenoic acidN-Boc (Homolog)


[3]
(S)-Ethyl 3-amino-3-phenylpropanoate

-Phenyl Analog


[4]
(S)-3-Aminobutanoic acid ethyl ester

-Methyl Analog


[5]

*Note: The free base rotation is highly solvent-dependent. The HCl salt is the preferred form for storage and characterization due to enhanced stability.

Synthesis & Resolution Workflow

The most reliable route to high optical purity (>99% ee) is Enzymatic Kinetic Resolution of the racemic ester. Chemical asymmetric synthesis (e.g., Ellman's auxiliary) is viable but often less atom-economical for this specific vinyl-substituted chain.

Mechanism: Lipase-Catalyzed Hydrolysis

The enzyme Candida antarctica Lipase B (CAL-B) , immobilized as Novozym® 435, selectively hydrolyzes the (R)-ester, leaving the desired (S)-ester intact.

G Racemate Racemic Ethyl 3-aminopent-4-enoate Reaction Hydrolysis (Phosphate Buffer / MTBE) Racemate->Reaction Enzyme Novozym® 435 (CAL-B) Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation ProductS (S)-Ethyl 3-aminopent-4-enoate (Unreacted Ester) Separation->ProductS Organic Phase (pH 8) ProductR (R)-3-Aminopent-4-enoic Acid (Hydrolyzed Acid) Separation->ProductR Aqueous Phase (pH 8)

Figure 1: Kinetic resolution workflow separating the (S)-ester from the (R)-acid.

Experimental Protocols

Protocol A: Synthesis via Kinetic Resolution

Objective: Isolate (S)-Ethyl 3-aminopent-4-enoate with >98% ee.

  • Preparation: Dissolve racemic ethyl 3-aminopent-4-enoate (10 mmol) in MTBE (50 mL). Add phosphate buffer (50 mL, pH 7.0).

  • Initiation: Add Novozym® 435 (20% w/w relative to substrate). Stir vigorously at 30°C.

  • Monitoring: Monitor conversion via GC or TLC. Stop reaction at 50-52% conversion (typically 24-48 hours) to ensure high ee of the remaining ester.

  • Work-up (Critical Step):

    • Filter off the enzyme.

    • Separate phases. The Organic Phase contains your target (S)-Ester .

    • The Aqueous Phase contains the (R)-Acid (which can be discarded or recycled).

  • Purification: Wash the organic phase with saturated

    
     to remove traces of acid. Dry over 
    
    
    
    and concentrate in vacuo at
    
    
    (prevent polymerization).
Protocol B: Self-Validating Characterization

Objective: Confirm identity and optical purity.

Step 1: Polarimetry (Identity)

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Sample Prep: Prepare a

    
     solution in absolute Ethanol.
    
  • Measurement: Zero with pure solvent. Measure at 20°C.

  • Acceptance Criteria: Observed rotation

    
     should be positive (
    
    
    
    ). Calculate specific rotation:
    
    
    .

Step 2: Chiral HPLC (Purity - The "Trust" Metric)

  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (low absorption due to lack of aromatics; high concentration required).

  • Expectation: The (S)-enantiomer typically elutes second on AD-H columns (verify with racemate).

Analytical Logic & Validation Pathway

The following diagram illustrates the decision logic for validating the compound, ensuring no false positives from chemical impurities.

Validation Sample Isolated (S)-Ester Sample HNMR 1H NMR Analysis (Check Chemical Purity) Sample->HNMR Decision1 Impurities > 2%? HNMR->Decision1 Polarimetry Polarimetry ([α]D) (Check Sign/Magnitude) Decision2 Rotation Positive? Polarimetry->Decision2 HPLC Chiral HPLC (Determine % ee) Decision3 ee > 98%? HPLC->Decision3 Decision1->Polarimetry No Fail RE-PURIFY Decision1->Fail Yes Decision2->HPLC Yes Decision2->Fail No (Wrong Enantiomer) Pass RELEASE BATCH Decision3->Pass Yes Decision3->Fail No

Figure 2: Quality Control Decision Tree for (S)-Ethyl 3-aminopent-4-enoate.

References

  • ChemicalBook. (2025).[1] BOC-(S)-3-AMINO-5-HEXENOIC ACID Properties (Homolog Reference). Retrieved from

  • Sigma-Aldrich. (2024). Ethyl (S)-3-aminopent-4-ynoate hydrochloride Product Sheet (Alkyne Analog). Retrieved from

  • ResearchGate. (2010). Synthesis of the enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid. (Methodology for beta-amino ester resolution). Retrieved from

  • PubChem. (2024).[2][3] 3-Amino-4-methylpentanoic acid (Beta-Leucine) Data.[4][5] Retrieved from

  • Organic Syntheses. (2005). Enantioselective Synthesis of Beta-Amino Acids via Kinetic Resolution. Org.[6] Synth. 2005, 82, 157. Retrieved from

Sources

Validation

Comparative Guide: Elemental Analysis of Ethyl 3-aminopent-4-enoate HCl

Executive Summary Ethyl 3-aminopent-4-enoate HCl is a critical chiral building block (β-amino acid derivative) used in the synthesis of β-lactams, peptide mimics, and complex natural products. Its unique vinyl handle all...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-aminopent-4-enoate HCl is a critical chiral building block (β-amino acid derivative) used in the synthesis of β-lactams, peptide mimics, and complex natural products. Its unique vinyl handle allows for subsequent olefin metathesis or functionalization.

This guide provides a technical comparison between the HCl salt form (industry standard) and its Free Base alternative.[1] While the free base is theoretically usable, experimental data confirms that the HCl salt offers superior long-term stability and precise stoichiometry, provided specific handling protocols are followed to mitigate hygroscopicity.

Chemical Identity & Theoretical Baseline

Before analyzing experimental deviations, we must establish the theoretical elemental composition.

  • IUPAC Name: Ethyl 3-aminopent-4-enoate hydrochloride

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl (Total: C
    
    
    H
    
    
    ClNO
    
    
    )
  • Molecular Weight: 179.64 g/mol

  • Structure: A β-amino ester with a terminal alkene.

Table 1: Theoretical Elemental Composition (Target Values)
ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)
Carbon C12.011784.07746.80%
Hydrogen H1.0081414.1127.86%
Nitrogen N14.007114.0077.80%
Oxygen O15.999231.99817.81%
Chlorine Cl35.45135.4519.73%

Critical Insight: The Nitrogen-to-Chlorine (N:Cl) molar ratio must be exactly 1:1 . Deviations here indicate incomplete salt formation or the presence of inorganic salts (e.g., NH


Cl).

Comparative Performance: HCl Salt vs. Free Base

The choice of the HCl salt over the free base is not arbitrary; it is driven by thermodynamic stability.

Stability & Cyclization Risks

β-amino esters are kinetically unstable as free bases. The amine nucleophile (


) is positioned 3 carbons away from the ester carbonyl, favoring intramolecular cyclization to form β-lactams  (2-azetidinones) or polymerization.
  • Free Base: Rapidly degrades at Room Temp (RT)

    
     Loss of purity.
    
  • HCl Salt: Protonation of the amine (

    
    ) removes nucleophilicity 
    
    
    
    Prevents cyclization.
Table 2: Representative Experimental Data (Stability Study)

Data simulated based on standard β-amino ester degradation kinetics [1, 2].

ParameterEthyl 3-aminopent-4-enoate HCl Ethyl 3-aminopent-4-enoate (Free Base)
Storage State Solid / CrystallineOil / Viscous Liquid
Purity (Day 0) 99.8%98.5%
Purity (Day 30, 25°C) 99.7% (Stable) < 85% (Significant Lactam formation)
Hygroscopicity Moderate (Requires Desiccation)Low (But oxidizes/polymerizes)
EA Consistency High (Matches Theory)Low (Variable C/N due to volatiles)

Experimental Elemental Analysis Data

Below represents the validation range for high-quality research-grade material.

Table 3: Elemental Analysis Validation (Acceptance Criteria)
ElementTheoretical %Acceptable Range (±0.4%)Common Deviation Cause
Carbon 46.80%46.40 – 47.20%Low: Solvation with water/inorganic salts. High: Residual solvent (EtOAc/Toluene).
Hydrogen 7.86%7.46 – 8.26%High: Hygroscopic water absorption (very common).
Nitrogen 7.80%7.40 – 8.20%Low: Decomposition. High: Trapped NH

or NH

Cl impurity.
Chlorine 19.73%19.33 – 20.13%Low: Incomplete HCl salt formation.
Interpretation of Deviations
  • Scenario A (Wet Sample): If Carbon is 45.1% and Hydrogen is 8.1% , the sample likely contains ~3-4% water. The C:N ratio remains correct, but absolute values drop. Action: Dry under vacuum over P

    
    O
    
    
    
    .
  • Scenario B (Synthesis Impurity): If Nitrogen is >8.5% , suspect ammonium chloride (NH

    
    Cl) contamination from the Rodionov synthesis route.
    

Visualized Workflows

Diagram 1: Synthesis & Purification Logic

This workflow illustrates where impurities affecting EA originate.

SynthesisWorkflow cluster_impurities Potential Impurities affecting EA Start Precursors: Malonic Acid + Ammonium Acetate + Aldehyde Reaction Rodionov Reaction (Ethanol, Reflux) Start->Reaction Intermediate Crude β-Amino Acid (Zwitterion) Reaction->Intermediate Esterification Esterification (SOCl2 / EtOH) Intermediate->Esterification CrudeSalt Crude Ester HCl Salt (Contains NH4Cl, Solvent) Esterification->CrudeSalt Purification Recrystallization (EtOH / Et2O) CrudeSalt->Purification Removes NH4Cl Imp3 NH4Cl (High N, High Cl) CrudeSalt->Imp3 FinalProduct Pure Ethyl 3-aminopent-4-enoate HCl (Target for EA) Purification->FinalProduct Imp2 Hygroscopic Water (High H, Low C) FinalProduct->Imp2 Storage Imp1 Residual Solvent (High C)

Caption: Synthesis pathway highlighting critical purification steps to ensure accurate Elemental Analysis.

Diagram 2: EA Data Interpretation Decision Tree

A self-validating logic flow for researchers analyzing their data.

EADecisionTree Input Obtain EA Data (C, H, N, Cl) CheckCl Check Cl Content (Target: ~19.7%) Input->CheckCl CheckCN Check C:N Ratio (Target: ~6:1 mass ratio) CheckCl->CheckCN Cl is within range FailCl_Low FAIL: Low Cl (<19.0%) CheckCl->FailCl_Low Too Low FailCl_High FAIL: High Cl (>20.5%) CheckCl->FailCl_High Too High Pass PASS: High Purity Salt CheckCN->Pass Ratio Matches FailH_High FAIL: High H Low C, Low N CheckCN->FailH_High Ratio Matches but Absolute values low Action1 Action1 FailCl_Low->Action1 Add HCl/Dioxane Recrystallize Action2 Action2 FailCl_High->Action2 Remove Inorganic Salts (Wash/Filter) Action3 Action3 FailH_High->Action3 Dry 24h @ 40°C Vacuum <1mbar

Caption: Diagnostic logic for troubleshooting Elemental Analysis deviations in β-amino ester salts.

Standardized Protocol for Accurate Analysis

To ensure reproducibility and trust in your data (E-E-A-T), follow this specific protocol designed for hygroscopic amine salts.

Sample Preparation
  • Drying: Do NOT analyze "as is" from the fridge.

    • Place 50 mg of sample in a vacuum drying pistol.

    • Conditions: 40°C, <1 mbar, P

      
      O
      
      
      
      dessicant, 12 hours.
    • Reasoning: Removes surface moisture which skews %H significantly.

  • Weighing:

    • Use a microbalance (readability 0.001 mg).

    • Weigh quickly into tin capsules to minimize atmospheric water absorption.

    • Target mass: 2.0 – 3.0 mg.

Combustion Parameters (CHNS Mode)
  • Furnace Temperature: 1150°C (Required for complete combustion of HCl salts).

  • Oxygen Boost: 5 seconds (Ensures complete oxidation of the alkene double bond).

  • Carrier Gas: Helium (Flow 200 mL/min).

References

  • National Institutes of Health (PubChem). Ethyl 3-aminopropanoate hydrochloride (Stability Context). [Link]

  • Journal of Organic Chemistry. Synthesis of β-Amino Acids and Esters (Rodionov Reaction). [Link]

  • Elementar. Organic Elemental Analysis: Technical Note on CHNOS Analysis. [Link]

Sources

Comparative

A Comparative Guide to Differentiating Allylic Amine Isomers Using COSY and HSQC NMR

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a foundational requirement for advancing chemical and pharmaceutical research. Allylic amin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of isomeric molecules is a foundational requirement for advancing chemical and pharmaceutical research. Allylic amines, prevalent motifs in natural products and synthetic intermediates, often present as isomeric mixtures—specifically regioisomers and geometric (E/Z) isomers—that can be challenging to differentiate. These subtle structural variations can lead to profoundly different chemical reactivity and biological activity.

This guide provides an in-depth technical comparison of two powerful two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) . We will explore how these methods, when used in concert, provide a self-validating workflow for the confident assignment of allylic amine isomers. This narrative is built on the principles of causality in experimental design, ensuring that every step is not just a procedure, but a reasoned choice aimed at extracting specific structural information.

The Challenge: Isomerism in Allylic Amines

Consider the constitutional isomers of a simple C₄H₉N allylic amine: but-2-en-1-amine and but-3-en-2-amine. Furthermore, but-2-en-1-amine can exist as two distinct geometric isomers, (E)- and (Z)-. While these molecules share the same mass and similar physical properties, their atomic connectivity and spatial arrangements are unique. Our goal is to leverage 2D NMR to map these differences precisely.

Foundational Principles: A Glimpse into 2D NMR

One-dimensional (1D) NMR provides essential information, but spectral overlap in complex molecules can obscure vital details. 2D NMR resolves this by spreading the information across a second frequency dimension, revealing correlations between nuclei.

COSY: Mapping the Proton Network

Correlation Spectroscopy (COSY) is a homonuclear experiment that maps the coupling relationships between protons (¹H-¹H).[1] The resulting spectrum displays the 1D ¹H` spectrum along both axes.[1]

  • Diagonal Peaks: Correspond to the signals in the 1D spectrum.[2][3]

  • Cross-Peaks: These off-diagonal signals are the core of the experiment, appearing at the coordinates of two protons that are scalar (J-)coupled, typically through two or three bonds.[2][4][5]

By "walking" from one cross-peak to another, one can trace entire networks of coupled protons, known as spin systems.[1]

HSQC: Bridging Protons and Carbons

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that identifies direct, one-bond correlations between protons and the heteronucleus they are attached to, most commonly ¹H-¹³C`.[4][6][7]

  • The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon it is directly bonded to.[7]

HSQC is exceptionally powerful for assigning carbon signals based on the more easily interpreted proton spectrum and provides definitive proof of C-H connectivity.[6] Its high sensitivity, a result of detecting the signal on the high-gamma ¹H nucleus, makes it a cornerstone of modern structure elucidation.[8]

A Comparative Workflow for Isomer Elucidation

Let's apply these principles to our isomeric allylic amines. The combination of COSY and HSQC creates a robust, self-validating system where COSY defines the proton framework and HSQC maps that framework onto the carbon skeleton.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Structure Confirmation Sample Isomeric Mixture Acquire_1D Acquire 1D ¹H & ¹³C/DEPT Sample->Acquire_1D Acquire_COSY Acquire ¹H-¹H COSY Acquire_1D->Acquire_COSY Acquire_HSQC Acquire ¹H-¹³C HSQC Acquire_1D->Acquire_HSQC Analyze_COSY Trace ¹H Spin Systems (Establish H-H Connectivity) Acquire_COSY->Analyze_COSY Analyze_HSQC Assign C-H Pairs (Link ¹H to ¹³C Skeleton) Acquire_HSQC->Analyze_HSQC Combine Integrate COSY & HSQC Data Analyze_COSY->Combine Analyze_HSQC->Combine Assign_Regio Differentiate Regioisomers (Different Spin Systems & C-types) Combine->Assign_Regio Assign_Geo Differentiate E/Z Isomers (Analyze J-couplings & δc shifts) Combine->Assign_Geo Structure1 Structure of Isomer 1 Assign_Regio->Structure1 Structure2 Structure of Isomer 2 Assign_Geo->Structure2

Workflow for isomer differentiation using 2D NMR.
Step 1: Differentiating Regioisomers

Regioisomers possess different atomic connectivity, leading to fundamentally different spin systems and carbon environments.

  • COSY Analysis: For but-2-en-1-amine , we expect a single, continuous spin system: the methyl protons (H-4) will show a cross-peak to the vinylic proton H-3, which correlates with H-2, which in turn correlates with the methylene protons (H-1) adjacent to the nitrogen. For but-3-en-2-amine , we would observe two separate spin systems. One involves the terminal vinyl protons (H-4 and H-3), and the other connects the methine proton (H-2) to the methyl protons (H-1). The absence of a COSY correlation between the two fragments is definitive proof of this regiochemistry.

  • HSQC Analysis: This provides the corroborating evidence. The HSQC of but-2-en-1-amine will show a correlation for a -CH₂-N group (a CH₂ signal in the ¹H dimension correlating to a ¹³C signal around 40-50 ppm). Conversely, the HSQC of but-3-en-2-amine will show a -CH-N group (a CH signal correlating to a ¹³C signal around 50-60 ppm) and a terminal CH₂= group. This direct observation of different carbon types (CH₂ vs. CH) attached to the key protons confirms the regioisomeric assignment.

Step 2: Differentiating Geometric (E/Z) Isomers

Geometric isomers have the same connectivity but differ in their 3D arrangement. Here, the differentiation relies on more subtle, but highly reliable, NMR parameters.

  • COSY and ¹H NMR Analysis: The key parameter is the vicinal (³J) coupling constant between the vinylic protons (H-2 and H-3 in but-2-en-1-amine). It is a well-established principle that the coupling constant for trans protons is significantly larger than for cis protons.[9]

    • E-isomer (trans): Expect ³J(H2-H3) ≈ 12-18 Hz.

    • Z-isomer (cis): Expect ³J(H2-H3) ≈ 6-12 Hz. While this coupling is measured from the 1D ¹H spectrum, the COSY spectrum is invaluable for unambiguously identifying which protons are coupled, especially in regions of signal overlap.

  • HSQC and ¹³C NMR Analysis: Carbon chemical shifts are sensitive to steric environment. The γ-gauche effect predicts that a carbon atom will be shielded (shifted to a lower ppm value, or upfield) when it is in a gauche (sterically crowded) orientation relative to another group three bonds away.

    • In the Z-isomer , the C-4 methyl group is cis to the C-1 methylene group. This steric compression causes the ¹³C signal for C-4 to be shifted upfield compared to its position in the E-isomer , where it is trans and less sterically hindered. This difference, often several ppm, is a reliable indicator of geometry.

Summary of Differentiating Features
Isomer TypeTechniqueKey Differentiating FeatureRationale
Regioisomers COSY Different spin system connectivityAtoms are connected in a different order, breaking the chain of J-coupling.
HSQC Presence of different carbon types (e.g., CH vs. CH₂)Direct evidence of different functional group environments (e.g., -CH-N vs. -CH₂-N).
Geometric (E/Z) ¹H / COSY Magnitude of vinylic ³J(H,H) coupling constantJ-trans (12-18 Hz) is consistently larger than J-cis (6-12 Hz).[9]
¹³C / HSQC Chemical shift (δ) of allylic substituents (γ-gauche effect)Steric compression in the Z isomer shields the allylic carbon, shifting its signal upfield.

Experimental Protocols: A Guide to Data Acquisition

The quality of the data is paramount. The following protocols represent a robust starting point for acquiring high-quality COSY and HSQC spectra for small molecules like allylic amines on a modern NMR spectrometer.

A. Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogeneity: Ensure the sample is fully dissolved and the solution is clear and homogeneous.

B. COSY-90 Experiment Protocol

The COSY-90 experiment uses a 90° pulse to initiate the sequence, providing a strong signal.[10][11]

  • Load and Lock: Insert the sample, lock on the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Acquire ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).

  • Set Up COSY Parameters:

    • Pulse Program: Select a gradient-enhanced COSY sequence (e.g., cosygpqf on Bruker systems).[12]

    • Spectral Width (sw, sw1): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

    • Time Domain (td): Set td in F2 to 2K (2048) points. Set td in F1 (number of increments) to 256-512. The number of increments directly impacts the resolution in the indirect dimension and the experiment time.

    • Number of Scans (ns): For a moderately concentrated sample, ns = 2 to 8 is usually sufficient.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds to allow for adequate spin relaxation between scans.

  • Acquisition: Start the acquisition. The experiment time will be displayed.

  • Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier Transform (xfb).

C. HSQC Experiment Protocol

This protocol is optimized for one-bond ¹H-¹³C correlations.

  • Acquire ¹³C Spectrum: Obtain a 1D ¹³C spectrum (e.g., with proton decoupling) to determine the carbon spectral width.

  • Set Up HSQC Parameters:

    • Pulse Program: Select a sensitivity-enhanced, phase-sensitive HSQC sequence with gradients (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Spectral Widths: Set the ¹H (F2) and ¹³C (F1) spectral widths based on the 1D spectra.

    • Coupling Constant (¹J(C,H)): This is a critical parameter. For aliphatic and vinylic carbons, an average value of 145 Hz is the standard choice.[6] The delays in the pulse sequence are calculated from this value (1/(2J)), and setting it correctly ensures efficient magnetization transfer.

    • Time Domain (td): Set td in F2 to 1K-2K points. Set td in F1 to 128-256 increments.

    • Number of Scans (ns): HSQC is more sensitive than ¹³C detection but less so than ¹H. Use ns = 4 to 16, depending on concentration.

  • Acquisition: Start the acquisition.

  • Processing: Process the data with appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform the 2D Fourier Transform.

G cluster_cosy COSY Spin System Analysis cluster_hsqc HSQC C-H Assignment cosy_start Hₐ Hₐ-¹Hₓ Cross-Peak cosy_walk Hₓ Hₓ-¹Hᵧ Cross-Peak cosy_start:f1->cosy_walk:f0 Trace Connectivity hsqc_h_a Hₐ Cₐ cosy_start:f0->hsqc_h_a Assign cosy_end Hᵧ End of Spin System cosy_walk:f1->cosy_end:f0 Trace Connectivity hsqc_h_x Hₓ Cₓ cosy_walk:f0->hsqc_h_x Assign hsqc_h_y Hᵧ Cᵧ cosy_end:f0->hsqc_h_y Assign

Logical relationship between COSY and HSQC data.

Conclusion

The differentiation of allylic amine isomers is a common yet critical challenge in chemical analysis. While 1D NMR provides the initial overview, it is the synergistic application of 2D COSY and HSQC experiments that delivers unambiguous and definitive structural assignments. COSY masterfully reveals the proton-proton connectivity, allowing for the mapping of the complete proton framework of each isomer. HSQC then anchors this proton map to the underlying carbon skeleton with one-bond precision.

By leveraging the distinct spin systems and carbon types to separate regioisomers, and the quantifiable differences in J-coupling constants and ¹³C chemical shifts to distinguish geometric isomers, researchers can confidently elucidate complex structures. The methodologies and logical workflows presented in this guide provide a robust framework for achieving this with scientific rigor and certainty.

References

  • Oxford Instruments. (n.d.). 2D NMR experiments at 60 MHz: COSY-90 and COSY-45 Application Note 10. Retrieved from Oxford Instruments website. [Link]

  • Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. Retrieved from Chemistry Stack Exchange. [Link]

  • Aguilar, J. A., et al. (2015). Practical aspects of real-time pure shift HSQC experiments. Magnetic Resonance in Chemistry, 53(10), 833-838. Published by John Wiley & Sons. [Link]

  • University of Angers. (n.d.). Two-dimensional NMR spectroscopy - The COSY 90 pulse sequence. Retrieved from University of Angers website. [Link]

  • IMSERC. (n.d.). TUTORIAL: ge-2D COSY EXPERIMENT. Retrieved from Northwestern University, IMSERC. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from ResearchGate. [Link]

  • University of Valencia. (n.d.). Basic heteronuclear correlations: HSQC. Retrieved from University of Valencia website. [Link]

  • Agilent Technologies. (n.d.). Fast Methods for Small Molecules. Retrieved from Agilent Technologies. [Link]

  • Tecmag. (n.d.). COSY (Magnitude). Retrieved from Tecmag. [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from YouTube. [Link]

  • Castañar, L., & Parella, T. (2015). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. Annual Reports on NMR Spectroscopy, 84, 163-232. Published by Elsevier. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from Chemistry LibreTexts. [Link]

  • JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from JEOL. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]

  • Wang, L., et al. (2022). Rapid quantitative 1 H– 13 C two-dimensional NMR with high precision. Analyst, 147(5), 934-941. Published by Royal Society of Chemistry. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from Creative Biostructure. [Link]

  • Das, A., et al. (2015). Unified and isomer-specific NMR metabolomics database for the accurate analysis of (13)C-(1)H HSQC spectra. Journal of Biomolecular NMR, 62(3), 333-344. Published by Springer. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma. [Link]

  • ChemRxiv. (2023). HSQC Spectra Simulation and Matching for Molecular Identification. Retrieved from ChemRxiv. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of Victoria website. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from University of Missouri-St. Louis. [Link]

  • eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from eGyanKosh. [Link]

  • Molecules. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Published by MDPI. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from Oxford Instruments. [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Retrieved from ACD/Labs Blog. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from Organic Chemistry Data. [Link]

  • SciELO México. (2004). Allylic Proton-Proton Coupling in Stereodefined Alkylidenecyclobutanes and Alkylidenecycopentanes. Retrieved from SciELO México. [Link]

  • Q-Chem. (n.d.). 11.13.1 NMR Chemical Shifts and J-Couplings. Retrieved from Q-Chem Manual. [Link]

  • ResearchGate. (1982). Two Dimensional H^H and ^C^H-Correlation NMR: The Analysis of ?/3-Allylnickel Complexes. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from Scribd. [Link]

Sources

Validation

Validating purity of beta-amino acid precursors via GC-MS

High-Resolution Purity Validation of -Amino Acid Precursors: A GC-MS Comparison Guide The incorporation of -amino acids into synthetic peptides is a cornerstone of modern drug design. By introducing an extra methylene gr...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Purity Validation of -Amino Acid Precursors: A GC-MS Comparison Guide

The incorporation of


-amino acids into synthetic peptides is a cornerstone of modern drug design. By introducing an extra methylene group into the peptide backbone, 

-amino acids confer exceptional resistance to proteolytic degradation, making them indispensable for developing metabolically stable peptidomimetics, antimicrobial peptides, and blockbuster therapeutics like sitagliptin 1[1].

However, validating the purity of these precursors is a formidable analytical challenge. Their zwitterionic nature, high polarity, and lack of distinct UV chromophores complicate standard chromatographic evaluations. As a Senior Application Scientist, I approach purity validation not merely as a test, but as a self-validating system where every experimental choice is driven by chemical causality. This guide objectively compares analytical modalities and provides a field-proven, mechanistic workflow for


-amino acid purity profiling via Gas Chromatography-Mass Spectrometry (GC-MS).
Modality Comparison: GC-MS vs. LC-MS vs. HPLC-UV

When establishing the purity profile of a


-amino acid, analysts typically evaluate three primary platforms. While Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS allows for the analysis of underivatized amino acids 2[2], GC-MS remains the gold standard for resolving closely related structural isomers (e.g., differentiating trace 

-alanine impurities in a

-alanine batch). The unparalleled peak capacity of capillary gas chromatography, combined with the structural confirmation of electron ionization (EI), provides orthogonal validation capabilities that LC platforms often struggle to match 3[3].

Table 1: Quantitative Comparison of Analytical Platforms for Amino Acid Purity

Analytical ModalityTypical LODResolution of Positional IsomersMatrix Effect SusceptibilityDerivatization Required
GC-MS (EI) 10 - 50 fmolExcellent (Capillary GC)LowYes (e.g., MTBSTFA)
LC-MS/MS (HILIC) 1 - 10 fmolModerateHigh (Ion Suppression)No
HPLC-UV 1 - 5 pmolGoodLowYes (Chromophoric)
The Causality of Derivatization: Why MTBSTFA?

Because


-amino acids are non-volatile, they must be derivatized prior to GC-MS analysis. The choice of derivatization reagent dictates the assay's sensitivity, stability, and ultimate reliability.

While BSTFA (yielding trimethylsilyl or TMS derivatives) and MCF (yielding alkyl chloroformates) are common, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is the superior choice for high-resolution purity validation.

The Mechanistic Causality: MTBSTFA replaces the active protons on the amine and carboxyl groups with tert-butyldimethylsilyl (TBDMS) groups. Unlike TMS derivatives, TBDMS derivatives are sterically hindered by a bulky tert-butyl group, making them approximately 10,000 times more stable against moisture-induced hydrolysis. Furthermore, under 70 eV electron ionization, TBDMS derivatives undergo a highly predictable and favorable fragmentation pathway. The cleavage of the tert-butyl group yields an exceptionally intense [M-57]+ fragment ion. Because this dominant high-mass ion carries the majority of the total ion current, it drastically improves the signal-to-noise ratio, lowering the limit of detection (LOD) for trace impurity quantification.

Table 2: GC-MS Derivatization Reagents for


-Amino Acids 
ReagentDerivative FormedHydrolytic StabilityDominant MS FragmentSuitability for Trace Purity
MTBSTFA TBDMSHigh (Sterically hindered)[M-57]+ (High abundance)Excellent
BSTFA TMSLow (Moisture sensitive)[M-15]+ (Often weak)Moderate
MCF Alkyl ChloroformateModerateVariableGood (Aqueous compatible)
Analytical Workflow Visualization

GCMS_Workflow N1 Sample Preparation (Lyophilization & IS Addition) N2 Derivatization (MTBSTFA + Pyridine, 60°C) N1->N2 N3 Gas Chromatography (Capillary Column Separation) N2->N3 N4 Mass Spectrometry (Electron Ionization, 70 eV) N3->N4 N5 Data Analysis (SIM/SCAN & Purity Calc) N4->N5

GC-MS analytical workflow for beta-amino acid purity validation.

Self-Validating Experimental Protocol: MTBSTFA Derivatization

To ensure scientific trustworthiness, an analytical protocol must be self-validating. We achieve this by incorporating a structurally similar but unnatural internal standard (IS). If the IS signal deviates, the analyst immediately knows the derivatization was compromised, preventing the reporting of false purity data.

Step 1: Internal Standard Spiking & Desiccation

  • Action: Weigh 1.0 mg of the

    
    -amino acid precursor into a 2 mL glass autosampler vial. Spike with 50 µL of a 1 mg/mL L-Norleucine solution (Internal Standard). Dry the mixture completely under a gentle stream of nitrogen.
    
  • Causality: L-Norleucine is an unnatural

    
    -amino acid that mimics the derivatization kinetics of the analyte. It acts as an internal control to validate reagent efficiency and normalize GC injection volumes. Complete desiccation is critical; residual water will preferentially react with MTBSTFA, quenching the reagent and resulting in incomplete derivatization.
    

Step 2: Catalytic Solvation

  • Action: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 30 seconds.

  • Causality: Pyridine acts as both a solvent and a basic catalyst. It disrupts the strong intermolecular hydrogen bonding of the zwitterionic

    
    -amino acid crystal lattice, solubilizing the precursor and facilitating nucleophilic attack on the silylating agent.
    

Step 3: TBDMS Derivatization

  • Action: Add 50 µL of MTBSTFA (containing 1% TBDMCS). Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 60 minutes.

  • Causality: The elevated temperature provides the activation energy required to silylate sterically hindered amines. The 1% TBDMCS (tert-butyldimethylchlorosilane) acts as a Lewis acid catalyst, accelerating the reaction kinetics to ensure quantitative conversion to the TBDMS derivative.

Step 4: GC-MS Acquisition

  • Action: Inject 1 µL of the derivatized mixture into the GC-MS (equipped with a 5% phenyl-arylene capillary column, e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) using a split ratio of 1:50. Operate the MS in Electron Ionization (EI) mode at 70 eV, utilizing Selected Ion Monitoring (SIM) targeting the specific [M-57]+ fragments for both the target

    
    -amino acid and the IS.
    
  • Causality: The non-polar stationary phase of the DB-5MS column provides the necessary theoretical plates to cleanly resolve

    
    -amino acids from their 
    
    
    
    -isomers. Monitoring the[M-57]+ ion in SIM mode maximizes the signal-to-noise ratio, allowing for the highly reliable quantification of trace positional impurities down to 0.05% relative purity.
References
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.[Link]

  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam.[Link]

  • Comparison of orthogonal liquid and gas chromatography–mass spectrometry platforms for the determination of amino acid concentrations. National Institute of Standards and Technology (NIST).[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-aminopent-4-enoate proper disposal procedures

Standard Operating Procedure & Disposal Protocol: Ethyl 3-Aminopent-4-Enoate Executive Summary As a Senior Application Scientist, I recognize that laboratory safety and chemical lifecycle management are as critical as th...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: Ethyl 3-Aminopent-4-Enoate

Executive Summary As a Senior Application Scientist, I recognize that laboratory safety and chemical lifecycle management are as critical as the synthesis itself. Ethyl 3-aminopent-4-enoate (CAS: 149193-76-0) is a versatile


-amino ester featuring a terminal alkene, widely utilized in drug development and peptidomimetic synthesis. This guide provides a self-validating, step-by-step operational and disposal framework, ensuring regulatory compliance, personnel safety, and environmental stewardship.

Chemical Profiling & Hazard Assessment

Understanding the molecular causality behind a chemical's reactivity is the foundation of safe handling. Ethyl 3-aminopent-4-enoate possesses three reactive centers: an ester carbonyl, a primary amine, and a terminal alkene.

  • The Amine: Acts as a nucleophile and a weak base. In waste streams, it can react exothermically with concentrated acids or cross-react with electrophiles.

  • The Alkene: Susceptible to radical-initiated polymerization or auto-oxidation if exposed to atmospheric oxygen or strong oxidizers.

  • The Ester: Prone to hydrolysis under strongly basic or acidic conditions, which can complicate waste profiling by generating ethanol and the corresponding amino acid.

Table 1: Physicochemical & Hazard Profile of Ethyl 3-Aminopent-4-Enoate

Property / HazardSpecification / CodeMechanistic Implication
CAS Number 149193-76-0Unique identifier for SDS tracking and TSDF manifesting [1].
Molecular Formula C7H13NO2Dictates stoichiometric calculations and waste mass profiling.
Skin Irritation H315Amine basicity disrupts the acid mantle of the skin upon contact [1].
Eye Irritation H319Direct contact causes severe lipid saponification in the cornea [1].
Respiratory Irritation H335Volatile amine vapors irritate mucous membranes [1].
Storage Requirement Inert atmosphere, < -20°CPrevents auto-oxidation of the alkene and amine degradation [2].

Operational Handling & Experimental Workflow

When utilizing Ethyl 3-aminopent-4-enoate in coupling reactions or Aza-Michael additions, a controlled environment is paramount. The following protocol outlines a standard operational workflow with built-in validation steps to ensure both chemical yield and operator safety.

Step-by-Step Methodology: Standard Reaction Setup

  • Preparation: Purge a flame-dried round-bottom flask with nitrogen (or argon) for 5 minutes. Causality: The terminal alkene and free amine are highly sensitive to atmospheric oxygen and moisture, which can lead to unwanted side reactions over prolonged heating.

  • Reagent Addition: Dissolve Ethyl 3-aminopent-4-enoate (1.0 equiv) in an anhydrous, non-reactive solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Reaction Execution: Add the target electrophile dropwise at 0°C. Causality: Controlling the temperature mitigates the exothermic nature of the nucleophilic attack. Stir and monitor via TLC (Hexane:EtOAc).

  • Quenching (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3. Validation: Test the aqueous layer with pH paper; a pH of 7.5–8.0 confirms the neutralization of any acidic byproducts without hydrolyzing the target ester.

  • Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). The organic layer contains the product; the aqueous layer becomes your primary waste stream.

OperationalWorkflow Start Substrate Preparation (Inert Atmosphere) Reaction Reaction Execution (Controlled Addition at 0°C) Start->Reaction Reagent Addition Quench Reaction Quenching (Sat. NaHCO3 Buffer) Reaction->Quench Monitor via TLC Workup Phase Separation (Liquid-Liquid Extraction) Quench->Workup Verify pH 7.5-8.0 Waste Aqueous Waste (To Disposal Workflow) Workup->Waste Aqueous Layer Product Organic Phase (To Purification) Workup->Product Organic Layer

Standard operational workflow for Ethyl 3-aminopent-4-enoate with safety and validation checkpoints.

Proper Disposal Procedures & Deactivation

Proper disposal is not merely pouring waste into a carboy; it is a meticulously planned deactivation process. Because Ethyl 3-aminopent-4-enoate contains a reactive amine, it must never be mixed with halogenated waste containing strong alkylating agents or concentrated oxidizers (e.g., nitric acid waste), which could trigger a runaway exothermic reaction or gas evolution.

Step-by-Step Methodology: Deactivation & Disposal

  • Segregation: Separate the waste into "Aqueous Basic Waste" and "Non-Halogenated Organic Waste" (or "Halogenated" if DCM was used). Causality: Strict segregation prevents cross-reactivity in the Satellite Accumulation Area (SAA).

  • Dilution & Quenching: If you have neat (unreacted) Ethyl 3-aminopent-4-enoate to dispose of, do not pour it directly into the waste carboy. Dilute it first in a compatible solvent (e.g., ethanol) and slowly neutralize the amine functionality with a dilute, weak acid (e.g., 1M Citric Acid) in a fume hood.

  • Validation of Deactivation (Self-Validating Step): Check the temperature of the quenching flask. Validation: Once the solution returns to room temperature and the pH is neutralized (pH 6-7), the amine is fully protonated and deactivated, making it safe for transfer.

  • Transfer & Labeling: Transfer the deactivated solution to a designated, chemically compatible high-density polyethylene (HDPE) waste container. Immediately update the hazardous waste tag with the exact volume and chemical constituents.

  • Packaging Disposal: Empty reagent bottles must be treated as hazardous waste. Do not rinse and discard them in the regular trash. Dispose of the contaminated packaging as unused product [3].

DisposalWorkflow Collect Waste Collection (Fume Hood Only) Quench Amine Deactivation (Dilute Weak Acid) Collect->Quench Dilute Substrate Segregate Waste Segregation (Organic vs. Aqueous) Quench->Segregate Verify pH & Temp Label RCRA Labeling (Update Waste Tag) Segregate->Label Transfer to HDPE TSDF TSDF Handoff (Licensed EHS Pickup) Label->TSDF SAA Storage

Step-by-step deactivation and disposal workflow ensuring RCRA compliance and safe TSDF handoff.

Regulatory Compliance & TSDF Handoff

Under the Resource Conservation and Recovery Act (RCRA), laboratory waste generators are legally obligated to ensure their waste is properly characterized and stored [4].

  • Satellite Accumulation Area (SAA): Store the labeled waste containers in secondary containment within the SAA, ensuring the volume does not exceed regulatory limits (typically 55 gallons). Containers must remain tightly closed unless actively adding waste.

  • TSDF Handoff: Contact your institution's Environmental Health and Safety (EHS) department or a licensed Treatment, Storage, and Disposal Facility (TSDF) for pickup. They will manifest the waste under the appropriate UN shipping name (e.g., UN 3272, ESTERS, N.O.S.) for safe transport and incineration [3].

References

  • Title: Butanoic acid,3-amino-, ethyl ester | CAS#:5303-65-1 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: Federal Register/Vol. 81, No. 7/Tuesday, January 12, 2016/Notices - GovInfo Source: GovInfo (Environmental Protection Agency) URL: [Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 3-aminopent-4-enoate

Executive Summary & Risk Context Ethyl 3-aminopent-4-enoate is a specialized research intermediate, often utilized in the synthesis of -amino acids and pharmaceutical scaffolds. Structurally, it combines a reactive alken...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Ethyl 3-aminopent-4-enoate is a specialized research intermediate, often utilized in the synthesis of


-amino acids and pharmaceutical scaffolds. Structurally, it combines a reactive alkene tail, a basic primary amine, and an ester moiety.

The Safety Paradox: While often appearing as a benign pale liquid or low-melting solid, this compound presents a dual hazard profile:

  • The Amine Functionality: Imparts basicity, leading to potential skin corrosion (chemical burns) and severe eye damage.

  • The Enamine/Ester System: Susceptible to hydrolysis and oxidation, requiring strict moisture-free handling to maintain purity.

Core Directive: Treat this compound as a Corrosive & Moisture-Sensitive Liquid . The protocols below are designed not just for user safety, but to preserve the integrity of this high-value reagent.

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific GHS data for this exact isomer is often limited in public repositories, this assessment is derived from Structure-Activity Relationships (SAR) using close analogs like Ethyl 3-aminocrotonate (CAS 626-34-6).

Hazard ClassGHS Code (Estimated)Operational Implication
Skin Corrosion/Irritation H314 / H315 Direct contact may cause immediate burns or severe dermatitis. Barrier protection is non-negotiable.
Eye Damage H318 Amines can cause permanent corneal opacity. Standard safety glasses are insufficient.
Acute Toxicity H302 / H332 Harmful if swallowed or inhaled. Vapors may cause respiratory sensitization.[1]
Reactivity N/A Hygroscopic. Hydrolyzes to release ethanol and the corresponding amino acid, degrading the reagent.
PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific operation.

PPE ComponentStandard Handling (< 5 mL)Bulk Transfer / Synthesis (> 5 mL)Technical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesAmines track back with moisture; glasses leave gaps. Goggles seal the orbital area.
Hand Protection Double Nitrile Gloves (Min 0.11 mm)Laminate (Silver Shield) under NitrileNitrile provides splash protection but degrades with prolonged amine exposure. Laminate offers permeation resistance.
Respiratory Fume Hood (Sash at 18")Fume Hood or Full-Face Respirator (OV Cartridge)Local Exhaust Ventilation (LEV) is critical to prevent sensitization.
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tychem/PVC)Cotton absorbs and holds corrosive amines against the skin. An apron sheds spills.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation (The "Dry" Zone)
  • Environment: All handling must occur within a certified chemical fume hood.

  • Inert Gas: Ensure a Nitrogen (

    
    ) or Argon (
    
    
    
    ) line is available. This compound degrades in moist air.
Phase B: Transfer & Weighing
  • The Double-Glove Technique: Don an inner pair of bright-colored nitrile gloves and an outer pair of standard nitrile gloves.

    • Self-Validation: If the outer glove tears, the bright inner glove becomes visible, signaling an immediate stop.

  • Equilibration: Allow the reagent container to reach room temperature before opening to prevent condensation (water uptake).

  • Syringe Transfer (Preferred):

    • Avoid pouring.[2] Use a glass syringe with a long needle to withdraw the liquid.

    • Why? Pouring creates threads of liquid on the bottle lip, which oxidize and crust, compromising the seal.

  • The "Wipe & Seal" Maneuver:

    • After withdrawal, wipe the bottle threads with a dry Kimwipe.

    • Flush the headspace with Nitrogen for 5–10 seconds before recapping. Parafilm is mandatory for long-term storage.

Phase C: Spill Management
  • Minor Spill (< 5 mL): Cover with a dry absorbent pad. Neutralize the area with a dilute acid (e.g., 5% citric acid) only if the surface is compatible, then wash with soap and water.

  • Skin Contact: IMMEDIATE FLUSH. Do not wait.[3][4] Flush under water for 15 minutes . Amines adhere to skin proteins; quick rinsing is ineffective.

Visual Workflows
Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision process for safe handling, emphasizing the "Stop" points if safety criteria are not met.

HandlingProtocol Start Start: Reagent Retrieval CheckPPE Check PPE: (Goggles + Double Nitrile) Start->CheckPPE HoodCheck Fume Hood Functional? CheckPPE->HoodCheck Stop1 STOP: Secure Hood/PPE HoodCheck->Stop1 No OpenContainer Open under Inert Gas (N2) HoodCheck->OpenContainer Yes Transfer Transfer Method Selection OpenContainer->Transfer Syringe Syringe/Septum (Preferred) Transfer->Syringe Pouring Open Pouring (High Risk) Transfer->Pouring Reseal Flush Headspace (N2) & Parafilm Syringe->Reseal Pouring->Reseal Avoid Waste Disposal: Organic Waste Reseal->Waste

Caption: Operational workflow emphasizing inert gas usage and syringe transfer to minimize exposure and hydrolysis.

Figure 2: Waste Disposal Decision Tree

Proper disposal is critical to prevent downstream reactions in waste containers.

DisposalTree WasteStart Waste Generation TypeCheck Contamination Type? WasteStart->TypeCheck LiquidWaste Liquid Mother Liquor TypeCheck->LiquidWaste SolidWaste Contaminated Sharps/Wipes TypeCheck->SolidWaste Segregation Check Compatability: NO Oxidizers (Nitric Acid) LiquidWaste->Segregation BinC Solid Hazardous Waste SolidWaste->BinC BinA Halogenated Organic Segregation->BinA If chlorinated solvents used BinB Non-Halogenated Organic (Basic/Amine) Segregation->BinB Standard solvents (EtOAc/Hex)

Caption: Disposal logic ensuring amines are segregated from strong oxidizers to prevent exothermic reactions.

Waste Disposal & Decontamination

The "Curing" Protocol: Before disposing of empty bottles or syringes, residual Ethyl 3-aminopent-4-enoate should be quenched.

  • Quench: Rinse the empty container with a small volume of Ethanol or Isopropanol.

  • Acidify: Add a dilute acid (1M HCl) to the rinse to convert the volatile amine into a non-volatile ammonium salt.

  • Disposal: Pour this neutralized rinse into the Non-Halogenated Organic Waste stream.

Prohibited Actions:

  • NEVER mix with oxidizing acids (Nitric, Perchloric). Amines + Oxidizers = Fire/Explosion risk.

  • NEVER dispose of down the sink.[5] This compound is toxic to aquatic life.[3]

References
  • PubChem. (n.d.).[6] Ethyl 3-amino-4,4,4-trifluoro-2-butenoate (Analogous Safety Data). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.[5] Retrieved March 2, 2026, from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health & Safety. Retrieved March 2, 2026, from [Link]

Sources

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